Sodium feredetate
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWYFZFMAMBPQK-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FeN2NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027774 | |
| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |
| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium feredetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17557 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15708-41-5, 18154-32-0 | |
| Record name | Sodium ferric EDTA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15708-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium feredetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 18154-32-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM FEREDETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403J23EMFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Sodium Feredetate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of sodium feredetate, a chelated iron compound widely utilized in the pharmaceutical and food industries for iron supplementation. Also known as sodium iron(III) ethylenediaminetetraacetate, its unique structure enhances iron bioavailability and minimizes the gastrointestinal side effects commonly associated with other iron salts.[1][2][3] This guide details common synthesis protocols, comprehensive characterization methodologies, and the underlying mechanism of action, presenting quantitative data and experimental workflows to support research and development efforts.
Synthesis of this compound (Sodium Iron EDTA)
The synthesis of this compound is based on the principles of coordination chemistry, wherein a ferric iron (Fe³⁺) source is chelated by ethylenediaminetetraacetic acid (EDTA) in an aqueous solution. The stability of the resulting complex is crucial for its function.[4][5] Several methods exist, primarily differing in the choice of reactants and purification steps. The most common approach involves the reaction of an iron(III) salt with a sodium salt of EDTA.
General Synthesis Pathway
The fundamental process involves dissolving the EDTA salt and the iron source in water, followed by a reaction under controlled pH and temperature to form the this compound complex.[4] The product is then typically precipitated, often with the aid of a solvent like ethanol, followed by filtration, washing, and drying to yield a high-purity crystalline powder.[4][6]
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis from Disodium Edetate and Ferric Chloride
This is a common and straightforward laboratory-scale method.[5][7]
-
Prepare EDTA Solution: Dissolve 0.4 g (0.01 mol) of sodium hydroxide (NaOH) in 10 mL of deionized water. To this solution, add 3.8 g (0.01 mol) of disodium dihydrogen EDTA dihydrate (Na₂H₂EDTA·2H₂O). Gently heat the mixture until all solids have dissolved, resulting in a clear solution.
-
Prepare Iron Solution: In a separate vessel, dissolve 2.5 g (0.009 mol) of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in 5 mL of deionized water.
-
Reaction: Add the iron(III) chloride solution to the EDTA solution while swirling to ensure thorough mixing.
-
Precipitation: Gently boil the resulting solution to evaporate the water until a yellow powder precipitates out of the solution.
-
Isolation and Purification: Cool the mixture in an ice bath. Collect the precipitate by suction filtration. Wash the product thoroughly with ice-cold deionized water to remove any unreacted iron(III) ions, followed by two washes with ethanol.
-
Drying: Dry the final product using a filter paper or in a desiccator at room temperature.
Protocol 2: Two-Step Synthesis via Ferric Hydroxide Intermediate
This method involves the initial preparation of ferric hydroxide, which then reacts with a sodium EDTA solution.[8]
-
Step 1: Preparation of Ferric Hydroxide
-
Dissolve 4.8 g of NaOH in 100 mL of deionized water.
-
Separately, dissolve 10.8 g of FeCl₃ in deionized water.
-
Add the FeCl₃ solution to the NaOH solution with vigorous stirring.
-
After the reaction is complete, filter the precipitate and wash it three times with deionized water to obtain pure ferric hydroxide.
-
-
Step 2: Formation of this compound
-
Dissolve 16.4 g of disodium EDTA (Na₂EDTA) in 200 mL of deionized water, heating to 60-70°C.
-
Add this Na₂EDTA solution to the flask containing the prepared ferric hydroxide.
-
Adjust the pH to 8 and heat the mixture at 100°C for 2 hours.
-
Filter the solution while hot and concentrate it under reduced pressure until it becomes viscous.
-
Cool the concentrate and add 95% ethanol while stirring until a solid forms.
-
Wash the solid product with ethanol three times, dry it, and grind it into a fine powder.
-
| Parameter | Protocol 1 | Protocol 2 (Step 2) |
| Iron Source | Iron(III) Chloride Hexahydrate | Ferric Hydroxide (prepared in situ) |
| EDTA Source | Disodium Dihydrogen EDTA Dihydrate | Disodium EDTA |
| Key Reaction Temp. | Boiling | 100°C |
| Precipitation Method | Evaporation & Cooling | Addition of Ethanol |
Table 1: Comparison of key parameters in the described synthesis protocols.
Characterization and Quality Control
Thorough characterization is essential to ensure the purity, stability, and identity of the synthesized this compound.[4] The British Pharmacopoeia (BP) provides a monograph with standard specifications for pharmaceutical-grade material.[9][10]
Physicochemical Properties and Identification
This compound is typically a yellow or yellowish-brown, hygroscopic, crystalline powder.[9][11] Key identification tests include:
-
Infrared (IR) Spectroscopy: The IR absorption spectrum of the sample should be concordant with the reference spectrum of this compound.[9][10]
-
Qualitative Tests for Iron and Sodium: After ignition of the sample, the residue can be dissolved in acid. The resulting solution should yield positive results for the characteristic reactions of both iron and sodium salts.[9]
Quantitative Analysis and Purity
A series of quantitative tests are performed to ensure the product meets established quality standards.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: View Uses, Side Effects and Medicines [truemeds.in]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. How High Purity Iron Supplement Agent this compound is Produced [vaibhavfinechem.com]
- 5. cuhk.edu.hk [cuhk.edu.hk]
- 6. CN105837461A - Production technology of high purity iron supplement agent this compound - Google Patents [patents.google.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mubychem.net [mubychem.net]
- 10. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]
- 11. aayronfinechem.com [aayronfinechem.com]
An In-Depth Technical Guide to the Mechanism of Action of Sodium Feredetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a chelated iron compound utilized in the treatment and prevention of iron deficiency anemia. Its unique chemical structure, where ferric iron is complexed with ethylenediaminetetraacetic acid (EDTA), confers distinct advantages in terms of bioavailability and gastrointestinal tolerability compared to conventional ferrous iron salts. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
The enhanced efficacy of this compound stems from the protective chelation of iron by EDTA. This stable complex safeguards the iron atom from interactions with dietary inhibitors in the gastrointestinal tract and maintains its solubility, thereby increasing its availability for absorption.
Behavior in the Gastrointestinal Lumen
Upon oral administration, this compound dissolves in the gastrointestinal tract. The EDTA chelate protects the ferric iron from forming insoluble complexes with dietary components such as phytates, tannins, and polyphenols, which are known to significantly impair the absorption of non-heme iron from other supplements and food sources.[1] This protection ensures that a higher concentration of soluble iron reaches the site of absorption in the small intestine.
Intestinal Absorption: A Dual Pathway Hypothesis
The precise mechanism of intestinal absorption of iron from the this compound complex is a subject of ongoing research, with evidence suggesting two potential pathways:
-
Dissociation Prior to or During Absorption: A prominent hypothesis, supported by studies in animal models, posits that the iron-EDTA complex dissociates in the microenvironment of the intestinal brush border or during its transit into the enterocyte.[2] A study in swine demonstrated that a significant portion of the iron from a radiolabeled NaFeEDTA complex is split from the EDTA molecule in the gut lumen before being absorbed.[2] Once dissociated, the released ferric iron (Fe³⁺) is likely reduced to its ferrous form (Fe²⁺) by duodenal cytochrome B (Dcytb), a ferrireductase on the apical membrane of enterocytes. The ferrous iron can then be transported into the cell via the Divalent Metal Transporter 1 (DMT1).
-
Paracellular and/or Receptor-Mediated Uptake of the Intact Complex: Some evidence suggests that a small fraction of the intact iron-EDTA complex may be absorbed. The presence of small amounts of radio-labeled iron from an Fe(III)EDTA complex in urine suggests that some of the chelate is absorbed intact and subsequently excreted.[3] The mechanism for this is not fully elucidated but could involve a paracellular pathway, where the complex passes through the tight junctions between enterocytes, or a specific, yet unidentified, receptor-mediated process.[4] It has been proposed that EDTA may increase the permeability of the cell monolayer, potentially facilitating paracellular transport.
Intracellular Iron Metabolism
Once inside the enterocyte, the iron released from the this compound complex joins the labile iron pool. From here, it has several potential fates:
-
Storage: It can be stored within the cell in the protein ferritin.
-
Transport: It can be transported across the basolateral membrane into the bloodstream via the iron exporter protein ferroportin.
-
Utilization: It can be used by the enterocyte for its own metabolic needs.
The iron that is transported into the circulation is oxidized back to its ferric state by the enzyme hephaestin and then binds to transferrin, the primary iron transport protein in the blood. Transferrin delivers the iron to various tissues throughout the body, most importantly the bone marrow for incorporation into hemoglobin in developing red blood cells.[1][4]
Data Presentation: Comparative Efficacy and Tolerability
The following tables summarize quantitative data from clinical trials comparing this compound with other oral iron supplements.
Table 1: Comparative Efficacy in Increasing Hemoglobin Levels
| Iron Supplement | Dosage of Elemental Iron | Duration of Treatment | Mean Hemoglobin Increase (g/dL) | Study Population | Reference |
| This compound | 66 mg twice daily | 75 days | 1.84 | Pregnant women with anemia | [5] |
| Ferrous Fumarate | 100 mg twice daily | 75 days | 1.63 | Pregnant women with anemia | [5] |
| This compound | Not specified | 2 months | 2.11 | Pregnant women with anemia | [6] |
| Ferrous Sulfate | Not specified | 2 months | 1.58 | Pregnant women with anemia | [6] |
| This compound | Not specified | 2 months | 2.95 | Pregnant women with anemia | [6] |
| Ferrous Sulfate | Not specified | 2 months | 1.9 | Pregnant women with anemia | [6] |
Table 2: Comparative Gastrointestinal Side Effects
| Iron Supplement | Nausea (%) | Vomiting (%) | Constipation (%) | Diarrhea (%) | Abdominal Pain (%) | Metallic Taste (%) | Reference |
| This compound | 3 | Not Reported | Not Reported | Not Reported | Not Reported | 0 | [7] |
| Ferrous Sulfate | 60 | Not Reported | Not Reported | Not Reported | Not Reported | 20 | [7] |
| Ferrous Sulfate | 11 | Not Reported | 12 | 8 | Not Reported | Not Reported | [4] |
| Ferrous Fumarate | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Experimental Protocols
In Vitro Digestion Model for Iron Bioavailability Assessment
This protocol simulates the physiological conditions of the stomach and small intestine to assess the solubility and potential bioavailability of iron from supplements.
Materials:
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF) with pepsin
-
Simulated Intestinal Fluid (SIF) with pancreatin and bile salts
-
pH meter and titration equipment (HCl and NaHCO₃)
-
Incubator shaker set to 37°C
-
Centrifuge
Methodology:
-
Oral Phase: Homogenize the iron supplement with SSF and α-amylase. Incubate at 37°C for 5-10 minutes with gentle mixing.
-
Gastric Phase: Add SGF containing pepsin to the oral phase mixture. Adjust the pH to 2.0-3.0 with HCl. Incubate at 37°C for 1-2 hours with continuous mixing.
-
Intestinal Phase: Add SIF containing pancreatin and bile salts to the gastric chyme. Adjust the pH to 6.5-7.0 with NaHCO₃. Incubate at 37°C for 2-4 hours with continuous mixing.
-
Sample Collection: At the end of the intestinal phase, collect an aliquot of the digestate.
-
Solubility Measurement: Centrifuge the collected aliquot to separate the soluble fraction (supernatant) from the insoluble residue. Measure the iron concentration in the supernatant using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
Caco-2 Cell Permeability Assay for Iron Uptake
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocyte-like cells, is a widely used in vitro model to study intestinal drug and nutrient absorption.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (polycarbonate membrane)
-
Cell culture incubator (37°C, 5% CO₂, 95% humidity)
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow for monolayer integrity testing
-
Digestate from the in vitro digestion model
-
Analytical equipment for iron quantification (e.g., ICP-MS)
Methodology:
-
Cell Culture and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a suitable density. Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Assessment: Before the experiment, measure the TEER of the cell monolayers. A TEER value above a certain threshold (typically >250 Ω·cm²) indicates a confluent and tight monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the digestate from the in vitro digestion model (containing the iron supplement) to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Iron Quantification: Measure the concentration of iron in the collected basolateral samples using a sensitive analytical method.
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of iron transport across the monolayer (µg/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of iron in the apical chamber (µg/mL)
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Iron absorption by humans and swine from Fe(III)-EDTA. Further studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Therapeutic Effects and Side Effects of Oral Iron Supplements in Iron Deficiency Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. ijrcog.org [ijrcog.org]
- 7. researchgate.net [researchgate.net]
- 8. file.sdiarticle3.com [file.sdiarticle3.com]
An In-depth Technical Guide on the Physicochemical Properties of Sodium Feredetate Powder
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of sodium feredetate powder, a well-established iron supplement. The information presented herein is curated to support research, development, and quality control activities within the pharmaceutical and nutraceutical industries. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided.
Chemical Identity and General Properties
This compound, also known as sodium iron (III) ethylenediaminetetraacetate, is a stable, chelated iron complex.[1] The ethylenediaminetetraacetic acid (EDTA) ligand encapsulates the ferric iron, enhancing its solubility and bioavailability while minimizing gastrointestinal side effects commonly associated with other iron salts.[2][3]
Table 1: General Physicochemical Properties of this compound Powder
| Property | Value | References |
| Chemical Name | Sodium Iron (III) Ethylenediaminetetraacetate | [2][4] |
| Synonyms | This compound, Ferric Sodium EDTA, Sodium Ironedetate | [5][6] |
| CAS Number | 15708-41-5 (anhydrous) | [7][8] |
| Molecular Formula | C₁₀H₁₂FeN₂NaO₈ (anhydrous) | [7] |
| C₁₀H₁₂FeN₂NaO₈ · H₂O (monohydrate) | [5] | |
| C₁₀H₁₂FeN₂NaO₈ · 3H₂O (trihydrate) | [5] | |
| Molecular Weight | 367.05 g/mol (anhydrous) | [7][8] |
| 385.1 g/mol (monohydrate) | [8][9] | |
| 421.1 g/mol (trihydrate) | [1][5] | |
| Appearance | Yellow or yellowish-brown crystalline powder | [5][8][9] |
| Odor | Odorless | [5] |
| Hygroscopicity | Hygroscopic | [5][8] |
| pH (1% w/v solution) | 3.5 to 6.5 | [5][8][10] |
| Melting Point | Decomposes | [10] |
Solubility Profile
This compound is characterized by its high solubility in water, a key attribute for its use in oral solutions and for ensuring good absorption.[1][5] Its solubility is temperature-dependent.
Table 2: Aqueous Solubility of this compound
| Temperature | Solubility (g/L) |
| 20°C | ~90 |
| 30°C | ~120 |
| 70°C | ~300 |
| [11] |
The compound is also soluble in DMSO, but sparingly soluble in organic solvents like ethanol and acetone.[12][13]
Purity and Impurity Specifications
The quality of this compound powder is determined by its assay and the levels of various impurities. The specifications are often defined by pharmacopeias such as the British Pharmacopoeia (BP).
Table 3: Quality Specifications for this compound Powder (BP Grade)
| Parameter | Specification | References |
| Assay (as C₁₀H₁₂O₈N₂FeNa, dried basis) | 98.0% to 102.0% | [5][8] |
| Assay (as Fe) | 12.5% to 13.5% | [5] |
| Assay (as EDTA) | 65.5% to 70.5% | [5] |
| Loss on Drying | 4.0% to 13.5% | [8] |
| Free Iron | Not more than 500 ppm | [5][8] |
| Free Sodium Edetate | Not more than 1% | [5] |
| Heavy Metals | Not more than 20 ppm | [5][8] |
| Sulphates | Not more than 600 ppm | [8] |
| Lead | Not more than 1 ppm | [5] |
| Arsenic | Not more than 1 ppm | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the quality assessment of this compound powder.
4.1 Identification by Infrared (IR) Spectroscopy
-
Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.
-
Methodology:
-
Prepare a sample of the this compound powder for analysis, typically as a potassium bromide (KBr) disc or as a mull in a suitable liquid paraffin.
-
Record the infrared spectrum over a suitable wave number range (e.g., 4000 to 400 cm⁻¹).
-
The infrared absorption spectrum of the sample should be concordant with the reference spectrum of this compound.[5][8]
-
4.2 Assay for this compound (Titrimetric Method)
-
Objective: To determine the purity of this compound.
-
Methodology:
-
Accurately weigh approximately 1 g of the substance and dissolve it in 40 ml of water in an iodine flask.[8]
-
Add 20 ml of hydrochloric acid and 3 g of potassium iodide.[8]
-
Stopper the flask and allow the mixture to stand for 5 minutes in the dark.[8]
-
Titrate the liberated iodine with 0.1M sodium thiosulphate solution, using starch mucilage as an indicator towards the end of the titration.[8]
-
Perform a blank titration under the same conditions.[8]
-
The difference between the titration volumes represents the amount of sodium thiosulphate required. Each ml of 0.1M sodium thiosulphate is equivalent to 36.71 mg of C₁₀H₁₂O₈N₂FeNa.[5][8]
-
4.3 Determination of Free Iron (Spectrophotometric Method)
-
Objective: To quantify the amount of unbound iron in the sample.
-
Methodology:
-
Dissolve 0.2 g of the substance in sufficient water to produce 20 ml and filter.[8]
-
Label three tubes A, B, and C.
-
To tubes A and B, add 5 ml of the filtrate.
-
To tube C, add 4 ml of water and 1 ml of an iron standard solution (25 ppm Fe(III)).[8]
-
To tubes A and C, add 1 ml of a 1.0% w/v solution of disodium catechol-3,5-disulphonate. To tube B, add 1 ml of water.[8]
-
Measure the absorbance of solution A at 670 nm using solution B as the reference. Measure the absorbance of solution C at 670 nm using water as the reference.[8]
-
The absorbance of solution A should not be greater than that of solution C.[8]
-
Mechanism of Action and Relevant Pathways
This compound's efficacy as an iron supplement is attributed to its unique mechanism of absorption. The EDTA chelate protects the ferric iron from forming insoluble complexes with dietary inhibitors like phytates and tannins in the gastrointestinal tract.[2] This ensures that the iron remains soluble and available for absorption in the small intestine.[2][14] The iron-EDTA complex is taken up by the enterocytes, where the iron is released from the chelate.[2] The freed iron then enters the body's iron pool, where it is transported by transferrin to be utilized in the synthesis of hemoglobin and other essential iron-containing compounds.[2]
References
- 1. This compound Research Grade|FeNa EDTA Complex [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 4. fao.org [fao.org]
- 5. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]
- 6. UNII - 403J23EMFA [precision.fda.gov]
- 7. This compound | C10H12FeN2NaO8 | CID 27461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mubychem.net [mubychem.net]
- 9. drugfuture.com [drugfuture.com]
- 10. This compound - this compound Exporter, Manufacturer & Supplier, Ahmedabad, India [pridedrugs.in]
- 11. directfood.net [directfood.net]
- 12. medkoo.com [medkoo.com]
- 13. Buy this compound | 18154-32-0 [smolecule.com]
- 14. What is this compound used for? [synapse.patsnap.com]
An In-depth Technical Guide to the Chemical Structure and Stability of Sodium Feredetate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate (NaFeEDTA), is a stable, chelated iron complex widely utilized in pharmaceuticals as an anti-anemic agent and in food fortification programs to combat iron deficiency.[1][2][3] Its unique structure, where a central ferric iron ion is enveloped by a hexadentate ethylenediaminetetraacetic acid (EDTA) ligand, confers high bioavailability and reduced gastrointestinal side effects compared to traditional iron salts.[1][4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, stability profile, and the analytical methodologies used to characterize this compound.
Chemical Structure and Coordination Chemistry
This compound is a coordination complex with the chemical formula C₁₀H₁₂FeN₂NaO₈.[6][7][8] The core of its structure is the chelation of a ferric (Fe³⁺) ion by an EDTA molecule. EDTA acts as a hexadentate ligand, meaning it forms six coordinate bonds with the central iron atom.[2][9] These bonds originate from the two nitrogen atoms and the four oxygen atoms of the carboxylate groups within the EDTA molecule.[9] This forms an exceptionally stable, cage-like octahedral complex that protects the iron ion from interacting with dietary inhibitors of iron absorption, such as phytates and tannins.[1][9] The complex carries a net negative charge, which is balanced by a sodium ion (Na⁺).
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. 796. Sodium iron EDTA (WHO Food Additives Series 32) [inchem.org]
- 3. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
- 5. ijrcog.org [ijrcog.org]
- 6. This compound | C10H12FeN2NaO8 | CID 27461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ferric sodium EDTA - Wikipedia [en.wikipedia.org]
- 8. mubychem.net [mubychem.net]
- 9. This compound Research Grade|FeNa EDTA Complex [benchchem.com]
Bioavailability of Sodium Feredetate in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a chelated iron compound utilized for the treatment and prevention of iron deficiency anemia. Its unique chemical structure, where iron is complexed with ethylenediaminetetraacetic acid (EDTA), is designed to enhance its bioavailability and reduce gastrointestinal side effects commonly associated with other iron salts.[1] The EDTA chelate protects the iron from forming insoluble complexes with dietary inhibitors such as phytates and tannins, thereby maintaining its solubility in the gastrointestinal tract and facilitating absorption.[1] This technical guide provides an in-depth overview of the bioavailability of this compound in preclinical models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways.
Quantitative Bioavailability Data
Preclinical studies in rat models have provided quantitative insights into the absorption of iron from this compound. These studies are crucial for understanding the efficacy of this iron fortificant.
| Parameter | Animal Model | Value | Key Findings |
| Iron Absorption (%) | Weanling Sprague-Dawley Rats | 53.4% | Absorption of iron from an oral dose of ⁵⁹Fe-labeled NaFeEDTA was found to be similar to that of ferrous sulfate (FeSO₄) under the study conditions.[2] |
| Iron Absorption (%) | Adult Male Sprague-Dawley Rats (Basal Iron Status) | 49.4% | In rats with normal iron levels, the absorption of iron from NaFeEDTA was substantial.[3] |
| Iron Absorption (%) | Adult Male Sprague-Dawley Rats (Iron-Loaded Status) | 10.2% | In iron-overloaded rats, the absorption of iron from NaFeEDTA was significantly downregulated, indicating a physiological regulation of absorption to prevent iron toxicity.[3] |
Experimental Protocols
The assessment of this compound's bioavailability in preclinical models relies on established methodologies. The following sections detail the key experimental protocols cited in the literature.
Hemoglobin Repletion Bioassay in Rats
This is a widely used method to determine the bioavailability of iron compounds.[4]
-
Animal Model: Weanling male rats (typically Sprague-Dawley or Wistar strains) are selected for their rapid growth and sensitivity to dietary iron levels.[2][3][5]
-
Depletion Phase: The rats are fed a low-iron basal diet for a specified period (e.g., 15 days) to induce a state of iron deficiency anemia, characterized by a drop in hemoglobin levels.[5]
-
Repletion Phase: The anemic rats are then divided into groups and fed diets supplemented with different iron sources, including a control group (no added iron), a reference group (e.g., ferrous sulfate), and the test group (this compound) for a defined period (e.g., 2 weeks).[5]
-
Blood Analysis: Blood samples are collected at the beginning and end of the repletion phase to measure hemoglobin concentrations.
-
Calculation of Hemoglobin Regeneration Efficiency (HRE): HRE is calculated to determine the effectiveness of the iron source in restoring hemoglobin levels.[6]
Radiotracer Absorption Studies
The use of radiolabeled iron (e.g., ⁵⁹Fe) allows for direct measurement of iron absorption and distribution.
-
Dosing: A meal containing ⁵⁹Fe-labeled this compound is administered orally to the rats.[2]
-
Whole-Body Counting: The total amount of absorbed ⁵⁹Fe is measured by whole-body counting of the rats at different time points after administration.[2]
-
Urine and Feces Collection: Urine and feces are collected to quantify the excretion of the radiolabeled iron.[2]
-
Tissue Distribution: At the end of the study, tissues such as the liver, spleen, and kidneys are harvested to analyze the distribution of the absorbed iron.[2]
Analytical Methods for Iron Determination
Accurate quantification of iron in biological samples is critical for bioavailability studies.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive and specific method for determining the total iron concentration in plasma, serum, and tissues.[7]
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of iron chelates, such as ferrioxamine, in biological matrices.[8]
-
Spectrophotometry: A colorimetric method that can be used for the rapid assessment of iron in blood plasma and serum.[9]
Visualizations
Intestinal Absorption Pathway of Iron from this compound
The following diagram illustrates the proposed mechanism of iron absorption from this compound in the small intestine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Iron dissociates from the NaFeEDTA complex prior to or during intestinal absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron absorption from NaFeEDTA is downregulated in iron-loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of the bioavailability of iron, using the rat hemoglobin repletion test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemoglobin regeneration efficiency in anemic rats: effects on bone mineral composition and biomechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Electrolytic Elemental Iron Powder Effectively Regenerates Hemoglobin in Anemic Rats and Is Relatively Well Absorbed When Compared to Ferrous Sulfate Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid assessment of iron in blood plasma and serum by spectrophotometry with cloud-point extraction - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Studies on Sodium Feredetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of early in vitro studies conducted on sodium feredetate (Sodium Iron(III) Ethylenediaminetetraacetate), a common iron supplement. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes key cellular pathways and experimental workflows.
Introduction
This compound is an iron-EDTA complex recognized for its high bioavailability, particularly in the presence of dietary inhibitors of iron absorption.[1] Early in vitro research was crucial in elucidating the mechanisms behind its enhanced absorption and assessing its safety profile at a cellular level. This guide focuses on two primary areas of investigation: the in vitro solubility of this compound and its uptake by intestinal epithelial cells, using the Caco-2 cell line as a model.
In Vitro Solubility of this compound
The solubility of an iron compound in the gastrointestinal tract is a critical determinant of its bioavailability. In vitro solubility studies simulate the pH changes that occur as a substance transits from the stomach to the small intestine.
Experimental Protocol: pH-Dependent Solubility Assay
This protocol is based on the methodology described in early studies evaluating the solubility of various iron compounds.
Objective: To determine the solubility of this compound across a pH range simulating the transition from the stomach to the small intestine.
Materials:
-
This compound
-
Electrolytic iron and/or reduced iron (for comparison)
-
0.1 M HCl
-
Deionized water
-
pH meter
-
Centrifuge
-
Supernatant collection tubes
-
Atomic absorption spectrophotometer or inductively coupled plasma mass spectrometer (ICP-MS) for iron quantification.
Procedure:
-
Prepare solutions of this compound and other iron compounds to be tested in 0.1 M HCl to achieve an initial pH of 2.0. This is considered to represent 100% solubility.
-
Slowly increase the pH of the solutions incrementally to pH 6.0 by the dropwise addition of a suitable base (e.g., 0.1 M NaOH).
-
At each desired pH point (e.g., 2.0, 3.0, 4.0, 5.0, 6.0), take an aliquot of the solution.
-
Centrifuge the aliquot to pellet any precipitated iron.
-
Carefully collect the supernatant.
-
Measure the iron concentration in the supernatant using a suitable analytical method (e.g., atomic absorption spectrophotometry).
-
Express the soluble iron at each pH point as a percentage of the iron concentration at pH 2.0.
Data Presentation: In Vitro Iron Solubility
| Iron Compound | Initial pH | Final pH | % Increase in Iron Solubility with NaFe-EDTA |
| Electrolytic Iron + NaFe-EDTA | 2.0 | 6.0 | 12% - 49% (depending on the elemental iron tested) |
| Reduced Iron + NaFe-EDTA | 2.0 | 6.0 | 12% - 49% (depending on the elemental iron tested) |
Cellular Uptake of Iron from this compound
Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model for intestinal absorption. When cultured, they differentiate into a monolayer of polarized cells with many characteristics of small intestinal enterocytes.
Experimental Protocol: Caco-2 Cell Iron Uptake Assay
This protocol is a synthesis of methodologies described for studying iron uptake in Caco-2 cells.[2][3]
Objective: To quantify the uptake of iron from this compound by Caco-2 cells and to investigate the influence of factors such as pH and ascorbic acid.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell inserts for cell culture
-
This compound, Ferrous sulfate (FeSO₄), Ferric chloride (FeCl₃)
-
Ascorbic acid
-
Bathophenanthroline disulfonic acid (BPDS) - a Fe(II) chelator
-
Cell lysis buffer
-
Ferritin immunoassay kit
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed and differentiated (typically 18-21 days).
-
Preparation of Treatment Media: Prepare solutions of this compound, FeSO₄, and FeCl₃ in serum-free culture medium at the desired concentrations. For experiments investigating enhancers or inhibitors, add ascorbic acid or BPDS to the media at the specified molar ratios to iron. Adjust the pH of the media for pH-dependent studies.
-
Iron Uptake:
-
Wash the Caco-2 cell monolayers with a buffered salt solution.
-
Add the iron-containing treatment media to the apical side of the Transwell inserts.
-
Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a cell culture incubator.
-
-
Post-Incubation:
-
Remove the treatment media and wash the cell monolayers multiple times to remove any unbound iron.
-
Add fresh, iron-free culture medium and incubate for a further 24 hours to allow for ferritin synthesis.
-
-
Quantification of Iron Uptake:
-
Lyse the cells to release intracellular contents.
-
Measure the total protein content of the cell lysate.
-
Quantify the ferritin concentration in the cell lysate using a ferritin-specific immunoassay. Ferritin formation is used as a surrogate marker for iron uptake.
-
Normalize the ferritin concentration to the total protein content (ng of ferritin/mg of protein).
-
Data Presentation: Iron Uptake in Caco-2 Cells
Table 1: Effect of Ascorbic Acid on Iron Uptake (Ferritin Formation) in Caco-2 Cells [2][3]
| Iron Source | Molar Ratio (Ascorbic Acid:Iron) | Fold Increase in Iron Uptake |
| FeSO₄ | 5:1 | 5.4 |
| FeCl₃ | 5:1 | 5.1 |
| NaFe-EDTA | 5:1 | 2.8 |
Table 2: Influence of pH on Iron Uptake from Different Iron Sources [2][3]
| Iron Source | pH Range | Observation |
| FeSO₄ | 5.8 - 7.2 | Uptake was inversely related to pH |
| FeCl₃ | 5.8 - 7.2 | Uptake was inversely related to pH |
| NaFe-EDTA | 5.8 - 7.2 | Uptake was inversely related to pH |
In Vitro Cytotoxicity Assessment
Assessing the potential toxicity of a new compound is a critical early step in drug development. In vitro cytotoxicity assays provide a preliminary evaluation of a substance's effect on cell viability and proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
This is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a relevant cell line (e.g., Caco-2).
Materials:
-
Caco-2 cells
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Plot the cell viability against the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Cellular Uptake Pathway of Iron from this compound
Caption: Proposed cellular uptake pathway of iron from this compound in an enterocyte.
Experimental Workflow for Caco-2 Cell Iron Uptake Assay
Caption: Workflow for the in vitro Caco-2 cell iron uptake assay.
References
An In-depth Technical Guide to Sodium Feredetate (CAS Number: 15708-41-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium feredetate, also known as sodium iron(III) ethylenediaminetetraacetate, is a chelated iron compound utilized primarily for the treatment and prevention of iron deficiency anemia. Its unique chemical structure, where ferric iron is sequestered by the chelating agent ethylenediaminetetraacetic acid (EDTA), confers distinct advantages over traditional ferrous iron salts, including enhanced bioavailability, particularly in the presence of dietary inhibitors, and a more favorable gastrointestinal tolerability profile. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and a review of clinical efficacy and safety data. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts in the pharmaceutical and nutritional sciences.
Introduction
Iron deficiency remains a global health challenge, necessitating the development of effective and well-tolerated iron supplementation strategies. This compound (CAS 15708-41-5) has emerged as a significant advancement in this field. As an un-ionized ferric iron complex, it is designed to overcome the limitations associated with conventional iron salts, such as poor absorption and gastrointestinal side effects.[1][2] This guide aims to consolidate the technical information available on this compound to serve as a valuable resource for professionals in research and drug development.
Physicochemical Properties
This compound is a yellow to yellowish-brown crystalline powder that is hygroscopic in nature.[3] It is highly soluble in water but sparingly soluble in organic solvents like ethanol and acetone.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15708-41-5 | [3] |
| Molecular Formula | C₁₀H₁₂FeN₂NaO₈ | [3] |
| Molecular Weight | 367.05 g/mol | [3] |
| Appearance | Yellow to yellowish-brown crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
| pH (1% w/v solution) | 4.0 - 6.5 | [3] |
| Melting Point | ~80 °C (anhydrous); 250-260°C (form not specified) | [3][4] |
| Loss on Drying | 4.0% to 13.5% | [5] |
Mechanism of Action and Pharmacokinetics
Mechanism of Action
The primary mechanism of action of this compound revolves around its ability to deliver iron for absorption in the gastrointestinal tract in a protected form.[2] The EDTA chelate shields the ferric iron from forming insoluble complexes with dietary inhibitors such as phytates and tannins, which are common in plant-based diets.[2][3] This protection ensures a higher concentration of soluble iron is available for absorption in the duodenum and proximal jejunum.[2][6]
Upon reaching the small intestine, the iron-EDTA complex is thought to interact with the enterocytes. The acidic microenvironment at the brush border may facilitate the dissociation of iron from the EDTA chelate, allowing the released iron to be reduced to its ferrous state (Fe²⁺) by duodenal cytochrome B (Dcytb) and subsequently transported into the enterocyte via the Divalent Metal Transporter 1 (DMT1).[2] Once inside the enterocyte, the iron joins the intracellular iron pool and can be stored as ferritin or transported across the basolateral membrane into the bloodstream via ferroportin. In the circulation, it binds to transferrin for transport to sites of utilization, primarily the bone marrow for hemoglobin synthesis.[2]
Pharmacokinetics
Clinical Efficacy and Safety
Clinical Efficacy
Multiple clinical studies have demonstrated the efficacy of this compound in treating iron deficiency anemia, particularly in pregnant women. These studies consistently show a significant increase in hemoglobin levels.
Table 2: Summary of Clinical Efficacy Data for this compound in Anemia
| Study Population | Treatment Groups | Key Findings | Reference(s) |
| Pregnant women with anemia | Group A: this compound (33 mg elemental iron) BID; Group B: this compound (66 mg elemental iron) BID; Group C: Ferrous fumarate (100 mg elemental iron) BID | Mean rise in hemoglobin: Group A: 1.79 g/dL; Group B: 1.84 g/dL; Group C: 1.63 g/dL. Low doses of this compound produced comparable results to a higher dose of ferrous fumarate. | [8] |
| Pregnant women with anemia | This compound vs. Ferrous sulfate | After 2 months of treatment, hemoglobin increased from 8.79 ± 1.39 g/dL to 10.91 ± 1.38 g/dL in the this compound group. The rise in hemoglobin was significantly higher (p <0.001) compared to the ferrous sulfate group. | [6] |
| Pregnant women with anemia | This compound (151.7 to 227.55 mg) BID or TID | The average hemoglobin level increased from 8.7 g/dL to 11.2 g/dL, with a mean gain of 2.5 g/dL (p < 0.001). | [9] |
| Patients with hemoglobin < 10 g/dL | This compound syrup (10-15 ml) once or twice daily for 21 days | 82.5% of patients responded to treatment with a minimum 1 g/dL increase in hemoglobin. | [1] |
Safety and Tolerability
This compound is generally well-tolerated, with a lower incidence of gastrointestinal side effects (e.g., nausea, constipation, metallic taste) compared to traditional iron salts.[2][10] This improved tolerability is attributed to the chelated nature of the iron, which reduces its direct irritation of the gastrointestinal mucosa.[2]
Table 3: Toxicological Data for this compound
| Parameter | Species | Value | Reference(s) |
| Oral LD50 | Rat | > 2,000 mg/kg; 5,000 mg/kg | [11][12] |
| Inhalation LC50 | Rat | > 2.75 mg/L (4 h) | [11] |
| Dermal LD50 | Rat | > 2,000 mg/kg | [11] |
| Carcinogenicity | - | Not reported as a carcinogen by IARC, NTP, ACGIH, OSHA | [12] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of an iron(III) salt with a sodium salt of EDTA.[4][13]
Protocol: Synthesis from Ferric Chloride and Disodium Edetate [13]
-
Preparation of Reactants:
-
Prepare a solution of ferric chloride (FeCl₃) in water. The molar concentration can range from 0.20 to 0.60 mol/L.
-
Prepare a solution of disodium edetate (Na₂EDTA) in water.
-
-
Reaction:
-
Heat the ferric chloride solution to 80-100°C.
-
Slowly add the disodium edetate solution to the heated ferric chloride solution with continuous stirring. The molar ratio of ferric chloride to disodium edetate should be approximately 1:1.
-
Maintain the reaction temperature and continue stirring for 30-90 minutes.
-
-
pH Adjustment:
-
Adjust the pH of the reaction mixture to approximately 5-8 using a solution of sodium bicarbonate (NaHCO₃).
-
-
Crystallization and Purification:
-
Add ethanol to the solution to induce crystallization of this compound.
-
Cool the mixture and allow it to stand for crystallization to complete.
-
Collect the crystals by filtration.
-
Wash the crystals with ethanol to remove impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to obtain the final product.
-
Analytical Methods
Protocol: Assay for this compound (as per British Pharmacopoeia) [5]
This method determines the iron content of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve 1 g of this compound in 40 ml of water in an iodine flask.
-
-
Reaction:
-
Add 20 ml of hydrochloric acid and 3 g of potassium iodide to the flask.
-
Close the flask and allow the reaction to proceed in the dark for 5 minutes. This reaction liberates iodine.
-
-
Titration:
-
Titrate the liberated iodine with a standardized 0.1M sodium thiosulfate solution.
-
Use starch mucilage as an indicator, adding it towards the end of the titration (when the solution turns pale yellow). The endpoint is the disappearance of the blue color.
-
-
Blank Titration:
-
Perform a blank titration using the same procedure without the this compound sample.
-
-
Calculation:
-
The difference between the sample and blank titrations represents the amount of sodium thiosulfate required to react with the liberated iodine.
-
Each ml of 0.1M sodium thiosulfate is equivalent to 36.71 mg of C₁₀H₁₂FeN₂NaO₈.
-
Protocol: Determination of Free Iron [5]
This method uses spectrophotometry to determine the amount of unchelated iron.
-
Standard and Sample Preparation:
-
Prepare an iron standard solution (25 ppm of Fe(III)).
-
Dissolve 0.2 g of this compound in sufficient water to produce 20 ml and filter.
-
-
Reaction:
-
Label three tubes: A, B, and C.
-
To tube A, add 5 ml of the sample filtrate and 1 ml of a 1.0% w/v solution of disodium catechol-3,5-disulphonate.
-
To tube B (sample blank), add 5 ml of the sample filtrate and 1 ml of water.
-
To tube C (standard), add 4 ml of water, 1 ml of the iron standard solution, and 1 ml of the disodium catechol-3,5-disulphonate solution.
-
-
Measurement:
-
Measure the absorbance of solution A at 670 nm using solution B as the reference.
-
Measure the absorbance of solution C at 670 nm using water as the reference.
-
-
Analysis:
-
The absorbance of solution A should not be greater than that of solution C.
-
Visualizations
Signaling Pathway of Iron Absorption
Caption: Proposed mechanism of this compound absorption in the duodenum.
Experimental Workflow for Synthesis
Caption: General workflow for the laboratory synthesis of this compound.
Conclusion
This compound represents a significant therapeutic option in the management of iron deficiency anemia. Its chelated structure provides enhanced bioavailability and improved gastrointestinal tolerability compared to conventional iron salts. The data summarized in this guide underscore its clinical efficacy and safety profile. Further research, particularly in elucidating the precise pharmacokinetic profile of the intact chelate in humans and developing standardized analytical methods for its quantification in biological matrices, will be invaluable for optimizing its therapeutic use and supporting further drug development.
References
- 1. file.sdiarticle3.com [file.sdiarticle3.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]
- 4. How High Purity Iron Supplement Agent this compound is Produced [vaibhavfinechem.com]
- 5. mubychem.net [mubychem.net]
- 6. ijrcog.org [ijrcog.org]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benefit of Iron Supplementation with Ferric Sodium EDTA (NaFe 3+-EDTA) in the Treatment of Anemia during Pregnancy in Democratic Republic of Congo (FERARI Study) [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound SDS GHS, MSDS Sheet of Manufacturers [sodiumferedetate.com]
- 13. CN105837461A - Production technology of high purity iron supplement agent this compound - Google Patents [patents.google.com]
Spectroscopic Analysis of Sodium Feredetate: A Technical Guide
Introduction
Sodium feredetate, also known as sodium iron(III) ethylenediaminetetraacetate, is a stable, water-soluble iron chelate.[1] It is utilized in the pharmaceutical industry for the treatment of iron-deficiency anemia and in the food industry as an iron fortificant.[2][3] The unique chelated structure of this compound enhances iron bioavailability and reduces gastrointestinal side effects commonly associated with other iron supplements.[1][4] A thorough understanding of its spectroscopic properties is crucial for quality control, formulation development, and stability studies. This guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy, and includes detailed experimental protocols and data presentation.
Chemical Structure of this compound
This compound consists of a central ferric iron (Fe³⁺) ion coordinated to an ethylenediaminetetraacetic acid (EDTA) ligand, with a sodium ion as the counter-ion.[5] The EDTA ligand acts as a hexadentate chelating agent, forming a stable octahedral complex with the iron ion.
Spectroscopic Data
The spectroscopic analysis of this compound provides valuable information for its identification and quantification. The primary techniques employed are UV-Vis and IR spectroscopy.
UV-Visible Spectroscopy
This compound exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum due to charge transfer transitions between the iron center and the EDTA ligand.
| Spectroscopic Technique | Wavelength (λmax) | Solvent/Medium | Reference |
| UV-Visible Spectroscopy | 258 nm | 0.1N H₂SO₄ | [6][7] |
| UV-Visible Spectroscopy | 254 nm | Water/Serum | [8][9] |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is used for its identification by comparing it with a reference spectrum.[10][11] While specific peak assignments are not detailed in the provided search results, the spectrum will be characterized by vibrations of the carboxylate groups and the carbon-nitrogen bonds of the EDTA ligand, which are influenced by coordination to the iron atom.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are crucial for obtaining reliable and reproducible results.
UV-Visible Spectrophotometric Analysis
This protocol is designed for the quantitative determination of this compound in a sample.
Objective: To determine the concentration of this compound in a solution using UV-Visible spectrophotometry.
Materials and Equipment:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
This compound reference standard
-
Solvent (e.g., deionized water or 0.1N H₂SO₄)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the same solvent used for the standard solutions in a volumetric flask.
-
Dilute the sample solution as necessary to bring the absorbance within the linear range of the calibration curve.
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of this compound in the sample.
-
Infrared (IR) Spectroscopic Analysis
This protocol is for the qualitative identification of this compound.
Objective: To identify this compound by comparing its IR spectrum with that of a reference standard.
Materials and Equipment:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Potassium bromide (KBr) of spectroscopic grade
-
Mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Dry the this compound sample and the KBr to remove any moisture.
-
Weigh a small amount of the sample (approximately 1-2 mg) and about 100-200 mg of KBr.
-
Grind the sample and KBr together in the mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press and apply pressure to form a thin, transparent pellet.
-
-
IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum using a blank KBr pellet.
-
-
Data Analysis:
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic analysis of a this compound sample.
Conclusion
The spectroscopic analysis of this compound, particularly using UV-Vis and IR spectroscopy, provides robust methods for its quantification and identification. The characteristic UV absorbance at approximately 258 nm allows for accurate concentration determination, while IR spectroscopy serves as a reliable identification tool. The protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important iron compound. Further research into the application of NMR and mass spectrometry could provide additional structural and analytical insights.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. ijrcog.org [ijrcog.org]
- 5. This compound | C10H12FeN2NaO8 | CID 27461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UV-Vis Spectrum of EDTA + Fe Complex | SIELC Technologies [sielc.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mubychem.net [mubychem.net]
- 11. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]
An In-depth Technical Guide on the Thermal Decomposition Studies of Sodium Feredetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of sodium feredetate (sodium iron(III) ethylenediaminetetraacetate). The information presented is synthesized from available scientific literature, focusing on the decomposition pathway, experimental methodologies, and key findings. This document is intended to serve as a valuable resource for professionals in research and development and drug formulation who require a deeper understanding of the thermal stability and degradation profile of this important iron supplement.
Introduction
This compound, with the chemical formula C10H12FeN2NaO8, is a stable, chelated iron compound widely used in the pharmaceutical and food industries to treat and prevent iron-deficiency anemia. Its thermal stability is a critical parameter that influences its manufacturing, storage, and shelf-life. Understanding the thermal decomposition of this compound is essential for ensuring its quality, safety, and efficacy. This guide delves into the multi-stage thermal degradation process of this compound, specifically focusing on the hydrated monomeric form, Na[FeEDTA(H₂O)]·2H₂O.
Thermal Decomposition Pathway
The thermal degradation of solid, monomeric Na[FeEDTA(H₂O)]·2H₂O in an air atmosphere proceeds through a distinct four-step process up to 500°C. This pathway involves dehydration, decarboxylation of the EDTA ligand, reduction of the iron core, and final oxidation of the organic remnants.[1]
Table 1: Summary of Thermal Decomposition Stages of Na[FeEDTA(H₂O)]·2H₂O
| Stage | Temperature Range (°C) | Process Description | Evolved Gases & Solid Products |
| 1 | Not specified in abstract | Release of two molecules of crystal lattice water. | H₂O |
| 2 | Not specified in abstract | Release of one coordinated water molecule. | H₂O |
| 3 | Above 200 | Degradation of a carboxylate arm of the EDTA ligand, accompanied by the reduction of Fe(III) to Fe(II). | CO₂, Two ferrous species (assumed configurational isomers) |
| 4 | 280 - 330 | Rapid burnout of organic residues in a sharp exothermic reaction. | H₂O, CO₂, Nitrogen Oxides, Magnetite (Fe₃O₄) |
Note: Specific temperature ranges and weight loss percentages for each stage are not available in the referenced abstract. The information is based on the qualitative description provided in the study by Szilágyi et al.[1]
Experimental Protocols
The investigation of the thermal decomposition of this compound typically employs a combination of advanced analytical techniques to elucidate the various stages of degradation, identify the evolved gaseous products, and characterize the solid residues.
Key Experimental Techniques:
-
Simultaneous Thermogravimetry and Differential Thermal Analysis (TG/DTA): This technique is central to studying thermal decomposition. Thermogravimetry (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects temperature differences between the sample and a reference material, indicating exothermic or endothermic events.
-
Evolved Gas Analysis-Mass Spectrometry (EGA-MS): Coupled with TG/DTA, EGA-MS allows for the identification of the gaseous products released during decomposition. As the sample is heated, the evolved gases are transferred to a mass spectrometer for real-time analysis.[1]
-
Mössbauer Spectroscopy: This technique is used to analyze the solid products of the decomposition, specifically to determine the oxidation state and chemical environment of the iron atoms. It was instrumental in observing the reduction of ferric iron to ferrous iron during the third decomposition stage.[1]
Generalized Experimental Procedure:
-
Sample Preparation: A small, accurately weighed sample of Na[FeEDTA(H₂O)]·2H₂O is placed in an inert crucible (e.g., alumina).
-
Instrumentation Setup: The TG/DTA instrument is coupled to a quadrupole mass spectrometer via a heated transfer line to prevent condensation of evolved gases.
-
Atmosphere: The experiment is conducted in a controlled atmosphere, typically flowing air, to simulate oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).
-
Data Acquisition: The TG curve (mass vs. temperature), DTA curve (ΔT vs. temperature), and mass spectra of the evolved gases are recorded continuously throughout the heating program.
-
Solid Residue Analysis: The solid products remaining after the thermal decomposition are collected and analyzed using techniques such as Mössbauer spectroscopy and X-ray diffraction (XRD) to identify their composition and structure.
Visualizations
Diagrams of Decomposition Pathway and Experimental Workflow
To further clarify the processes involved in the thermal decomposition studies of this compound, the following diagrams illustrate the decomposition pathway and a typical experimental workflow.
Caption: Thermal decomposition pathway of Na[FeEDTA(H₂O)]·2H₂O.
Caption: Experimental workflow for thermal analysis of this compound.
Conclusion
The thermal decomposition of this compound is a multi-step process that has been elucidated through sophisticated analytical techniques. The pathway involves initial dehydration followed by the degradation of the organic ligand and a change in the oxidation state of the central iron atom, culminating in the formation of stable iron oxides. A thorough understanding of this decomposition profile is paramount for the development of stable formulations and for defining appropriate storage and handling conditions for products containing this compound. Further research to quantify the kinetics of each decomposition step would provide an even more complete picture of the thermal behavior of this important compound.
References
Methodological & Application
Application Notes and Protocols: Utilizing Sodium Feredetate in Iron-Deficient Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a critical micronutrient essential for a multitude of cellular processes, including DNA synthesis, cellular respiration, and oxygen transport.[1] In vitro, modeling iron deficiency is crucial for understanding the cellular and molecular ramifications of iron depletion and for the development of novel therapeutic interventions. Iron deficiency in cell culture is commonly induced using iron chelators such as deferoxamine (DFO) or deferasirox.[1][2] Subsequently, repletion of iron is a key step in studying the reversal of the iron-deficient phenotype. Sodium feredetate (Sodium Iron EDTA) is a highly bioavailable source of iron, where the iron is chelated to ethylenediaminetetraacetate (EDTA).[3] This chelation protects the iron from forming insoluble complexes and facilitates its absorption, making it an effective option for iron supplementation.[3][4] These application notes provide detailed protocols for establishing an iron-deficient cell culture model and for the subsequent use of this compound to restore iron levels, along with methods for assessing the cellular response.
Core Concepts and Signaling Pathways
Cellular iron homeostasis is a tightly regulated process. In an iron-deficient state, cells upregulate the expression of transferrin receptor 1 (TfR1) to enhance the uptake of transferrin-bound iron and downregulate the expression of ferritin, the iron storage protein.[5] This regulation is primarily controlled at the post-transcriptional level by the iron-responsive element (IRE)/iron-regulatory protein (IRP) system.[6] When intracellular iron is scarce, IRPs bind to IREs on the mRNAs of ferritin and TfR1, inhibiting the translation of ferritin and stabilizing the TfR1 mRNA, respectively.[6]
Furthermore, iron deficiency can stabilize the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α), a key transcription factor that regulates genes involved in adapting to low oxygen conditions.[7] HIF-1α has been shown to mediate the transcriptional activation of the TfR gene.[8] The restoration of iron levels with a bioavailable source like this compound is expected to reverse these adaptive responses.
Cellular Iron Uptake and Regulation Pathway
Caption: Cellular iron uptake and its regulation by IRPs and HIF-1α.
Experimental Protocols
Protocol 1: Induction of Iron Deficiency in Cell Culture
This protocol describes a method for inducing a state of iron deficiency in cultured cells using the iron chelator Deferoxamine (DFO).
Materials:
-
Cultured cells of interest (e.g., HeLa, SH-SY5Y, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Deferoxamine mesylate salt (DFO) (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of treatment.
-
DFO Stock Solution Preparation: Prepare a 100 mM stock solution of DFO in sterile DMSO. Store in aliquots at -20°C.
-
Induction of Iron Deficiency:
-
Allow cells to adhere and grow for 24 hours after seeding.
-
On the day of the experiment, dilute the DFO stock solution in complete cell culture medium to a final concentration of 50-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Replace the medium with the DFO-containing medium.
-
Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Verification of Iron-Deficient State (Optional but Recommended):
-
Harvest a subset of cells to confirm the iron-deficient state by assessing markers such as increased TfR1 expression and decreased ferritin expression via Western blot or qPCR.
-
Protocol 2: Iron Repletion using this compound
This protocol details the procedure for replenishing iron in iron-deficient cells using this compound.
Materials:
-
Iron-deficient cells (from Protocol 1)
-
This compound (e.g., from a commercial supplier)
-
Complete cell culture medium
-
Sterile deionized water
Procedure:
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in sterile deionized water. The concentration should be determined based on the desired final concentration for treatment. For example, a 10 mM stock solution.
-
Iron Repletion Treatment:
-
After the 18-24 hour incubation with DFO, remove the DFO-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual DFO.
-
Prepare fresh complete cell culture medium containing the desired concentration of this compound. A starting concentration range of 10-50 µM of elemental iron is recommended, but should be optimized for each cell line.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) to assess the cellular response to iron repletion.
-
-
Cell Harvesting and Analysis:
-
Following the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols.
-
Experimental Workflow
Caption: Workflow for inducing iron deficiency and subsequent repletion.
Data Presentation and Analysis
The following tables present representative quantitative data that could be obtained from the described experiments. These values are illustrative and will vary depending on the cell line and specific experimental conditions.
| Treatment Group | Cell Viability (%) | Intracellular Iron (ng/mg protein) |
| Control | 100 ± 5 | 50 ± 8 |
| DFO (100 µM) | 85 ± 7 | 15 ± 4 |
| DFO + NaFeEDTA (50 µM) | 95 ± 6 | 45 ± 7 |
| Table 1: Effect of DFO and this compound on Cell Viability and Intracellular Iron. |
| Treatment Group | Relative TfR1 mRNA Expression | Relative Ferritin mRNA Expression |
| Control | 1.0 ± 0.2 | 1.0 ± 0.3 |
| DFO (100 µM) | 3.5 ± 0.5 | 0.2 ± 0.1 |
| DFO + NaFeEDTA (50 µM) | 1.2 ± 0.3 | 0.9 ± 0.2 |
| Table 2: Relative mRNA Expression of Iron-Responsive Genes. |
| Treatment Group | Reactive Oxygen Species (ROS) (Fold Change) |
| Control | 1.0 ± 0.1 |
| DFO (100 µM) | 1.8 ± 0.3 |
| DFO + NaFeEDTA (50 µM) | 1.1 ± 0.2 |
| Table 3: Assessment of Oxidative Stress. |
Key Experimental Methodologies
Western Blot for TfR1 and Ferritin
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against TfR1 and Ferritin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for TfR1, ferritin, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
Cell Viability Assay (MTT Assay)
-
Treatment: Plate cells in a 96-well plate and treat as described in Protocols 1 and 2.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Oxidative Stress Assay (DCFDA Assay)
-
Cell Preparation: Plate cells in a black, clear-bottom 96-well plate and treat as described.
-
DCFDA Staining: Incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.
Troubleshooting and Considerations
-
Cytotoxicity: High concentrations of DFO or this compound can be toxic to cells. It is crucial to perform a dose-response curve for each cell line to determine the optimal, non-toxic concentrations.[9]
-
Serum Iron: Fetal bovine serum contains iron. For stringent iron-deficient models, consider using iron-depleted serum or serum-free medium.
-
EDTA in this compound: The presence of EDTA may have independent biological effects. Appropriate controls, such as treating cells with EDTA alone, should be included to discern the effects of iron from those of the chelator.
Conclusion
The protocols and methodologies outlined in these application notes provide a framework for utilizing this compound in iron-deficient cell culture models. By establishing a reproducible iron deficiency and repletion system, researchers can effectively investigate the cellular and molecular responses to changes in iron availability and evaluate the efficacy of iron supplementation strategies. The provided diagrams and tables serve as a guide for experimental design and data interpretation in the study of cellular iron metabolism.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. HIF-1α as a central mediator of cellular resistance to intracellular pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. This compound Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 6. file.sdiarticle3.com [file.sdiarticle3.com]
- 7. researchgate.net [researchgate.net]
- 8. Transferrin receptor induction by hypoxia. HIF-1-mediated transcriptional activation and cell-specific post-transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for Dissolving Sodium Feredetate for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium Feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a chelated iron compound used primarily as an iron supplement to treat and prevent iron-deficiency anemia.[1][2][3] In this complex, the iron is sequestered by ethylenediaminetetraacetic acid (EDTA), which improves its bioavailability and reduces gastrointestinal side effects compared to other iron salts.[1][4] The EDTA chelate protects the iron from forming insoluble compounds in the gastrointestinal tract, ensuring a higher proportion of ingested iron remains soluble and available for absorption.[1] Proper preparation of this compound solutions is critical for ensuring accuracy, reproducibility, and validity in both in vitro and in vivo experimental settings. These application notes provide a detailed protocol for the dissolution and preparation of this compound solutions for research purposes.
Data Presentation: Solubility and Characteristics
This compound is a hygroscopic, yellow or yellowish-brown crystalline powder.[5] Its solubility in common laboratory solvents is summarized below.
| Solvent | Solubility | pH (1% w/v solution) | Notes |
| Water | Soluble[6] | 4.0 - 6.5[5] | The recommended solvent for creating stock solutions. Heating may be required to aid dissolution. |
| Ethanol | Data not available | - | Solubility should be determined empirically. |
| DMSO | Data not available | - | Solubility should be determined empirically. |
| PBS (Phosphate-Buffered Saline) | Expected to be soluble | - | Compatibility with phosphate buffers should be confirmed to avoid precipitation. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a 100 mM aqueous stock solution. Adjust calculations as needed for your desired concentration.
Materials:
-
This compound (C₁₀H₁₂FeN₂NaO₈)
-
Nuclease-free or cell culture-grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Analytical balance and weigh boats
-
pH meter
-
1 N HCl and 1 N NaOH for pH adjustment
-
Stir plate and magnetic stir bar
Procedure:
-
Calculate the required mass:
-
The molecular weight of anhydrous this compound is 367.05 g/mol . (Note: It is often supplied as a hydrate; refer to the manufacturer's certificate of analysis for the exact formula weight).[5]
-
To prepare 10 mL of a 100 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 367.05 g/mol = 0.367 g
-
-
-
Dissolution:
-
Weigh 0.367 g of this compound powder and add it to a sterile conical tube containing approximately 8 mL of nuclease-free water.
-
Add a sterile magnetic stir bar to the tube.
-
Place the tube on a stir plate and stir gently at room temperature until the powder is completely dissolved. The solution should be clear and yellow.
-
-
pH Adjustment:
-
Once dissolved, measure the pH of the solution. A 1% w/v solution should have a pH between 4.0 and 6.5.[5]
-
If necessary, adjust the pH to the desired range for your experiment (e.g., pH 7.0-7.4 for cell culture applications) by slowly adding 1 N NaOH or 1 N HCl dropwise while stirring. Be aware that significant pH changes may affect the stability of the chelate.
-
-
Final Volume Adjustment:
-
Transfer the solution to a 10 mL graduated cylinder or use the markings on the conical tube to bring the final volume to 10 mL with nuclease-free water.
-
-
Sterilization:
-
To sterilize the stock solution for use in cell culture or other sterile applications, draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile, light-protected (amber) tube.
-
-
Storage:
-
Store the sterile stock solution at 2-8°C, protected from light. While specific stability data for this compound is not widely published, related iron-carbohydrate complexes are stable for at least 7 days under refrigerated conditions.[7] For long-term storage, aliquoting and freezing at -20°C may be considered, but freeze-thaw stability should be validated.
-
Example Application: Dosing Cell Cultures
To treat cells with a final concentration of 100 µM this compound:
-
Thaw the 100 mM stock solution if frozen.
-
Perform a serial dilution or a direct 1:1000 dilution of the stock solution into your complete cell culture medium.
-
For example, to prepare 10 mL of treatment medium, add 10 µL of the 100 mM stock solution to 9.99 mL of complete cell culture medium.
-
-
Gently mix the medium.
-
Remove the existing medium from your cell culture plates and replace it with the treatment medium.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound solution.
Mechanism of Action Pathway
Caption: Absorption and utilization pathway of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: View Uses, Side Effects and Medicines [truemeds.in]
- 3. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 5. mubychem.net [mubychem.net]
- 6. X3860E [fao.org]
- 7. Short-term stability of a new generic sodium ferric gluconate in complex with sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Feredetate as an Iron Fortificant in Research Diets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate or NaFeEDTA, is a chelated iron compound utilized as a highly bioavailable source of iron for fortification in food and for supplementation in research diets.[1][2] Its unique chemical structure, where ferric iron is bound to ethylenediaminetetraacetic acid (EDTA), offers significant advantages over traditional iron salts like ferrous sulfate.[1][3] The EDTA chelate protects the iron from forming insoluble complexes with dietary inhibitors such as phytates and tannins, which are commonly found in plant-based research diets.[1][4] This protection mechanism enhances the solubility and subsequent absorption of iron in the gastrointestinal tract.[1]
These application notes provide detailed protocols for the use of this compound as an iron fortificant in research diets for animal studies, methods for evaluating its efficacy, and an overview of the underlying mechanism of action.
Physicochemical Properties
This compound is a stable, light yellow, water-soluble powder.[5] The chelation of iron with EDTA prevents the typical astringent taste and potential for dental staining associated with other iron supplements.[3][6]
| Property | Description | Reference |
| Chemical Name | Sodium iron (III) ethylenediaminetetraacetate trihydrate | [7] |
| Synonyms | Sodium iron EDTA, NaFeEDTA, Ferric sodium edetate | [8] |
| CAS Number | 15708-41-5 | [8] |
| Molecular Formula | C10H12FeN2NaO8 · 3H2O | [7] |
| Appearance | Light yellow powder | [5] |
| Solubility | Soluble in water | [5] |
| Iron Content | Approximately 12.5% - 13.5% | [5] |
Mechanism of Action and Enhanced Bioavailability
This compound's enhanced bioavailability stems from the stability of the Fe-EDTA complex at the pH of the stomach and duodenum.[1] This complex prevents the iron from precipitating out of solution due to interactions with dietary inhibitors.[1] In the acidic environment of the upper small intestine, the iron-EDTA complex remains soluble and is taken up by the enterocytes.[1] Inside the enterocytes, the iron is released from the EDTA chelate and enters the body's iron pool, where it can be stored as ferritin or transported by transferrin to be utilized for erythropoiesis and other metabolic functions.[1]
Signaling Pathway of this compound Absorption
Caption: Mechanism of this compound Absorption in the Intestine.
Application in Research Diets
This compound is an ideal iron fortificant for purified rodent diets, such as the AIN-93G formulation, especially in studies where dietary components might interfere with iron absorption.[7][9]
Preparation of this compound Fortified Research Diet
Objective: To prepare an iron-deficient or iron-replete purified diet for rodents using this compound.
Materials:
-
Basal diet mix (e.g., AIN-93G without iron)
-
This compound
-
Sucrose or other filler to balance the diet composition
-
Blender or mixer
Protocol:
-
Determine the desired iron concentration: Standard rodent diets typically contain 35-50 mg of iron per kg of diet. For iron deficiency studies, a low-iron diet of <5 ppm is often used.[10] For repletion studies, a higher concentration may be desired.
-
Calculate the amount of this compound: Based on the iron content of this compound (approximately 13%), calculate the required amount to achieve the target iron concentration in the final diet.
-
Premixing: Accurately weigh the calculated amount of this compound and mix it with a small portion of the basal diet mix or sucrose. This ensures even distribution.
-
Final Mixing: Add the premix to the bulk of the basal diet mix in a blender. Mix thoroughly for at least 15-20 minutes to ensure homogeneity.
-
Storage: Store the prepared diet in airtight containers at 4°C to prevent degradation of components.
Experimental Protocols
Induction of Iron Deficiency Anemia in Rodents
Objective: To induce iron deficiency anemia in rats or mice for subsequent evaluation of iron supplements.
Protocol:
-
Animal Model: Use weanling rodents (e.g., 21-day-old Sprague-Dawley rats or C57BL/6 mice).
-
Diet: Feed the animals an iron-deficient diet (<5 ppm iron), such as a modified AIN-93G diet, for a period of 4-6 weeks.[10][11]
-
Monitoring: Monitor the development of anemia by measuring hematological parameters weekly or bi-weekly.
-
Confirmation of Anemia: Iron deficiency anemia is typically confirmed by significantly lower hemoglobin and hematocrit levels compared to a control group fed an iron-replete diet.[11]
Evaluation of this compound Efficacy
Objective: To assess the efficacy of this compound in repleting iron stores and correcting anemia in iron-deficient rodents.
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound efficacy.
Hematological Analysis
Objective: To measure key blood parameters indicative of iron status.
Protocol:
-
Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) into EDTA-coated tubes to prevent coagulation.[12]
-
Analysis: Use an automated hematology analyzer to measure the following parameters:[4]
-
Red blood cell (RBC) count
-
Hemoglobin (Hb) concentration
-
Hematocrit (Hct)
-
Mean corpuscular volume (MCV)
-
Mean corpuscular hemoglobin (MCH)
-
Mean corpuscular hemoglobin concentration (MCHC)
-
-
Data Interpretation: Compare the values between the different diet groups. An increase in Hb and Hct is a primary indicator of recovery from anemia.[3]
Measurement of Tissue Non-Heme Iron Concentration
Objective: To quantify iron stores in tissues like the liver and spleen.
Protocol:
-
Tissue Collection: Euthanize the animals and collect liver and spleen samples.
-
Homogenization: Homogenize a known weight of tissue in deionized water.[10]
-
Acid Digestion: Incubate the homogenate with an equal volume of an acid solution (e.g., 1 M HCl and 10% trichloroacetic acid) at 95°C for 1 hour.[10]
-
Colorimetric Assay:
-
Quantification: Calculate the iron concentration based on a standard curve prepared with known iron concentrations.
Quantitative Data Summary
The following tables summarize data from studies comparing this compound with other iron sources.
Table 1: Efficacy of this compound vs. Ferrous Sulfate in Pregnant Women with Anemia [3]
| Parameter (at 2 months) | This compound Group | Ferrous Sulfate Group | p-value |
| Initial Hemoglobin (g/dL) | 8.79 ± 1.39 | 8.85 ± 0.72 | NS |
| Final Hemoglobin (g/dL) | 10.91 ± 1.38 | 10.08 ± 0.74 | <0.001 |
| Mean Hb Increase (g/dL) | 2.12 | 1.23 | <0.001 |
Table 2: Comparison of this compound and Ferrous Fumarate in Anemic Pregnant Women [13]
| Treatment Group (Elemental Iron, twice daily) | Mean Hemoglobin Increase (g/dL) after 75 days |
| This compound (33 mg) | 1.79 |
| This compound (66 mg) | 1.84 |
| Ferrous Fumarate (100 mg) | 1.63 |
Toxicity and Safety Considerations
This compound is generally well-tolerated with fewer gastrointestinal side effects compared to ferrous salts.[3] However, as with any iron supplement, excessive intake can lead to iron overload. In animal studies, the acute toxicity (LD50) of this compound in rats was found to be comparable to that of ferrous sulfate.[14] It is important to adhere to recommended dosages in research diets.
Conclusion
This compound is a highly effective iron fortificant for use in research diets, particularly in the presence of dietary inhibitors of iron absorption. Its superior bioavailability and lower incidence of side effects make it a valuable tool for studying iron metabolism and the efficacy of iron interventions in animal models. The protocols outlined in these application notes provide a framework for researchers to design and execute robust studies utilizing this compound.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. Assessment of iron absorption in mice by ICP-MS measurements of (57)Fe levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. Effect of Resveratrol on Hematological and Biochemical Alterations in Rats Exposed to Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X3860E [fao.org]
- 6. How High Purity Iron Supplement Agent this compound is Produced [vaibhavfinechem.com]
- 7. AIN-93 Diets Research Articles | Dyets, Inc. [dyets.com]
- 8. researchgate.net [researchgate.net]
- 9. An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A genetic mouse model of severe iron deficiency anemia reveals tissue-specific transcriptional stress responses and cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Blood parameters of wistar albino rats fed processed tropical sickle pod (Senna obtusifolia) leaf meal-based diets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sucrosomial® Iron Supplementation in Mice: Effects on Blood Parameters, Hepcidin, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Sodium Feredetate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a chelated iron compound utilized for the treatment and prevention of iron deficiency anemia (IDA).[1][2] Its chelated structure enhances iron bioavailability and reduces gastrointestinal side effects commonly associated with traditional iron salts like ferrous sulfate.[2][3] The ethylenediaminetetraacetate (EDTA) ligand protects the iron from forming insoluble complexes in the gastrointestinal tract, thereby facilitating its absorption.[1][3] These characteristics make this compound a valuable compound for investigation in preclinical animal models of IDA.
These application notes provide detailed protocols for the formulation and administration of this compound in rodent models for efficacy and safety evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for proper formulation and handling.
| Property | Value | Reference |
| Chemical Formula | C10H12FeN2NaO8 | [4] |
| Molecular Weight | 367.05 g/mol | [5] |
| Elemental Iron Content | Approximately 14.7% | Calculated from molecular formula |
| Appearance | Yellow or yellowish-brown hygroscopic, crystalline powder | [6] |
| Solubility | Soluble in water | [6] |
| pH (1% solution in water) | 4.0 to 6.5 | [6] |
Experimental Protocols
Induction of Iron Deficiency Anemia (IDA) in Rodents
A reliable and reproducible model of IDA is fundamental for evaluating the efficacy of iron supplementation. The most common method involves feeding a low-iron diet.
Protocol for Induction of IDA in Rats/Mice:
-
Animal Selection: Use weanling (21-28 days old) male or female Wistar or Sprague-Dawley rats, or Balb/c or C57BL/6 mice.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to deionized water.
-
Diet:
-
Control Group: Feed a standard rodent chow with normal iron content (e.g., AIN-93G).
-
IDA Group: Feed a specially formulated iron-deficient diet (containing <5 mg iron/kg).
-
-
Duration: Maintain the respective diets for 4-6 weeks.
-
Monitoring: Monitor animal health and body weight weekly.
-
Confirmation of Anemia: After the induction period, collect a blood sample via a suitable method (e.g., tail vein, saphenous vein) to measure baseline hematological parameters. Anemia is typically confirmed by significantly lower hemoglobin, hematocrit, and serum iron levels compared to the control group.
Formulation of this compound for Oral Administration
a) Simple Aqueous Solution (for Oral Gavage):
-
Calculation of Required Amount: Determine the required concentration of the dosing solution based on the desired dose of elemental iron and the dosing volume.
-
Example: To prepare a 10 mg/mL elemental iron solution:
-
This compound is ~14.7% elemental iron.
-
To get 10 mg of elemental iron, you need 10 mg / 0.147 ≈ 68 mg of this compound.
-
Dissolve 680 mg of this compound powder in a final volume of 10 mL of deionized water.
-
-
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Add it to a volumetric flask.
-
Add a portion of deionized water and sonicate or vortex until fully dissolved.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
-
-
Storage: Store the solution protected from light at 2-8°C. Prepare fresh solutions weekly or as stability data permits.
b) Palatable Formulation (for Voluntary Consumption - optional):
For studies where voluntary consumption is preferred, a sweetened solution can be prepared. However, precise dosing is more challenging with this method.
-
Vehicle: Prepare a 5% (w/v) sucrose or sorbitol solution in deionized water.
-
Preparation: Follow the steps for the simple aqueous solution, using the sweetened vehicle instead of deionized water.
-
Note on Palatability: Rodent taste preferences can vary. A pilot study to assess the palatability of the formulation may be necessary.[5][7]
Administration of this compound to Rodents
Oral gavage is the recommended method for accurate dosing.
Protocol for Oral Gavage in Rats and Mice:
-
Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the procedure.
-
Gavage Needle Selection:
-
Measurement of Insertion Depth: Measure the length from the animal's snout to the last rib to estimate the distance to the stomach and mark the gavage needle accordingly.[8][10]
-
Procedure:
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow as the tube passes. If there is resistance, withdraw and re-attempt. Do not force the needle.
-
Once the needle is in place, dispense the calculated volume of the this compound solution slowly.
-
-
Dosing Volume:
-
Post-Administration Monitoring: Observe the animal for any signs of distress immediately after the procedure.
Efficacy and Safety Assessment
Efficacy Parameters
To evaluate the effectiveness of this compound in treating IDA, the following parameters should be measured at baseline and at specified time points during the treatment period.
| Parameter | Description |
| Hematological Parameters | |
| Hemoglobin (Hb) | A primary indicator of anemia recovery. |
| Hematocrit (Hct) | The percentage of red blood cells in the blood. |
| Red Blood Cell (RBC) Count | The total number of red blood cells. |
| Mean Corpuscular Volume (MCV) | The average volume of red blood cells. |
| Mean Corpuscular Hemoglobin (MCH) | The average amount of hemoglobin per red blood cell. |
| Serum Iron Parameters | |
| Serum Iron | The concentration of iron in the blood. |
| Total Iron Binding Capacity (TIBC) | A measure of the blood's capacity to bind iron with transferrin. |
| Transferrin Saturation (%) | The percentage of transferrin that is saturated with iron. |
| Serum Ferritin | A marker of the body's iron stores. |
Safety and Tolerability
a) Acute Toxicity:
The oral LD50 of this compound in both rats and mice is reported to be 5000 mg/kg, indicating a low acute toxicity profile.[12]
b) Monitoring for Adverse Effects:
-
Clinical Observations: Daily observation of animals for any changes in behavior, appearance, or signs of gastrointestinal distress (e.g., diarrhea, constipation).[13]
-
Body Weight: Monitor body weight at least weekly.
-
Gross Pathology: At the end of the study, a necropsy should be performed to examine for any gross abnormalities in major organs.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of Hematological Data Presentation
| Treatment Group | N | Hemoglobin (g/dL) - Baseline | Hemoglobin (g/dL) - Day 14 | Hemoglobin (g/dL) - Day 28 |
| Control (Normal Diet) | 10 | |||
| IDA (Iron-Deficient Diet) | 10 | |||
| IDA + Vehicle | 10 | |||
| IDA + this compound (X mg/kg) | 10 | |||
| IDA + Ferrous Sulfate (Y mg/kg) | 10 |
Table 2: Example of Serum Iron Parameter Presentation
| Treatment Group | N | Serum Iron (µg/dL) - Day 28 | TIBC (µg/dL) - Day 28 | Serum Ferritin (ng/mL) - Day 28 |
| Control (Normal Diet) | 10 | |||
| IDA (Iron-Deficient Diet) | 10 | |||
| IDA + Vehicle | 10 | |||
| IDA + this compound (X mg/kg) | 10 | |||
| IDA + Ferrous Sulfate (Y mg/kg) | 10 |
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound in a rodent model of IDA.
Mechanism of Enhanced Iron Absorption
Caption: Enhanced absorption pathway of iron from this compound.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. file.sdiarticle3.com [file.sdiarticle3.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 6. drugfuture.com [drugfuture.com]
- 7. doc.govt.nz [doc.govt.nz]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. This compound, 15708-41-5 [thegoodscentscompany.com]
- 13. medicines.org.uk [medicines.org.uk]
Application Note: Determination of Sodium Feredetate Purity using a Stability-Indicating HPLC Method
Abstract
This application note describes a robust and precise stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances in Sodium Feredetate drug substance. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution for quality control and stability studies.
Introduction
This compound (Sodium Iron(III) Ethylenediaminetetraacetate) is an iron supplement used to treat and prevent iron deficiency anemia. It is a chelated form of iron, which enhances its bioavailability and reduces gastrointestinal side effects compared to simple iron salts. Ensuring the purity and monitoring the impurity profile of this compound is critical for its safety and efficacy. This document provides a detailed protocol for a validated HPLC method suitable for assay and related substance determination.
Principle
The method is based on reversed-phase chromatography, where this compound and its potential impurities are separated based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. An ion-pairing agent is incorporated into the mobile phase to enhance the retention and improve the peak shape of the anionic this compound complex. Detection is performed by monitoring the UV absorbance of the Fe(III)-EDTA complex, which has a significant absorbance maximum.
Experimental Protocol
Apparatus and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
-
Filtration Assembly: 0.45 µm membrane filters.
Reagents and Solutions
-
This compound Reference Standard: USP or equivalent, of known purity.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade.
-
Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS): HPLC grade (Ion-Pairing Agent).
-
Phosphoric Acid: Analytical grade.
Mobile Phase Preparation
-
Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0):
-
Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter through a 0.45 µm membrane filter.
-
-
Mobile Phase:
-
Mix the prepared buffer and acetonitrile in a ratio of 85:15 (v/v).
-
Add 1.7 g of TBAHS per liter of the mixture (to achieve a final concentration of approximately 5 mM).
-
Degas the mobile phase before use.
-
Standard Solution Preparation
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 50 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 20.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution Preparation
-
Accurately weigh about 50 mg of the this compound sample and prepare a 500 µg/mL stock solution as described for the standard.
-
Prepare a 100 µg/mL working sample solution by diluting the stock solution 1:5 with the mobile phase.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 85:15 (v/v) 25 mM KH2PO4 (pH 3.0) with 5 mM TBAHS : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Run Time | 20 minutes |
Data Presentation
System Suitability
The system suitability was assessed by injecting the working standard solution five times. The results must meet the acceptance criteria before sample analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 4500 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | 0.8% |
Assay of this compound
The assay is calculated by comparing the peak area of the main peak in the sample chromatogram with that of the standard chromatogram.
| Sample ID | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard | 1,254,321 | 100.0 | - |
| Sample 01 | 1,248,765 | 99.5 | 99.5 |
| Sample 02 | 1,261,890 | 100.6 | 100.6 |
Calculation Formula:
Impurity Profile
Potential impurities include free EDTA and unreacted iron salts. The method should be validated for the quantification of these and any degradation products.
| Impurity Name | Retention Time (min) | Relative Retention Time (RRT) | Specification Limit (%) | Sample 01 (%) |
| Free EDTA | 3.5 | 0.45 | ≤ 0.5 | 0.15 |
| Unknown Imp 1 | 9.2 | 1.18 | ≤ 0.2 | Not Detected |
| This compound | 7.8 | 1.00 | - | - |
Visualization of Experimental Workflow
Caption: Experimental workflow for HPLC purity determination of this compound.
Conclusion
The described HPLC method is demonstrated to be suitable for the routine quality control of this compound. It is specific, precise, and accurate for the determination of purity and related substances. The method can be fully validated according to ICH guidelines to be implemented in a GMP-regulated environment.
Application Notes and Protocols for the Use of Sodium Feredetate in Hematology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium feredetate (also known as sodium iron edetate or NaFeEDTA) in hematology research. This document includes detailed experimental protocols for in vitro and in vivo studies, a summary of its mechanism of action, and comparative data on its efficacy.
Application Notes
This compound is a chelated form of iron where ferric iron (Fe³⁺) is complexed with ethylenediaminetetraacetic acid (EDTA). This chelation confers several advantageous properties for its use in both clinical and research settings, particularly in the study of iron metabolism and hematopoiesis.
Key Applications in Hematology Research:
-
Treatment of Iron Deficiency Anemia (IDA): this compound is an effective agent for replenishing iron stores and correcting anemia.[1][2][3] Its high bioavailability, even in the presence of dietary inhibitors like phytates and tannins, makes it a valuable tool for studying iron repletion in various contexts.[4][5]
-
In Vitro Iron Uptake Studies: The Caco-2 cell line, a model for the intestinal epithelium, is frequently used to study the mechanisms of iron absorption. This compound serves as a stable and soluble source of iron for these assays, allowing researchers to investigate the cellular pathways of iron transport.
-
In Vivo Models of Iron Deficiency and Erythropoiesis: In animal models, typically rats or mice, this compound is used to study the correction of diet-induced iron deficiency anemia and its subsequent effects on hematological parameters and erythropoiesis.
-
Comparative Efficacy Studies: Researchers utilize this compound to compare its efficacy and side-effect profile against other iron preparations like ferrous sulfate and ferrous fumarate.[6]
-
Studies on Erythroid Progenitor Cells: By providing a bioavailable source of iron, this compound can be used to investigate the role of iron in the proliferation and differentiation of erythroid progenitor cells, such as burst-forming unit-erythroid (BFU-E) and colony-forming unit-erythroid (CFU-E).
Mechanism of Action:
The EDTA chelate protects the ferric iron from precipitating in the gastrointestinal tract and forming insoluble complexes with dietary inhibitors.[4][7] The intact this compound complex is thought to be absorbed by the intestinal enterocytes.[7] Inside the cell, the lower pH facilitates the dissociation of iron from the EDTA complex.[7] The released iron then enters the body's iron pool, where it can be incorporated into hemoglobin, myoglobin, and various enzymes.[1]
Advantages in a Research Setting:
-
High Bioavailability: this compound generally exhibits higher bioavailability compared to ferrous salts, especially in the presence of dietary inhibitors.[8][9]
-
Good Tolerability: It is associated with a lower incidence of gastrointestinal side effects compared to other oral iron supplements, which is advantageous in animal studies to ensure consistent dosing and animal welfare.[6]
-
Solubility and Stability: this compound is a yellow to yellowish-brown crystalline powder that is soluble in water, making it easy to prepare solutions for in vitro and in vivo administration.[5]
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies of this compound.
Table 1: Comparison of Hemoglobin Rise in Pregnant Women with Iron Deficiency Anemia
| Treatment Group | Initial Hemoglobin (g/dL) | Hemoglobin after 1 Month (g/dL) | Hemoglobin after 2 Months (g/dL) | Mean Rise in Hemoglobin after 2 Months (g/dL) | p-value (vs. Ferrous Sulfate) |
| This compound | 8.79 ± 1.39 | 10.08 ± 1.41 | 10.91 ± 1.38 | 2.12 | <0.001[9] |
| Ferrous Sulfate | 8.24 ± 0.74 | 9.24 ± 0.64 | 10.08 ± 0.74 | 1.84 | - |
Data from a prospective randomized study comparing the efficacy of this compound and ferrous sulfate in pregnant women with iron deficiency anemia.[9]
Table 2: Comparative Efficacy of this compound and Ferrous Fumarate in Pregnant Women with Anemia
| Treatment Group | Elemental Iron Dose (twice daily) | Mean Rise in Hemoglobin at 75 days (g/dL) | 95% Confidence Interval | p-value |
| This compound (Group A) | 33 mg | 1.79 | 0.71 to 2.87 | < 0.05 |
| This compound (Group B) | 66 mg | 1.84 | 0.82 to 2.86 | < 0.05 |
| Ferrous Fumarate (Group C) | 100 mg | 1.63 | 0.38 to 2.88 | < 0.05 |
Data from a randomized double-blind study. The study concluded that lower doses of this compound produced comparable results to a higher dose of ferrous fumarate with no adverse effects reported for this compound.[6]
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Iron Uptake Using Caco-2 Cells
Objective: To assess the bioavailability and cellular uptake of iron from this compound using the Caco-2 human colon adenocarcinoma cell line as a model of the intestinal barrier.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
Control iron compounds (e.g., Ferrous Sulfate)
-
Ferritin ELISA kit
-
BCA Protein Assay Kit
-
6-well or 12-well cell culture plates
-
Sterile, deionized water
Methodology:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells onto 6-well or 12-well plates at a density of approximately 5 x 10⁴ cells/cm².
-
Grow the cells for 18-21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics. Change the medium every 2-3 days.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in sterile, deionized water. The concentration should be determined based on the desired final concentration of elemental iron in the cell culture medium.
-
Prepare stock solutions of control iron compounds (e.g., ferrous sulfate) for comparison.
-
Sterilize the solutions by passing them through a 0.22 µm filter.
-
-
Iron Uptake Assay:
-
On the day of the experiment, wash the differentiated Caco-2 cell monolayers twice with pre-warmed phosphate-buffered saline (PBS).
-
Prepare the treatment media by diluting the stock solutions of this compound and control compounds into serum-free DMEM to the desired final iron concentrations (e.g., 10, 50, 100 µM).
-
Add the treatment media to the respective wells and incubate for a defined period (e.g., 2, 4, or 24 hours) at 37°C. Include a control group with no added iron.
-
After the incubation period, remove the treatment media and wash the cells three times with ice-cold PBS to remove any unbound iron.
-
-
Measurement of Iron Uptake (Ferritin Assay):
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein content of the cell lysates using a BCA protein assay.
-
Measure the ferritin concentration in the cell lysates using a commercial ELISA kit, following the manufacturer's instructions.
-
Normalize the ferritin concentration to the total protein content (ng ferritin/mg protein). This value serves as an indicator of cellular iron uptake.
-
-
Data Analysis:
-
Compare the ferritin formation in cells treated with this compound to those treated with the control iron compound and the no-iron control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed differences.
-
Protocol 2: In Vivo Treatment of Iron Deficiency Anemia in a Rat Model
Objective: To evaluate the efficacy of this compound in reversing iron deficiency anemia in a diet-induced rat model.
Materials:
-
Male or female Wistar or Sprague-Dawley rats (3-4 weeks old)
-
Iron-deficient diet (typically <10 mg iron/kg)
-
Standard rat chow (control diet)
-
This compound
-
Vehicle for administration (e.g., deionized water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Automated hematology analyzer
-
Kits for serum iron, total iron-binding capacity (TIBC), and ferritin determination
Methodology:
-
Induction of Iron Deficiency Anemia:
-
Acclimatize the rats for one week on a standard diet.
-
After acclimatization, switch the experimental group to an iron-deficient diet for 4-6 weeks. The control group will continue to receive the standard diet.
-
Monitor the development of anemia by performing weekly or bi-weekly blood draws to measure hemoglobin (Hb) and hematocrit (Hct). Anemia is typically confirmed when Hb levels fall below a predetermined threshold (e.g., <9 g/dL).
-
-
Treatment Phase:
-
Once anemia is established, divide the anemic rats into treatment groups:
-
Group 1: Anemic control (continues on iron-deficient diet, receives vehicle)
-
Group 2: this compound treatment (receives a specific dose of this compound, e.g., 5, 10, or 20 mg elemental iron/kg body weight, administered daily by oral gavage)
-
Group 3 (Optional): Positive control (receives a standard iron supplement like ferrous sulfate)
-
-
The non-anemic control group continues on the standard diet and receives the vehicle.
-
The treatment period is typically 2-4 weeks.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake throughout the study.
-
Collect blood samples at baseline (before treatment), at intermediate time points, and at the end of the study.
-
At the end of the study, euthanize the animals and collect terminal blood samples and tissues (e.g., liver, spleen) for further analysis.
-
-
Analysis of Hematological and Iron Status Parameters:
-
Analyze whole blood for:
-
Hemoglobin (Hb)
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
-
Analyze serum for:
-
Serum iron
-
Total Iron-Binding Capacity (TIBC)
-
Serum ferritin
-
-
Calculate Transferrin Saturation (%) = (Serum Iron / TIBC) x 100.
-
-
Data Analysis:
-
Compare the changes in hematological and iron status parameters between the treatment groups and the anemic control group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the treatment effects.
-
Visualizations
Caption: Mechanism of this compound Absorption.
Caption: In Vitro Iron Uptake Workflow.
Caption: In Vivo Anemia Model Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN105837461A - Production technology of high purity iron supplement agent this compound - Google Patents [patents.google.com]
- 4. Iron uptake by Caco-2 cells from NaFeEDTA and FeSO4: Effects of ascorbic acid, pH, and a Fe(II) chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mubychem.net [mubychem.net]
- 6. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Feredetate Bioavailability Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium feredetate, or sodium iron (III) ethylenediaminetetraacetate, is an iron supplement known for its high bioavailability and improved tolerability compared to other iron salts.[1][2] Its unique chelated structure with ethylenediaminetetraacetic acid (EDTA) protects the iron from forming insoluble compounds with dietary inhibitors like phytates and tannins, ensuring a greater proportion of ingested iron is available for absorption.[1][3] These application notes provide detailed experimental designs and protocols for assessing the bioavailability of this compound, encompassing in vitro, in vivo, and clinical study methodologies.
Mechanism of Action
This compound provides a readily absorbable form of iron. The EDTA chelate stabilizes the iron, keeping it soluble in the gastrointestinal tract.[1] This complex interacts with specific receptors on the surface of intestinal enterocytes, facilitating its uptake.[1] Inside the enterocytes, the iron is released from the EDTA complex and can then be transported into the bloodstream, where it binds to transferrin for delivery to various tissues, including the bone marrow for hemoglobin synthesis.[1] This efficient absorption mechanism contributes to its effectiveness in treating iron-deficiency anemia with fewer gastrointestinal side effects.[1][4]
Signaling Pathway of Iron Absorption
The absorption of iron from this compound involves its transport across the intestinal epithelium. While the specific receptors for the iron-EDTA complex are being fully elucidated, the subsequent intracellular pathways of iron metabolism are well-established. Once iron is released from the EDTA chelate within the enterocyte, it enters the labile iron pool. From here, it can be utilized by the cell, stored in ferritin, or transported out of the cell into the bloodstream via the protein ferroportin. The regulation of iron absorption is tightly controlled by the hepatic peptide hepcidin, which can block ferroportin, thereby reducing iron absorption when body stores are sufficient.
Experimental Protocols
A multi-tiered approach is recommended to comprehensively evaluate the bioavailability of this compound, starting with in vitro models and progressing to in vivo animal studies and ultimately, human clinical trials.
In Vitro Permeability and Bioavailability Assessment
Objective: To assess the intestinal permeability and potential bioavailability of this compound using the Caco-2 cell line, a widely accepted in vitro model of the human intestinal epithelium.[5][6]
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable filter supports (e.g., Transwell®) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]
-
Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. TEER values above 250 Ω·cm² are generally considered acceptable.[8]
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound test solution (at a known concentration) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed HBSS.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Iron Quantification:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of iron appearance in the basolateral chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of iron in the apical chamber.
-
-
Data Presentation:
| Compound | Concentration (µM) | Papp (x 10⁻⁶ cm/s) |
| This compound | 100 | Value |
| Ferrous Sulfate (Control) | 100 | Value |
| Mannitol (Low Permeability Marker) | 100 | Value |
In Vivo Bioavailability Studies in Animal Models
Objective: To determine the pharmacokinetic profile and bioavailability of this compound in a rodent model. Sprague-Dawley rats or C57BL/6 mice are commonly used for iron absorption studies.[11][12]
Protocol:
-
Animal Model:
-
Use adult male Sprague-Dawley rats (200-250 g).
-
House the animals in standard conditions with a 12-hour light/dark cycle and access to a standard diet and water ad libitum.
-
Induce mild iron deficiency anemia by feeding a low-iron diet for 2 weeks prior to the study to enhance iron absorption.
-
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg elemental iron) via gavage.
-
A control group should receive an equivalent dose of a reference iron compound (e.g., ferrous sulfate).
-
A separate group should receive an intravenous (IV) dose of this compound (e.g., 1 mg/kg elemental iron) for absolute bioavailability calculation.
-
-
Sample Collection:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both oral and IV routes.
-
Calculate the absolute bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Data Presentation:
| Parameter | This compound (Oral) | Ferrous Sulfate (Oral) | This compound (IV) |
| Dose (mg/kg) | 10 | 10 | 1 |
| Cmax (µg/mL) | Value | Value | Value |
| Tmax (h) | Value | Value | Value |
| AUC₀₋₂₄ (µg·h/mL) | Value | Value | Value |
| Absolute Bioavailability (%) | Value | N/A | 100 |
Clinical Bioavailability Studies in Humans
Objective: To evaluate the efficacy and bioavailability of this compound in human subjects, often in a target population such as pregnant women with iron deficiency anemia.[4][15]
Protocol:
-
Study Design:
-
A randomized, double-blind, controlled clinical trial is the gold standard.
-
Recruit subjects with diagnosed iron deficiency anemia (e.g., hemoglobin < 11 g/dL and serum ferritin < 12 µg/L).[15]
-
Randomly assign subjects to receive either this compound or a standard iron supplement (e.g., ferrous fumarate or ferrous sulfate) for a specified duration (e.g., 60-90 days).[15]
-
-
Dosing Regimen:
-
Administer the supplements orally at a fixed daily dose of elemental iron (e.g., 60 mg).
-
Advise subjects to take the supplement on an empty stomach to maximize absorption.[16]
-
-
Efficacy Assessment:
-
Measure hematological parameters at baseline and at regular intervals throughout the study (e.g., day 30, 60, and 90).
-
Primary endpoints typically include the change in hemoglobin and serum ferritin levels.
-
Secondary endpoints can include changes in other iron indices such as serum iron, total iron-binding capacity (TIBC), and transferrin saturation.
-
-
Safety and Tolerability:
-
Monitor and record any adverse events, particularly gastrointestinal side effects (e.g., nausea, constipation, abdominal pain), through patient diaries or questionnaires.
-
-
Statistical Analysis:
-
Compare the changes in hematological parameters between the two groups using appropriate statistical tests (e.g., t-tests or ANOVA).
-
Compare the incidence of adverse events between the groups.
-
Data Presentation:
| Parameter | Baseline (Mean ± SD) | End of Study (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value |
| This compound Group | ||||
| Hemoglobin (g/dL) | Value | Value | Value | Value |
| Serum Ferritin (µg/L) | Value | Value | Value | Value |
| Ferrous Sulfate Group | ||||
| Hemoglobin (g/dL) | Value | Value | Value | Value |
| Serum Ferritin (µg/L) | Value | Value | Value | Value |
| Adverse Event | This compound Group (n, %) | Ferrous Sulfate Group (n, %) | p-value |
| Nausea | Value | Value | Value |
| Constipation | Value | Value | Value |
| Abdominal Pain | Value | Value | Value |
Conclusion
The experimental designs outlined in these application notes provide a comprehensive framework for evaluating the bioavailability of this compound. By employing a combination of in vitro, in vivo, and clinical methodologies, researchers can obtain robust data on the absorption, pharmacokinetic profile, and clinical efficacy of this highly bioavailable iron supplement. The use of standardized protocols and clear data presentation will facilitate the comparison of results across different studies and contribute to a deeper understanding of the advantages of this compound in the management of iron deficiency.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. How High Purity Iron Supplement Agent this compound is Produced [vaibhavfinechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Development of rat and mouse models of heme-iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI Insight - Development of rat and mouse models of heme-iron absorption [insight.jci.org]
- 13. How to quantify iron in an aqueous or biological matrix: a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
Application Notes and Protocols for Inducing Experimental Iron Overload with Sodium Feredetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sodium feredetate (Sodium Iron EDTA) for the induction of experimental iron overload in animal models. This document includes detailed methodologies, quantitative data from relevant studies, and visualizations of experimental workflows and associated signaling pathways.
Introduction
This compound is a stable, water-soluble chelate of ferric iron and ethylenediaminetetraacetic acid (EDTA).[1][2] It is recognized for its high bioavailability, as the EDTA moiety protects the iron from dietary inhibitors, facilitating its absorption in the gastrointestinal tract.[1][2] While commonly used to treat iron deficiency anemia, its properties also make it a candidate for inducing a state of controlled iron overload in experimental settings for studying the pathophysiology of iron toxicity and evaluating novel chelation therapies.
Data Presentation: Quantitative Outcomes of Iron Loading
The following tables summarize key quantitative data from studies investigating the effects of high-dose iron administration in rats. These data provide expected values for key biomarkers of iron status following an iron overload protocol.
Table 1: Acute Toxicity of this compound in Young Rats
This table presents the median lethal dose (LD50) and the impact on liver nonheme iron concentration following acute administration of this compound compared to ferrous sulfate.
| Iron Compound | LD50 (g Fe/kg body weight) | Liver Nonheme Iron Response |
| This compound (NaFeEDTA) | 1.3 | Increased with dose, but ~50% lower than FeSO₄ |
| Ferrous Sulfate (FeSO₄) | 1.1 | Increased with dose |
Data from Whittaker, P., et al. (2002).[3]
Table 2: Tissue Iron Accumulation in a Chronic Oral Iron Overload Model (29 Days)
This table shows the nonheme iron concentrations in various tissues of rats fed a high-iron diet (30,000 mg elemental iron/kg diet) for 29 days, demonstrating successful induction of iron overload.
| Tissue | Control Group (µg/g) | Iron-Loaded Group (µg/g) |
| Liver | 135 ± 15 | 3,245 ± 285 |
| Spleen | 110 ± 12 | 2,150 ± 180 |
| Kidney | 45 ± 5 | 150 ± 20 |
Data adapted from Yeung, C.K., et al. (2004). The iron-loading diet in this study used elemental iron, providing a benchmark for tissue iron levels in a chronic overload model.[4]
Table 3: Serum Iron Parameters in a Chronic Oral Iron Overload Model
This table details the expected changes in serum iron markers following the induction of iron overload.
| Parameter | Control Group | Iron-Overloaded Group |
| Serum Iron | Normal Range | Significantly Increased |
| Total Iron Binding Capacity (TIBC) | Normal Range | May be normal or decreased |
| Transferrin Saturation (%) | 20-40% | >60% |
| Serum Ferritin | Normal Range | Significantly Increased |
These are generalized expected outcomes based on the principles of iron overload pathophysiology. Specific values can be found in studies such as Narra, J. (2024), which used an intravenous iron dextran model but demonstrates the typical serological response.[5][6]
Experimental Protocols
The following protocols are designed to induce a state of chronic iron overload in a rat model using oral administration of this compound.
Materials
-
This compound (pharmaceutical grade)
-
Standard laboratory rodent chow
-
Animal balance
-
Gavage needles
-
Distilled water
-
Male Sprague-Dawley or Wistar rats (young adults, e.g., 150-200g)
-
Metabolic cages (for urine and feces collection, optional)
-
Blood collection supplies (e.g., capillary tubes, syringes)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Perfusion solutions (e.g., phosphate-buffered saline, formalin)
Protocol for Induction of Chronic Iron Overload
This protocol is based on the principles of oral iron loading and aims to establish significant tissue iron deposition over a period of several weeks.
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to standard chow and water.
-
Group Allocation: Randomly assign animals to a control group and an iron-overload group.
-
Diet Preparation (Option A - Fortified Chow):
-
Prepare a custom diet by incorporating this compound into powdered standard chow to achieve a final elemental iron concentration of 1-2% (w/w). A 2% carbonyl iron diet has been shown to be effective in inducing iron overload.[7]
-
Provide the iron-fortified chow and water ad libitum to the iron-overload group for 4-8 weeks.
-
The control group receives the standard chow without added iron.
-
-
Oral Gavage Administration (Option B - Daily Dosing):
-
Calculate the daily dose of this compound required. A dose of up to 600 mg/kg/day of other iron compounds has been used in subchronic studies.[2] Given the LD50 of 1.3 g/kg for this compound, a daily dose in the range of 100-300 mg/kg of elemental iron can be considered, but pilot studies are recommended to determine the optimal dose for the desired level of iron overload.
-
Dissolve the calculated amount of this compound in distilled water.
-
Administer the solution daily via oral gavage to the iron-overload group for 4-8 weeks.
-
The control group receives an equivalent volume of distilled water by oral gavage.
-
-
Monitoring:
-
Record body weight and food consumption weekly.
-
Observe animals daily for any signs of toxicity (e.g., lethargy, rough coat, diarrhea).
-
Collect blood samples at baseline and at predetermined intervals (e.g., every 2 weeks) via tail vein or saphenous vein to monitor serum iron parameters (serum iron, ferritin, transferrin saturation).
-
-
Terminal Procedure:
-
At the end of the experimental period, fast the animals overnight.
-
Anesthetize the animals.
-
Collect a terminal blood sample via cardiac puncture for final serum analysis.
-
Perfuse the animals with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.
-
Harvest organs of interest (liver, spleen, heart, kidney) and weigh them.
-
Fix a portion of each organ in formalin for histological analysis (H&E and Perls' Prussian Blue staining).
-
Store the remaining tissue at -80°C for biochemical analysis (e.g., nonheme iron concentration).
-
Key Experimental Assays
-
Serum Analysis: Measure serum iron, ferritin, and total iron-binding capacity (TIBC) using commercially available kits. Calculate transferrin saturation as (serum iron / TIBC) x 100.
-
Tissue Nonheme Iron: Quantify iron concentration in liver, spleen, and other tissues using the ferrozine-based colorimetric assay or atomic absorption spectrophotometry.
-
Histopathology: Stain formalin-fixed, paraffin-embedded tissue sections with Hematoxylin and Eosin (H&E) to assess tissue morphology and cellular damage, and with Perls' Prussian Blue to visualize iron deposits.[8]
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for inducing and analyzing experimental iron overload.
Signaling Pathway of Iron-Induced Oxidative Stress
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A 13-week subchronic toxicity study of sodium iron chlorophyllin in F344 rats. | Semantic Scholar [semanticscholar.org]
- 3. Long-Term Sodium Ferulate Supplementation Scavenges Oxygen Radicals and Reverses Liver Damage Induced by Iron Overloading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron absorption from NaFeEDTA is downregulated in iron-loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 13-week subchronic toxicity study of heme iron in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. narraj.org [narraj.org]
- 7. Chronic iron overload in rats induces oval cells in the liver [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"common issues with sodium feredetate solubility"
Welcome to the technical support center for sodium feredetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is generally characterized as being soluble in water.[1][2][3] It is practically insoluble in dehydrated alcohol and ether.[4] Some technical sources also report solubility in Dimethyl Sulfoxide (DMSO).[5]
Q2: What is the expected pH of a this compound solution?
A2: A 1% weight by volume (w/v) aqueous solution of this compound typically has a pH ranging from 4.0 to 6.5.[2][4][6] Some sources may specify slightly different ranges, such as 3.5 to 6.5.[1]
Q3: Is this compound hygroscopic?
A3: Yes, this compound is a hygroscopic, yellow or yellowish-brown crystalline powder.[4][6][7] This property requires storage in airtight containers to prevent moisture absorption, which can affect powder handling and weighing accuracy.[4]
Q4: How does the chelated structure of this compound affect its solubility and stability in formulations?
A4: this compound is a chelate of iron with ethylenediaminetetraacetate (EDTA).[8] This structure stabilizes the iron in a soluble form, making it less likely to precipitate in the gut.[8] The EDTA chelate also protects the iron from forming insoluble compounds with dietary inhibitors like phytates and tannins, which enhances its bioavailability compared to other iron salts like ferrous sulfate.[8][9]
Troubleshooting Guide
Q5: I am observing precipitation after dissolving this compound in my aqueous buffer. What are the possible causes?
A5: Precipitation can occur due to several factors, primarily related to pH and interactions with other components.
-
pH Shift: The stability of the this compound complex is pH-dependent. If the pH of your final solution is outside the optimal range (typically 4.0-6.5), the complex may begin to dissociate, leading to the precipitation of iron hydroxides or other insoluble iron salts.
-
Incompatible Excipients: While the EDTA chelate is robust, strong oxidizing agents are known to be incompatible.[1] Additionally, high concentrations of certain salts or other formulation components could potentially disrupt the complex or lead to "salting out."
-
Contamination: Ensure all glassware is clean and that the water used is of high purity (e.g., deionized or distilled). Contaminants could introduce ions that interact with the complex.
Q6: The dissolution rate of my this compound tablet formulation is slower than expected. How can I troubleshoot this?
A6: Slow dissolution of a formulated product, despite the active ingredient being water-soluble, typically points to formulation or manufacturing variables.
-
Binder/Excipient Effects: Hydrophobic lubricants or high concentrations of certain binders can impede water penetration and tablet disintegration, slowing the release of this compound.
-
Particle Size: The particle size of the this compound raw material can influence its dissolution rate. Ensure you are using a consistent and appropriate particle size grade for your formulation.
-
Hardness/Compaction Force: Overly compressed tablets may have reduced porosity, which slows down the ingress of the dissolution medium and subsequent drug release.
-
Dissolution Medium: While this compound is water-soluble, certain formulations may benefit from a buffered medium that maintains a pH between 4.0 and 6.5 to ensure optimal solubility throughout the test. The use of surfactants is a common strategy for poorly soluble drugs, but for a soluble compound like this compound, their effect would be more related to improving the wettability of the overall formulation.[10]
Q7: I'm having difficulty achieving a consistent weight when handling this compound powder. Why might this be happening?
A7: The hygroscopic nature of this compound is the most likely cause.[4] The powder readily absorbs moisture from the atmosphere, leading to weight gain. To ensure accuracy, always handle the powder in a controlled environment (e.g., a glove box with low humidity) or work quickly. Store the compound in a desiccator with a suitable drying agent and ensure the container is tightly sealed immediately after use.
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value / Description | Reference(s) |
| Appearance | Yellow or yellowish-brown crystalline powder | [1][4][6] |
| Solubility in Water | Soluble / Freely Soluble (>100 g/L at 20°C) | [1][4][11] |
| Solubility in Other Solvents | Practically insoluble in alcohol and ether; Soluble in DMSO | [4][5] |
| pH (1% w/v solution) | 4.0 - 6.5 | [2][4][6] |
| Hygroscopicity | Hygroscopic | [4][6] |
| Incompatibilities | Strong oxidizing agents | [1] |
Table 2: Factors Influencing this compound Aqueous Solubility & Stability
| Factor | Effect on Solubility / Stability | Troubleshooting Considerations |
| pH | Stable and soluble in the 4.0-6.5 range. Deviations can lead to dissociation and precipitation. | Maintain pH within the optimal range in formulations and dissolution media. |
| Temperature | Increased temperature generally increases the rate of dissolution. | Heating to 120°C can remove water of crystallization.[12] |
| Dietary Inhibitors (in vivo) | EDTA chelate protects iron from precipitation by phytates and tannins. | A key advantage over simpler iron salts.[8][9] |
| Moisture | High. The compound is hygroscopic and will absorb atmospheric water. | Store in airtight containers in a desiccator. Handle in a low-humidity environment.[4] |
Experimental Protocols
Protocol 1: Standard Method for Determining Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of purified water (e.g., 10 mL) in a sealed glass vial.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solids. This step is critical to prevent artificially high results.
-
Analysis: Dilute the clear filtrate with an appropriate solvent (e.g., water or dilute acid). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility in mg/mL or mol/L.
Protocol 2: Assessing the Effect of pH on this compound Solubility
Objective: To evaluate the solubility and stability of this compound across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7, 8).
-
Solubility Determination: Perform the equilibrium solubility experiment as described in Protocol 1, but use the different pH buffers as the solvent in separate vials.
-
Visual Inspection: In parallel, prepare a series of solutions at a fixed, sub-saturated concentration (e.g., 10 mg/mL) in each buffer.
-
Stability Monitoring: Visually inspect these solutions for any signs of precipitation or color change immediately after preparation and at set time points (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: Plot the measured equilibrium solubility against the buffer pH. Document the time-to-precipitation for the fixed-concentration solutions at each pH level. This will define the optimal pH range for maintaining solubility.
References
- 1. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]
- 2. pridedrugs.in [pridedrugs.in]
- 3. fao.org [fao.org]
- 4. drugfuture.com [drugfuture.com]
- 5. medkoo.com [medkoo.com]
- 6. mubychem.net [mubychem.net]
- 7. aayronfinechem.com [aayronfinechem.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. lohmann-minerals.com [lohmann-minerals.com]
- 12. CN105837461A - Production technology of high purity iron supplement agent this compound - Google Patents [patents.google.com]
"preventing precipitation of sodium feredetate in solutions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of sodium feredetate in solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound, also known as sodium iron(III) EDTA, is a chelated iron complex. In this complex, the iron ion is "sequestered" by ethylenediaminetetraacetic acid (EDTA), which generally keeps it soluble and less reactive.[1][2] However, its stability in solution is highly dependent on pH. Deviations from the optimal pH range can lead to the dissociation of the iron from the EDTA chelate, resulting in the precipitation of insoluble iron hydroxides.
Q2: What is the optimal pH range to maintain the stability of this compound solutions?
The optimal pH range for maintaining the stability of this compound in aqueous solutions is between 4.0 and 7.0. A 1% w/v solution of this compound typically has a pH between 4.0 and 6.5.[3] Maintaining the pH within this range is crucial to prevent the hydrolysis of ferric ions and subsequent precipitation.
Q3: What are the common causes of precipitation in my this compound solution?
The most common cause of precipitation is an inappropriate pH. If the pH of the solution is too high (alkaline), ferric ions can precipitate as ferric hydroxide. Other causes can include interactions with other components in the formulation, the use of incompatible excipients, or exposure to high temperatures that may accelerate degradation reactions.
Q4: How can I adjust the pH of my this compound solution?
Citric acid and sodium citrate are commonly used as a buffering system in oral iron solutions to maintain the desired pH.[4] For laboratory-scale preparations, a dilute solution of sodium bicarbonate can be carefully added to raise the pH if it is too acidic. Conversely, a dilute solution of a suitable acid, such as citric acid, can be used to lower the pH. It is crucial to monitor the pH continuously during adjustment using a calibrated pH meter.
Q5: Are there any excipients I should avoid when formulating a this compound solution?
Avoid excipients that can disrupt the iron-EDTA complex or significantly alter the pH of the solution. Substances that can interact with iron ions, such as phosphates and tannins, should be used with caution. It is also advisable to avoid co-administration with milk, tea, or coffee, as these can reduce iron absorption.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Cloudiness or precipitation observed immediately after preparation. | Incorrect pH of the final solution. | Measure the pH of the solution. Adjust to within the 4.0 - 7.0 range using a suitable acidic or basic solution (e.g., dilute citric acid or sodium bicarbonate solution). |
| Precipitation occurs during storage. | pH shift over time due to interaction with storage container or atmospheric CO2. | Ensure the solution is stored in a well-sealed, inert container. Consider incorporating a buffering agent, such as a citrate buffer, into the formulation to stabilize the pH. |
| Solution color changes significantly. | Degradation of this compound or interaction with other components. | Review the composition of your solution for any incompatible ingredients. Protect the solution from light and store at the recommended temperature. |
| Inconsistent results in experiments. | Incomplete dissolution or presence of micro-precipitates. | Filter the solution through a 0.45 µm filter before use. Ensure all components are fully dissolved during preparation. |
Data Presentation
Table 1: Aqueous Solubility of this compound at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 9.0[5] |
| 30 | 12.0[5] |
| 70 | 30.0[5] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Oral Solution
This protocol is based on the components found in commercially available oral iron solutions.
Materials:
-
This compound (trihydrate)
-
Sorbitol solution (70%)
-
Glycerol
-
Citric Acid Monohydrate
-
Sodium Citrate
-
Purified Water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Buffer Solution:
-
In a beaker, dissolve a calculated amount of citric acid and sodium citrate in a portion of the purified water to create a buffer solution with a target pH between 4.5 and 5.5.
-
-
Dissolve Excipients:
-
In a separate larger beaker, add the sorbitol solution and glycerol.
-
Add the prepared buffer solution and the remaining purified water while stirring.
-
-
Incorporate this compound:
-
Slowly add the accurately weighed this compound powder to the solution while continuously stirring until it is completely dissolved.
-
-
Final pH Adjustment:
-
Measure the pH of the final solution. If necessary, adjust the pH to be within the 4.0 - 6.5 range using a small amount of dilute citric acid or sodium citrate solution.
-
-
Final Volume and Filtration:
-
Transfer the solution to a volumetric flask and add purified water to the final volume.
-
For a clear solution, filter through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Protocol 2: Visual Inspection for Precipitation
This protocol is a simplified method adapted from USP guidelines for visual inspection of solutions.
Materials:
-
Clear glass container with the this compound solution
-
A well-lit inspection station with a black and a white background
-
Light source providing 2000-3750 lux
Procedure:
-
Gently swirl the container to ensure any settled particles are suspended. Avoid introducing air bubbles.
-
Hold the container against the white background and inspect for any dark particles or colored precipitates.
-
Hold the container against the black background and inspect for any light-colored or reflective particles.
-
Observe the solution for any haziness or cloudiness that would indicate the presence of fine precipitates.
-
The inspection should be performed for at least 5 seconds against each background.
Protocol 3: Instrumental Detection of Precipitation (Turbidimetry)
This protocol provides a general method for quantifying the turbidity of a solution, which is an indicator of precipitation.
Materials:
-
Turbidimeter or a spectrophotometer capable of measuring at a wavelength of 420 nm.
-
Cuvettes
-
This compound solution samples
-
Purified water (as a blank)
Procedure:
-
Instrument Calibration: Calibrate the turbidimeter or spectrophotometer according to the manufacturer's instructions.
-
Sample Preparation: Ensure the sample is well-mixed by gentle inversion of the container.
-
Blank Measurement: Fill a clean cuvette with purified water and measure the turbidity or absorbance. This will serve as your blank or zero point.
-
Sample Measurement:
-
Rinse a clean cuvette with the this compound solution.
-
Fill the cuvette with the solution.
-
Wipe the outside of the cuvette to remove any fingerprints or smudges.
-
Place the cuvette in the instrument and record the turbidity reading in Nephelometric Turbidity Units (NTU) or the absorbance at 420 nm.
-
-
Interpretation: An increase in turbidity or absorbance over time or in comparison to a clear standard indicates the formation of a precipitate.
Visualizations
Caption: Experimental workflow for preparing a stable this compound solution.
Caption: Troubleshooting logic for addressing this compound precipitation.
References
Technical Support Center: Optimizing Sodium Feredetate Concentration in Cell Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing sodium feredetate concentration in cell media.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound, also known as sodium iron(III) ethylenediaminetetraacetate, is a stable, water-soluble iron chelate.[1][2] In cell culture, it serves as a bioavailable source of iron, an essential micronutrient for cellular processes such as DNA synthesis, energy metabolism, and oxygen transport.[3][4] Its chelated form helps prevent the precipitation of iron in the culture medium and can mitigate iron-induced oxidative stress compared to free iron salts.[5][6]
Q2: What is a typical starting concentration range for this compound in cell culture?
While the optimal concentration is cell-type dependent, a general starting range for iron supplementation in cell culture is between 1 and 100 µM.[7][8] For initial optimization experiments with this compound, it is recommended to test a broad range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, and 200 µM) to determine the specific needs and tolerance of your cell line.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in water.[9] To prepare a stock solution, dissolve this compound powder in sterile, tissue culture-grade water to a desired concentration (e.g., 10 mM). To minimize precipitation, especially in phosphate-buffered solutions, consider preparing a more concentrated stock in a slightly acidic solution (e.g., 0.1 M HCl) and then diluting it into the culture medium.[7] Filter-sterilize the final stock solution before use. For detailed instructions, refer to the Experimental Protocols section.
Q4: What are the potential signs of this compound toxicity in my cell culture?
Iron, even in a chelated form, can be toxic at high concentrations, primarily through the generation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress.[5][10] Signs of toxicity may include:
-
Reduced cell viability and proliferation.[10]
-
Changes in cell morphology (e.g., rounding, detachment).[10]
-
Increased signs of apoptosis or necrosis.[10]
-
Precipitation in the cell culture medium.[6]
Q5: What are some alternatives to this compound for iron supplementation in cell culture?
Several other iron sources can be used in cell culture, each with its own advantages and disadvantages. Common alternatives include:
-
Ferrous sulfate (FeSO₄): A common and inexpensive iron salt, but it is more prone to precipitation and can induce higher levels of oxidative stress.[2]
-
Ferric nitrate (Fe(NO₃)₃): Another iron salt used in some media formulations.[5]
-
Iron citrate: A chelated form of iron that can be less toxic than free iron salts.[11]
-
Transferrin-bound iron: The physiological method of iron delivery to cells, often used in serum-free media formulations.[5]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in cell culture experiments.
Issue 1: Precipitation or Cloudiness in the Cell Culture Medium
-
Possible Causes:
-
High Concentration: Exceeding the solubility limit of this compound or other media components.
-
pH Imbalance: The pH of the medium can affect the solubility of iron compounds.
-
Interaction with Other Media Components: Phosphate ions in the medium can react with iron to form insoluble precipitates.[6]
-
Improper Preparation: Incorrect order of adding components when preparing media from powder.[6]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for media precipitation.
Issue 2: Poor Cell Growth or Viability After Supplementation
-
Possible Causes:
-
Iron Toxicity: The concentration of this compound is too high for the specific cell line, leading to oxidative stress and cell death.[10]
-
Suboptimal Concentration: The concentration is too low to meet the metabolic needs of the cells.
-
Incorrect Form of Iron: While this compound provides ferric iron (Fe³⁺), some cells may have a preference for ferrous iron (Fe²⁺).[7]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor cell growth.
Section 3: Data Presentation
Comparative Cytotoxicity of Iron Chelators in Cancer Cell Lines
| Iron Chelator | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| Deferoxamine (DFO) | MG-63 | Osteosarcoma | ~50 | 24 |
| Deferasirox (DFX) | MG-63 | Osteosarcoma | ~20 | 24 |
| VLX600 | A549 | Lung Carcinoma | 0.51 | 72 |
| VLX600 | HCT116 | Colorectal Carcinoma | 0.039 | 72 |
| VLX600 | U2OS | Osteosarcoma | 0.14 | 72 |
Data compiled from various sources.[5][12]
Section 4: Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, tissue culture-grade water or 0.1 M HCl (for enhanced stability)
-
Sterile 15 mL or 50 mL conical tube
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare a 10 mM solution. (Molecular Weight of this compound: 367.05 g/mol )
-
In a sterile conical tube, add the desired volume of sterile water or 0.1 M HCl.
-
Gradually add the this compound powder to the solvent while vortexing to ensure complete dissolution.
-
Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for a specific cell line.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the this compound concentration to determine the optimal non-toxic range and the IC50 value (the concentration that inhibits 50% of cell viability).
-
Section 5: Signaling Pathways and Visualizations
Iron-Induced Apoptosis Signaling Pathway
High concentrations of intracellular iron can lead to the generation of reactive oxygen species (ROS), which can induce apoptosis through various signaling pathways. One such pathway involves the activation of the MAPK signaling cascade.
Caption: Iron-induced apoptosis via the MAPK pathway.[12]
Cellular Uptake and Metabolism of this compound
The following diagram illustrates the proposed cellular uptake and subsequent metabolism of this compound.
Caption: Cellular uptake of this compound.
References
- 1. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 2. Oxidant-induced iron signaling in Doxorubicin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106635953B - Serum-free and protein-free cell culture medium - Google Patents [patents.google.com]
- 4. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
"troubleshooting guide for sodium feredetate experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium feredetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation & Stability
Question: My this compound solution appears cloudy or has formed a precipitate. What could be the cause and how can I fix it?
Answer: This issue is often related to pH or the presence of incompatible excipients. This compound is a chelate, and its stability can be influenced by the formulation's microenvironment.[1]
-
pH Imbalance: this compound solutions should have a pH between 4.0 and 6.5.[2] Outside this range, the iron chelate may dissociate, leading to the precipitation of iron hydroxides.
-
Troubleshooting Step: Measure the pH of your solution. If it's outside the recommended range, adjust it using appropriate buffers.
-
-
Incompatible Excipients: Certain excipients can interfere with the stability of the chelate.
-
Troubleshooting Step: Review your formulation components. High concentrations of calcium salts or other divalent cations might compete with iron for EDTA binding. Consider reformulating with alternative excipients.
-
-
Concentration Issues: Exceeding the solubility limit of this compound in your chosen solvent system can also lead to precipitation.
-
Troubleshooting Step: Verify the solubility of this compound in your specific solvent. You may need to adjust the concentration or modify the solvent system.
-
Question: I am observing a color change in my this compound formulation over time. What does this indicate?
Answer: this compound is a yellow or yellowish-brown crystalline powder.[2] A significant color change could indicate degradation or contamination.
-
Oxidation: Exposure to strong oxidizing agents can lead to changes in the iron's oxidation state and affect the complex.[3]
-
Troubleshooting Step: Ensure your storage conditions are appropriate and that the formulation is protected from incompatible chemicals.
-
-
Contamination: The presence of impurities can also lead to color changes.
-
Troubleshooting Step: Review your handling procedures to minimize the risk of contamination. It may be necessary to perform purity tests on your starting material.
-
Analytical & Quality Control
Question: I am getting inconsistent results in my HPLC assay for this compound. What are the common causes?
Answer: Inconsistent HPLC results can stem from various factors related to sample preparation, the mobile phase, the column, or the instrument itself.
-
Sample Preparation: Incomplete dissolution or the presence of particulates can affect the accuracy of your results.
-
Troubleshooting Step: Ensure complete dissolution of your sample in a suitable solvent. Filter your samples before injection to remove any particulate matter.
-
-
Mobile Phase: An improperly prepared or degraded mobile phase is a common source of variability.
-
Troubleshooting Step: Prepare fresh mobile phase daily. Ensure the pH is correct and consistent. Degas the mobile phase to prevent air bubbles in the system.
-
-
Column Issues: Column degradation or contamination can lead to poor peak shape and inconsistent retention times.
-
Troubleshooting Step: Use a guard column to protect your analytical column. If you suspect contamination, flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
-
Question: My test for free iron in the this compound sample is showing higher than expected levels. What could be the reason?
Answer: High levels of free iron indicate a potential issue with the integrity of the this compound chelate. The British Pharmacopoeia specifies a limit of not more than 500 ppm for free iron.[2]
-
Degradation of the Chelate: As mentioned earlier, factors like improper pH can cause the release of free iron.
-
Troubleshooting Step: Re-evaluate your formulation's pH and storage conditions.
-
-
Poor Quality Starting Material: The raw material itself may not meet the required purity specifications.
-
Troubleshooting Step: Always source your this compound from a reputable supplier and ensure it comes with a certificate of analysis. Perform identity and purity tests on the raw material before use.
-
In Vitro & Bioavailability Studies
Question: I am seeing low iron uptake in my Caco-2 cell bioavailability assay. What are some potential reasons?
Answer: Low iron uptake in Caco-2 cell models can be due to experimental conditions or the formulation itself.[4][5]
-
Cell Culture Conditions: The health and differentiation status of your Caco-2 cells are critical for reliable results.
-
Troubleshooting Step: Ensure your cells are properly differentiated and form a confluent monolayer. Verify the integrity of the monolayer using methods like transepithelial electrical resistance (TEER) measurements.[6]
-
-
Presence of Inhibitors: Components in your formulation or digest medium could be inhibiting iron absorption.
-
Troubleshooting Step: Be aware of known inhibitors of iron absorption like phytates and certain polyphenols.[1] Your experimental design should account for or minimize these effects.
-
-
Inadequate Digestion: If you are using an in vitro digestion model prior to the Caco-2 cell assay, incomplete digestion can affect the availability of iron for uptake.
-
Troubleshooting Step: Validate your in vitro digestion protocol to ensure it effectively mimics physiological conditions.
-
Data Presentation
Table 1: Comparison of Efficacy between this compound and Ferrous Fumarate in Anemia in Pregnancy
| Parameter | This compound (33 mg elemental Fe, twice daily) | This compound (66 mg elemental Fe, twice daily) | Ferrous Fumarate (100 mg elemental Fe, twice daily) |
| Mean Rise in Hemoglobin (g/dl) after 75 days | 1.79[7] | 1.84[7] | 1.63[7] |
| Common Side Effects | Minimal to none reported[8] | Minimal to none reported[8] | Gastrointestinal issues (e.g., constipation, nausea)[8] |
Table 2: Quality Control Specifications for this compound (BP Grade)
| Test | Specification |
| Assay | 98.0% to 102.0% of C10H12O8N2FeNa (dried substance)[2] |
| Acidity (pH of a 1% w/v solution) | 4.0 to 6.5[2] |
| Free Iron | Not more than 500 ppm[2] |
| Free Sodium EDTA | Not more than 1%[2] |
| Loss on Drying | 4.0% to 13.5%[2] |
Experimental Protocols
Assay of this compound (Titrimetric Method)
This protocol is based on the British Pharmacopoeia (BP) monograph for this compound.[2]
Principle: This is an iodometric titration. The ferric iron (Fe³⁺) in this compound oxidizes iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulphate (Na₂S₂O₃).
Reagents:
-
This compound sample
-
Deionized water
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
0.1M Sodium thiosulphate (Na₂S₂O₃) solution (standardized)
-
Starch mucilage indicator
Procedure:
-
Accurately weigh approximately 1 g of the this compound sample and dissolve it in 40 ml of deionized water in an iodine flask.
-
Add 20 ml of hydrochloric acid and 3 g of potassium iodide to the flask.
-
Stopper the flask and allow the reaction to proceed in the dark for 5 minutes.
-
Titrate the liberated iodine with 0.1M sodium thiosulphate solution.
-
As the endpoint approaches (the solution turns a pale straw color), add a few drops of starch mucilage indicator. The solution will turn a deep blue-black color.
-
Continue the titration dropwise until the blue color disappears. This is the endpoint.
-
Perform a blank titration using the same procedure but without the this compound sample.
-
The difference between the sample titration and the blank titration volumes represents the amount of sodium thiosulphate required to react with the liberated iodine.
Calculation: Each ml of 0.1M sodium thiosulphate is equivalent to 36.71 mg of C₁₀H₁₂FeN₂NaO₈.[2]
In Vitro Iron Bioavailability using Caco-2 Cells
This is a general protocol for assessing iron bioavailability. Specific conditions may need to be optimized for your laboratory.[4][5]
Principle: Differentiated Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the absorptive enterocytes of the small intestine. The amount of iron taken up by these cells from a test substance is a measure of its bioavailability. Iron uptake can be quantified by measuring the formation of ferritin, an intracellular iron storage protein, using an ELISA.[5]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts
-
In vitro digestion enzymes (e.g., pepsin, pancreatin, bile extract)
-
This compound formulation
-
Cell lysis buffer
-
Ferritin ELISA kit
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
In Vitro Digestion (Optional but Recommended): Subject the this compound formulation to a simulated gastric and intestinal digestion to mimic physiological conditions.
-
Iron Exposure: Apply the digested sample to the apical side of the Caco-2 cell monolayer and incubate for a defined period (e.g., 2-24 hours).
-
Cell Lysis: After incubation, wash the cell monolayer to remove any unabsorbed iron. Lyse the cells to release the intracellular components, including ferritin.
-
Ferritin Measurement: Quantify the ferritin concentration in the cell lysate using a commercial ELISA kit.
-
Protein Quantification: Measure the total protein content in the cell lysate to normalize the ferritin values.
-
Data Analysis: Express iron bioavailability as ng of ferritin per mg of cell protein. Compare the results to appropriate controls.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Cellular uptake pathway of iron from this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mubychem.net [mubychem.net]
- 3. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nutriweb.org.my [nutriweb.org.my]
- 7. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrcog.org [ijrcog.org]
Technical Support Center: In Vitro Stability of Sodium Feredetate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the in vitro stability of sodium feredetate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the in vitro stability of this compound solutions?
A1: this compound (Fe-EDTA) is most stable in acidic to neutral solutions. The Fe³⁺-EDTA complex is the predominant and most stable species within a pH range of 2.0 to 7.0.
Q2: What happens to this compound at a high pH?
A2: In alkaline conditions, typically above pH 8.0, the stability of this compound significantly decreases.[1] The ferric iron (Fe³⁺) in the complex undergoes hydrolysis, reacting with hydroxide ions (OH⁻) to form insoluble ferric hydroxide (Fe(OH)₃).[1] This precipitation leads to the breakdown of the chelate and a reduction in the concentration of soluble, intact this compound.[1]
Q3: How does a low pH affect the stability of this compound?
A3: In strongly acidic conditions (pH below 4-5), the ethylenediaminetetraacetic acid (EDTA) ligand can become protonated. This protonation of the carboxyl groups weakens the coordination bonds with the ferric iron, leading to the dissociation of the complex and the release of free Fe³⁺ ions.[1]
Q4: Is there a critical pH point where the stability of this compound rapidly declines?
A4: Yes, a significant decrease in stability is observed as the pH becomes alkaline. Research has shown that the conditional dissociation constant for Fe-EDTA chelates can increase by as much as 600-fold between pH 7.7 and 9.0.[2] This indicates a substantial and rapid destabilization of the complex in this pH range.
Q5: How can I monitor the stability of my this compound solution during an experiment?
A5: The stability of a this compound solution can be monitored by measuring the concentration of the intact chelate or the amount of free ferric iron that has dissociated. Common analytical techniques for this include High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate formation in the this compound solution. | The pH of the solution is likely too high (alkaline), causing the formation of ferric hydroxide. | Adjust the pH of your solution to the neutral or slightly acidic range (pH 4.0-6.5). Use a suitable buffer to maintain the desired pH throughout your experiment. |
| Loss of efficacy or unexpected results in iron-dependent assays. | The this compound complex may have dissociated due to either a very low or high pH, altering the concentration of available iron. | Verify and buffer the pH of your experimental medium to ensure it is within the stable range for this compound. Re-evaluate the concentration of intact this compound in your stock solution. |
| Inconsistent results between experimental batches. | The pH of the prepared solutions may vary between batches, leading to differences in the stability of this compound. | Standardize the pH of all solutions and buffers used in your experiments. Always measure and record the final pH of your this compound solutions. |
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH | Stability | Predominant Species | Primary Degradation Pathway |
| < 4.0 | Decreased | Fe³⁺ + Protonated EDTA | Dissociation due to protonation of the EDTA ligand. |
| 4.0 - 6.5 | High | [Fe(EDTA)]⁻ | Minimal degradation. |
| 6.5 - 8.0 | Moderate | [Fe(EDTA)]⁻ | Beginning of hydrolysis to form mixed hydroxy-EDTA complexes. |
| > 8.0 | Low | Fe(OH)₃ (precipitate) + [EDTA]⁴⁻ | Hydrolysis of Fe³⁺ and precipitation as ferric hydroxide.[1] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Free Iron to Assess this compound Stability
This method is adapted from the British Pharmacopoeia test for free iron in this compound and can be used to quantify the dissociation of the complex.
Materials:
-
This compound solution (to be tested)
-
Deionized water
-
Ammonium iron(III) sulfate solution (Iron standard)
-
0.05M Sulfuric acid
-
1.0% w/v solution of disodium catechol-3,5-disulphonate
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Iron Solution: Prepare a standard iron solution (e.g., 25 ppm of Fe(III)) by diluting a stock solution of ammonium iron(III) sulfate in 0.05M sulfuric acid.
-
Sample Preparation:
-
Label three tubes: A, B, and C.
-
Into tubes A and B, place 5 ml of the this compound solution being tested.
-
Into tube C (the standard), place 4 ml of water and 1 ml of the standard iron solution.
-
-
Reagent Addition:
-
Add 1 ml of the 1.0% w/v disodium catechol-3,5-disulphonate solution to tubes A and C.
-
Add 1 ml of deionized water to tube B (the blank).
-
-
Measurement:
-
Measure the absorbance of solution A at 670 nm using solution B as the reference.
-
Measure the absorbance of solution C at 670 nm using deionized water as the reference.
-
-
Calculation: The amount of free iron in the sample is proportional to the absorbance. A higher absorbance in sample A indicates greater dissociation of the this compound complex.
Protocol 2: HPLC Method for Quantifying Intact this compound
This method utilizes reversed-phase ion-pair chromatography to separate and quantify the intact this compound complex.
Materials:
-
This compound solution (to be tested)
-
HPLC system with a UV detector
-
C8 or C18 reversed-phase column
-
Methanol
-
Tetrabutylammonium hydroxide
-
Formic acid
-
Deionized water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous solution of methanol (e.g., 12.5% v/v) containing tetrabutylammonium hydroxide (e.g., 0.13% v/v) and formic acid (e.g., 0.052% v/v). Adjust the pH to approximately 3.5.
-
Standard Solution Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Dilute the this compound solution to be tested to a concentration that falls within the range of the standard curve.
-
Chromatographic Conditions:
-
Column: Zorbax C8 or equivalent
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µl
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the test sample and quantify the peak corresponding to this compound based on the calibration curve. A decrease in the peak area over time or under different pH conditions indicates degradation.
Visualizations
Caption: Impact of pH on this compound Stability.
Caption: Experimental Workflow for In Vitro Stability Testing.
References
Technical Support Center: Interference of Sodium Feredetate in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from sodium feredetate in their biochemical assays. The information is presented in a question-and-answer format to directly address specific issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assays?
This compound, also known as sodium iron (III) ethylenediaminetetraacetate, is a stable, chelated iron compound used as an iron supplement.[1][2] It consists of a central ferric iron (Fe³⁺) ion bound to an ethylenediaminetetraacetic acid (EDTA) ligand.[1] This structure makes the iron highly bioavailable but also introduces two potential sources of interference in biochemical assays:
-
Iron (Fe³⁺): Iron is a redox-active metal that can participate in oxidation-reduction reactions, potentially interfering with assays that involve redox chemistry, such as certain enzyme and antioxidant assays.
-
EDTA: EDTA is a strong chelating agent, meaning it can bind to metal ions.[3] This property can interfere with assays that require specific metal ions for their reaction, such as certain enzymatic assays, or assays where metal chelation is a key step.
Q2: Which types of biochemical assays are most likely to be affected by this compound?
Based on the chemical properties of its components, this compound may interfere with the following types of assays:
-
Colorimetric Protein Assays: Particularly those that rely on the reduction of cupric ions (Cu²⁺), such as the Bicinchoninic Acid (BCA) assay.
-
Colorimetric Iron and Ion Assays: Direct measurement of iron or other metal ions can be affected due to the chelated nature of the iron in this compound.
-
Enzyme Assays: Especially those involving metalloenzymes or peroxidase-based detection systems.
-
Antioxidant Assays: Assays that measure the radical scavenging capacity of a sample, such as the DPPH and ABTS assays, may be influenced by the redox activity of the iron component.
Troubleshooting Guides
Issue 1: Inaccurate results in colorimetric protein assays (e.g., BCA Assay).
Question: My protein concentrations are inconsistent or unexpectedly high/low when using a BCA assay on samples containing this compound. Why is this happening and how can I fix it?
Answer:
Cause of Interference: The EDTA component of this compound is a known interferent in the BCA assay. The assay's mechanism involves the reduction of Cu²⁺ to Cu⁺ by protein, and EDTA can chelate the cupric ions, making them unavailable for the reaction and leading to inaccurate protein quantification.
Troubleshooting Steps:
-
Run a "this compound-only" Control: Prepare a control sample containing the same concentration of this compound as your experimental samples, but without the protein of interest. A significant signal in this control confirms interference.
-
Sample Dilution: Dilute your sample to a concentration where this compound no longer interferes, while still allowing for the detection of your protein. This may not always be feasible if your protein concentration is low.
-
Protein Precipitation: Use a protein precipitation method (e.g., with trichloroacetic acid (TCA) or acetone) to separate the protein from the interfering this compound. The protein pellet can then be resolubilized in a compatible buffer for quantification.[4]
-
Use an Alternative Protein Assay: Switch to a protein assay that is less susceptible to interference from chelating agents. The Bradford assay, which is based on the binding of Coomassie dye to protein, is generally more compatible with EDTA. However, it's still advisable to run a control with this compound to confirm compatibility.
Issue 2: Aberrant results in colorimetric iron or other metal ion assays.
Question: I am trying to measure iron (or another metal ion) in a sample containing this compound, and the results are not as expected. What could be the problem?
Answer:
Cause of Interference: this compound can interfere with iron assays by causing turbidity in the sample.[5][6] The strong chelation of iron by EDTA can also prevent it from reacting with the colorimetric reagents used in the assay, leading to falsely low readings.[7] Furthermore, EDTA can chelate other metal ions present in the sample or reagents, affecting their measurement.
Troubleshooting Steps:
-
Sample Pre-treatment: To release the iron from the EDTA complex, an acidic pre-treatment of the sample may be necessary. However, this should be done cautiously as it can also affect other sample components.
-
Use of a Stronger Chelating Agent (for other metals): If measuring a metal other than iron, a chelating agent with a higher affinity for that metal than EDTA's affinity for iron might be used to displace it. This is a complex approach and requires careful validation.
-
Alternative Quantification Method: Consider using a different analytical technique for iron or metal ion quantification that is not based on colorimetry, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS), which are less prone to chemical interference.
Issue 3: Unexpected results in enzyme assays, particularly those involving peroxidases.
Question: I am observing inhibition or unexpected activity in my enzyme assay when this compound is present. What is the likely cause?
Answer:
Cause of Interference:
-
EDTA Inhibition: EDTA can inhibit the activity of metalloenzymes by chelating the metal cofactors essential for their catalytic function. Studies have shown that EDTA can inhibit horseradish peroxidase (HRP), a commonly used enzyme in many assays, by competing with substrates for the binding site.[8][9][10]
-
Iron-Mediated Redox Effects: The ferric iron in this compound can participate in redox reactions, potentially interfering with assays that measure changes in redox state or involve redox-sensitive components. The effect of the Fe-EDTA complex on peroxidase activity can be pH-dependent, with significant inhibition observed at acidic pH.[11]
Troubleshooting Steps:
-
Control Experiments: Run control experiments with this compound alone to assess its direct effect on the assay reagents and signal generation. Also, run controls with the enzyme and this compound (without the substrate) to check for direct interactions.
-
Increase Substrate Concentration: If the inhibition is competitive, increasing the concentration of the enzyme's substrate may help to overcome the effect of EDTA.
-
Alternative Detection System: If using a peroxidase-based detection system, consider switching to a non-enzymatic detection method if possible.
-
Sample Purification: If feasible, remove this compound from the sample prior to the assay using methods like dialysis or size-exclusion chromatography.[12]
Issue 4: Inconsistent or unreliable results in antioxidant capacity assays (e.g., DPPH, ABTS, FRAP).
Question: My antioxidant capacity measurements are variable when this compound is in my samples. How can I get accurate results?
Answer:
Cause of Interference: The ferric iron (Fe³⁺) in this compound can act as an oxidizing or reducing agent, depending on the assay conditions, thereby interfering with the measurement of the antioxidant capacity of the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the reduction of Fe³⁺ to Fe²⁺. The presence of a stable Fe³⁺ complex like this compound could potentially interfere with this reaction.[13]
-
DPPH and ABTS Assays: These assays are based on the scavenging of stable free radicals. The redox activity of the iron in this compound could directly interact with these radicals, leading to an over- or underestimation of the sample's antioxidant capacity.
Troubleshooting Steps:
-
Appropriate Blanks: It is crucial to run a blank containing this compound at the same concentration as in the samples to measure its intrinsic activity in the assay. This background signal should be subtracted from the sample readings.
-
Multiple Assays: Due to the potential for interference, it is recommended to use at least two different antioxidant assays that work by different mechanisms to validate your findings.
-
Removal of this compound: As with other assays, removing the interfering compound before analysis is the most reliable approach. Techniques like solid-phase extraction (SPE) could be explored.
Quantitative Data Summary
Currently, there is limited direct quantitative data in the literature specifically detailing the interference of this compound across a wide range of biochemical assays. However, based on studies of EDTA and iron interference, the following table summarizes the expected interference and provides recommended threshold considerations.
| Assay Type | Interfering Component | Mechanism of Interference | Potential Effect on Results | Recommended Action |
| BCA Protein Assay | EDTA | Chelation of Cu²⁺ ions required for the colorimetric reaction. | Falsely low protein concentration. | Use Bradford assay or precipitate protein before assay. |
| Colorimetric Iron Assay | EDTA, Iron | Turbidity; Chelation of iron preventing reaction with chromogen.[5][6][7] | Falsely high (due to turbidity) or low (due to chelation) iron concentration. | Sample pre-treatment (acidification) or use of non-colorimetric methods (AAS, ICP-MS). |
| Peroxidase-Based Enzyme Assays | EDTA, Iron | Inhibition of peroxidase activity (e.g., HRP); Redox reactions.[8][9][10][11] | Decreased enzyme activity, leading to inaccurate quantification. | Run controls, increase substrate concentration, or use an alternative detection method. |
| Antioxidant Assays (DPPH, ABTS, FRAP) | Iron | Redox activity of Fe³⁺. | Over- or underestimation of antioxidant capacity. | Use appropriate blanks, employ multiple assay types, and remove the interfering compound if possible. |
Experimental Protocols
Protocol 1: Protein Precipitation to Remove this compound Interference in Protein Assays
This protocol is adapted for the removal of small molecule interferents like this compound from protein samples.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution, ice-cold
-
Acetone, ice-cold
-
Resuspension buffer compatible with the downstream protein assay (e.g., PBS for Bradford assay)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To your protein sample containing this compound, add an equal volume of ice-cold 100% TCA.
-
Vortex briefly and incubate on ice for 30 minutes to allow the protein to precipitate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Wash the protein pellet by adding 500 µL of ice-cold acetone. This helps to remove any residual TCA.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone and allow the pellet to air dry for 5-10 minutes. Do not over-dry the pellet as it may be difficult to resuspend.
-
Resuspend the protein pellet in a suitable volume of a buffer that is compatible with your chosen protein assay.
Visualizations
Caption: A workflow for troubleshooting this compound interference.
Caption: The components of this compound and their interference mechanisms in various assays.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. msjonline.org [msjonline.org]
- 7. Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of EDTA with horseradish peroxidase: 1H-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of horseradish peroxidase-catalysed iodide oxidation by EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of inhibition of horseradish peroxidase-catalysed iodide oxidation by EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Sodium Feredetate Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the preparation, storage, and troubleshooting of sodium feredetate (Sodium Iron EDTA) stock solutions to ensure experimental consistency and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions? A1: For short-term storage (days to weeks), solutions should be kept in a dry, dark place at 0 - 4°C[1]. For long-term storage (months to years), storing the solution at -20°C is recommended[1]. It is critical to protect solutions from light to prevent photodegradation[2]. Using amber or opaque containers is advisable.
Q2: What is the expected shelf-life of a this compound stock solution? A2: While the solid powder can be stable for over three years if stored properly, the stability of aqueous stock solutions is shorter and highly dependent on storage conditions[1]. When stored protected from light and refrigerated, solutions can be stable for weeks. However, for sensitive applications, preparing fresh solutions is always the best practice.
Q3: What are the visible signs of degradation in a stock solution? A3: The primary signs of degradation are a change in color and the formation of a precipitate. A fresh solution of this compound is typically a yellow or yellowish-brown color[3][4]. A shift to a darker brown or reddish-brown hue, or the appearance of cloudiness or solid particles, indicates potential degradation and precipitation of iron hydroxides[5].
Q4: How does pH affect the stability of the solution? A4: The pH is a critical factor for stability. This compound (Fe-EDTA) is most stable in a slightly acidic to neutral pH range. A 1% w/v solution should have a pH between 4.0 and 6.5[3][4]. Above pH 7.0, the chelate becomes less stable, and iron can begin to precipitate as insoluble ferric hydroxides, reducing the solution's efficacy[5][6].
Q5: Is the solution sensitive to light? A5: Yes, Fe-EDTA chelates are sensitive to light[5]. Exposure to light, particularly direct sunlight, can cause photo-reductive dissociation of the iron-EDTA complex, degrading the product[7]. Losses of up to 35% have been observed in solutions stored in clear bottles exposed to sunlight for several weeks[2].
Q6: What are the hazardous decomposition products? A6: Under conditions of fire or extreme heat, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), sodium oxides, and iron oxides[3][8]. However, under normal storage and handling, this is not a concern.
Troubleshooting Guide
This section addresses specific problems you may encounter with your this compound stock solutions.
Problem 1: The solution's color has darkened significantly.
-
Possible Cause: This may be due to a shift in pH to the alkaline range, causing the formation of iron (oxyhydr)oxides, or it could be a sign of oxidation.
-
Recommended Action:
-
Check the pH of the solution. If it is above 7.0, the solution has likely begun to degrade.
-
Ensure the solution has been continuously protected from light.
-
For critical experiments, it is safest to discard the solution and prepare a fresh stock.
-
Problem 2: A precipitate has formed in the solution.
-
Possible Cause: Precipitation is most commonly caused by the hydrolysis of iron at an alkaline pH (typically >7.0), forming insoluble iron hydroxide[5][6]. This indicates the chelate is no longer stable and free iron is present.
-
Recommended Action:
-
Do not use the solution. The concentration of active, chelated iron is no longer reliable.
-
Review your preparation protocol. Ensure the water or buffer used for dissolution is within the appropriate pH range (4.0-6.5)[4].
-
Prepare a fresh solution using a validated protocol and high-purity water.
-
Problem 3: Experimental results are inconsistent when using an older stock solution.
-
Possible Cause: Gradual degradation, even if not visible, can lower the effective concentration of the Fe-EDTA complex. This can be due to slow hydrolysis, photodegradation, or interactions with container materials over time.
-
Recommended Action:
-
Qualify your stock solution before use. Perform a concentration check using a reliable analytical method, such as the titrimetric assay detailed in the "Experimental Protocols" section below.
-
If the concentration has deviated significantly from the expected value, discard the stock.
-
Implement a policy to prepare fresh stock solutions at regular intervals (e.g., monthly) for sensitive applications.
-
Data Presentation: Storage and Stability
The following table summarizes the recommended conditions for storing this compound as a solid and in aqueous stock solutions.
| Parameter | Solid Compound Storage | Aqueous Stock Solution Storage |
| Temperature | Short-Term (days-weeks): 0-4°C[1]Long-Term (months-years): -20°C[1] | Short-Term (days-weeks): 0-4°C[1]Long-Term (months): -20°C[1] |
| Light | Store in the dark[1] | Critical: Protect from all light[2][5]. Use amber or opaque containers. |
| Atmosphere | Keep container tightly closed and dry[8][9]. The material is hygroscopic[3][4]. | Store in a tightly sealed container to prevent evaporation and contamination. |
| pH | Not applicable | Maintain pH between 4.0 and 6.5 for optimal stability[3][4]. |
| Expected Stability | >3 years if stored properly[1] | Weeks to months, highly dependent on conditions. Prepare fresh for best results. |
Experimental Protocols
Protocol 1: Assay for this compound Concentration (Titrimetric Method)
This method is adapted from the British Pharmacopoeia assay and determines the concentration of iron(III) in the complex[4].
A. Reagents and Equipment:
-
This compound solution (sample)
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Potassium iodide (KI), solid
-
0.1 M Sodium thiosulphate (Na₂S₂O₃), standardized solution
-
Starch mucilage indicator
-
Iodine flask (250 mL)
-
Burette (50 mL)
-
Analytical balance
-
Pipettes and graduated cylinders
B. Procedure:
-
Accurately weigh or pipette a sample of the stock solution containing approximately 1 g of this compound into a 250 mL iodine flask.
-
Add 40 mL of deionized water to dissolve/dilute the sample.
-
Carefully add 20 mL of concentrated hydrochloric acid and 3 g of potassium iodide to the flask.
-
Immediately close the flask and swirl gently to mix.
-
Allow the flask to stand in the dark for 5 minutes. The reaction liberates iodine from the iodide in the presence of iron(III).
-
Titrate the liberated iodine with standardized 0.1 M sodium thiosulphate solution.
-
As the yellow-brown color of the iodine fades to a pale straw color, add 2 mL of starch mucilage indicator. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue-black color disappears, leaving the solution's original pale yellow-green color. Record the volume of titrant used.
-
Perform a blank titration using the same procedure but without the this compound sample.
-
Calculate the concentration of this compound. Each mL of 0.1 M sodium thiosulphate is equivalent to a specific amount of this compound (refer to your substance's certificate of analysis for the exact equivalency factor).
Visualizations
Diagrams of Workflows and Logic
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Decision tree for troubleshooting common this compound solution issues.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]
- 4. mubychem.net [mubychem.net]
- 5. researchgate.net [researchgate.net]
- 6. wellyoutech.com [wellyoutech.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound SDS GHS, MSDS Sheet of Manufacturers [sodiumferedetate.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Addressing Metallic Taste in Sodium Feredetate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metallic taste associated with sodium feredetate formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have a metallic taste?
This compound, or sodium iron(III) ethylenediaminetetraacetate, is a chelated form of iron used to treat iron deficiency anemia.[1] The metallic taste is a common characteristic of many iron compounds, including ferrous sulfate.[2] This sensation is complex and is believed to involve the interaction of iron ions with taste receptors and potentially the generation of volatile compounds in the mouth that are perceived by smell (retronasal olfaction).[2][3]
Q2: What are the common methods for masking the metallic taste of this compound?
Several techniques can be employed to mask the metallic taste of this compound and other iron salts. These include:
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the iron, preventing it from interacting with taste receptors.[4]
-
Use of Sweeteners and Flavors: The addition of sweeteners (e.g., aspartame, sucralose) and various flavors can help to overpower the metallic taste.
-
Polymer Coating: Coating drug particles with a polymer barrier can prevent the release of iron in the oral cavity.[5]
-
Microencapsulation: This technique involves enclosing small particles of the drug within a coating material.[5]
-
Ion Exchange Resins: These can be used to bind the iron, preventing its release and subsequent taste perception in the mouth.[6]
Q3: How can the effectiveness of taste masking be evaluated?
The efficacy of taste-masking techniques can be assessed through several methods:
-
Sensory Panel Analysis: This involves a trained group of human tasters who evaluate the intensity of the metallic taste and other sensory attributes on a rating scale.[7] This is considered the gold standard for taste assessment.[8]
-
Electronic Tongues: These are analytical instruments with an array of sensors that can detect and differentiate tastes in liquid samples, providing an objective measure of taste profiles.[2]
-
In Vitro Drug Release Studies: Measuring the amount of drug released in artificial saliva can provide an indication of how much of the active ingredient is available to interact with taste receptors.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during the development of taste-masked this compound formulations.
Issue 1: Incomplete masking of the metallic taste.
-
Possible Cause: Insufficient concentration of the taste-masking agent.
-
Troubleshooting Step: Increase the ratio of the taste-masking agent to this compound. For β-cyclodextrin, a 1:2 molar ratio (drug:cyclodextrin) prepared by the kneading method has been shown to be effective.[4]
-
-
Possible Cause: Inefficient complexation or coating process.
-
Troubleshooting Step: Optimize the preparation method. For cyclodextrin complexes, the kneading method is often more effective than a simple physical mixture.[4] For polymer coatings, ensure uniform and complete coverage of the drug particles.
-
-
Possible Cause: The chosen taste-masking agent is not suitable for the formulation type (e.g., liquid vs. solid).
-
Troubleshooting Step: Re-evaluate the choice of taste-masking agent based on the dosage form. For liquid formulations, a combination of sweeteners, flavors, and a soluble complexing agent may be necessary.
-
Issue 2: Altered drug dissolution profile after taste masking.
-
Possible Cause: The taste-masking barrier (e.g., polymer coat, cyclodextrin complex) is too strong or not dissolving at the intended site of action.
-
Troubleshooting Step: Modify the composition of the coating material or the type of cyclodextrin used. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) can enhance solubility.[9] Perform dissolution studies under different pH conditions to simulate the gastrointestinal tract.
-
-
Possible Cause: Interaction between the taste-masking agent and other excipients in the formulation.
-
Troubleshooting Step: Conduct compatibility studies with all formulation components. Adjust the excipients to ensure they do not interfere with the release of the taste-masked drug.
-
Issue 3: Formulation instability after incorporating taste-masking agents.
-
Possible Cause: The taste-masking agent affects the chemical stability of this compound.
-
Troubleshooting Step: Cyclodextrins can either enhance or, in some cases, decrease drug stability.[10][11] Conduct stability studies under accelerated conditions (e.g., elevated temperature and humidity) to assess the long-term stability of the formulation. The choice of cyclodextrin can be critical; for instance, some cyclodextrins offer better protection against photodegradation.[12]
-
-
Possible Cause: Physical instability of the formulation (e.g., precipitation in liquids, caking of powders).
-
Troubleshooting Step: Optimize the formulation by adjusting the concentration of suspending agents, stabilizers, or other excipients. For suspensions, ensure the particle size of the taste-masked drug is controlled.
-
Data Presentation
Table 1: Comparison of Taste Masking Methods for Iron Compounds
| Taste Masking Method | Active Ingredient | Key Findings | Quantitative Assessment | Reference |
| Inclusion Complexation | This compound | Kneading method with a 1:2 drug-to-β-cyclodextrin molar ratio was most effective in masking the metallic taste. | Evaluated using an electronic tongue. | [4] |
| Ion Exchange Resin | Ferrous Sulfate | Amberlite IPR64 successfully masked the iron taste with negligible release in artificial saliva. | Confirmed by a panel of human volunteers. | [6] |
| Polymer Coating | Ferrous Fumarate | Coating with Eudragit E-100 provided effective taste masking. | Assessed by in vitro drug release in simulated salivary fluid. | [5] |
Experimental Protocols
Protocol 1: Taste Masking of this compound using β-Cyclodextrin Inclusion Complexation (Kneading Method)
-
Materials: this compound, β-cyclodextrin, deionized water, mortar and pestle, vacuum oven.
-
Procedure:
-
Accurately weigh this compound and β-cyclodextrin in a 1:2 molar ratio.
-
Transfer the powders to a mortar and mix thoroughly.
-
Add a small amount of deionized water to the powder mixture to form a thick paste.
-
Knead the paste vigorously with the pestle for 30 minutes.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Store the resulting powder in a desiccator until further use.
-
Protocol 2: Sensory Panel Evaluation of Metallic Taste
-
Panelist Selection and Training:
-
Recruit 8-12 healthy, non-smoking adult volunteers.[13]
-
Train panelists to identify and rate the intensity of the four basic tastes (sweet, sour, salty, bitter) and a metallic taste standard (e.g., a dilute solution of ferrous sulfate).[7]
-
Familiarize panelists with the rating scale to be used (e.g., a 9-point hedonic scale or a visual analog scale).[13]
-
-
Sample Preparation:
-
Prepare solutions or suspensions of the this compound formulations to be tested.
-
Include a positive control (unmasked this compound) and a negative control (vehicle without the drug).
-
Code all samples with random three-digit numbers to blind the panelists.
-
-
Evaluation Procedure:
-
Provide panelists with the samples in a randomized order.
-
Instruct panelists to rinse their mouths with purified water before and after tasting each sample.
-
Panelists should take a standardized amount of the sample into their mouths, hold it for a specific duration (e.g., 10-15 seconds), and then expectorate.
-
Panelists then rate the intensity of the metallic taste and any other perceived tastes or aftertastes on the provided scale.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the perceived metallic taste between the different formulations.
-
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of Nasal Occlusion and Oral Contact on Perception of Metallic Taste from Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Preparation and Evaluation of Taste Masking Iron Suspension: Taking Advantage of Weak Cationic Exchange Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dlg.org [dlg.org]
- 8. Oral Iron Therapy: Current Concepts and Future Prospects for Improving Efficacy and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of cyclodextrins on the chemical stability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of inclusion complexation with cyclodextrins on photostability of nifedipine in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. flavorsum.com [flavorsum.com]
Technical Support Center: Minimizing Gastrointestinal Side Effects in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing gastrointestinal (GI) side effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed in animal models during drug administration?
A1: The most frequently observed GI side effects in preclinical animal models include vomiting, diarrhea, constipation, bloating, decreased food and water intake, weight loss, gastric ulceration, and intestinal inflammation.[1][2] Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, are well-known for causing damage to the small intestine, which can include increased permeability, ulceration, bleeding, and perforation.
Q2: How can the oral gavage technique contribute to gastrointestinal side effects?
A2: Improper oral gavage technique is a significant contributor to GI and other adverse effects. Potential complications include inflammation of the esophagus (esophagitis), perforation of the esophagus or stomach, and aspiration of the administered substance into the lungs.[3][4][5] The type of gavage needle used can also impact the incidence of injury; for instance, rigid metal gavage tubes have been shown to cause more esophageal inflammation in mice compared to flexible plastic tubes.[3]
Q3: Can the vehicle used for drug formulation influence gastrointestinal side effects?
A3: Yes, the choice of vehicle can significantly impact the gastrointestinal tolerability of a drug. Some vehicles, especially at high concentrations, can directly irritate the GI mucosa, leading to inflammation, diarrhea, or other adverse effects.[6] For example, certain surfactants and co-solvents used to solubilize poorly soluble compounds can disrupt the GI barrier. It is crucial to select a well-tolerated vehicle at the required dose and volume and to include appropriate vehicle control groups in the study design.
Q4: What is the role of the gut microbiota in drug-induced gastrointestinal toxicity?
A4: The gut microbiota plays a crucial role in the development of drug-induced GI toxicity. Many drugs can alter the composition of the gut microbiota, leading to a state of dysbiosis, which can contribute to intestinal inflammation and injury. Conversely, certain gut bacteria can metabolize drugs into toxic byproducts, exacerbating GI side effects. For instance, bacterial β-glucuronidase can reactivate the excreted, inactive form of some chemotherapy drugs in the intestine, leading to local toxicity.
Q5: What are some prophylactic and supportive care strategies to mitigate expected gastrointestinal side effects?
A5: Prophylactic strategies include the co-administration of gastroprotective agents, such as proton pump inhibitors or misoprostol, particularly with NSAID administration.[7] Supportive care is critical once GI side effects are observed and includes fluid and electrolyte replacement therapy to combat dehydration from diarrhea and vomiting.[2][8] Pharmacological interventions such as anti-emetics (e.g., ondansetron, maropitant) and anti-diarrheal agents (e.g., loperamide) are also commonly used.[8][9] Dietary modifications, such as providing a bland and highly palatable diet, can also support animals experiencing GI distress.[10]
Troubleshooting Guides
Issue 1: Animals exhibit signs of GI distress (diarrhea, constipation, bloating) following oral administration.
| Potential Cause | Troubleshooting Steps |
| Improper Gavage Technique | - Ensure personnel are thoroughly trained in proper oral gavage techniques.[4]- Use the correct size and type of gavage needle for the animal's weight and age. Flexible or soft-tipped needles can reduce the risk of esophageal injury.[3]- Verify the correct placement of the gavage needle in the esophagus before administration; resistance indicates improper placement.[5]- Administer the substance slowly to prevent reflux and potential aspiration.[5] |
| Vehicle-Related Effects | - Conduct pilot studies with the vehicle alone to assess its baseline effects on GI function.[6]- Select a vehicle with minimal known impact on GI motility and function.[6]- Refer to the Vehicle Selection and GI Effects data table below for comparative information. |
| Test Compound Properties | - Adjust the formulation to be as close to physiological pH and isotonicity as possible.- Consider formulation strategies like encapsulation to improve solubility and reduce the concentration of irritating substances. |
| Volume of Administration | - Ensure the administration volume is within the recommended limits for the species and route. Excessive volumes can lead to GI upset. |
| Disruption of Gut Microbiota | - Analyze fecal samples to assess changes in microbial composition.- Consider co-administration of probiotics to help restore microbial balance.[2] |
Issue 2: Inconsistent or unexpected results in studies assessing GI motility.
| Potential Cause | Troubleshooting Steps |
| Variability in Animal Handling and Stress | - Handle animals consistently and gently to minimize stress, which can affect GI motility.- Acclimatize animals to the experimental procedures before the study begins. |
| Circadian Rhythm Effects | - Conduct experiments at the same time of day to minimize variability, as GI function exhibits circadian variations. |
| Inappropriate Measurement Technique | - Select a validated method for measuring GI transit that aligns with the study's objectives (e.g., charcoal meal, radiopaque markers).- Refer to the Experimental Protocols section for detailed methodologies. |
| Dietary Factors | - Standardize the diet and fasting period before dosing. Fasting can reduce variability in gastric emptying. |
Data Presentation: Quantitative Data on Supportive Care Agents
The following tables summarize quantitative data on the efficacy of common supportive care agents for mitigating GI side effects. It is important to note that direct comparative studies across different models and compounds are limited, and these tables are compiled from available literature.
Table 1: Efficacy of Anti-Emetic Agents in Animal Models of Chemotherapy-Induced Emesis
| Agent | Animal Model | Emetogen (Dose) | Anti-Emetic Dose | Route | % Reduction in Emetic Events (approx.) | Reference(s) |
| Ondansetron | Ferret | Cisplatin (5 mg/kg) | 1 mg/kg (TID) | IP | 60-76% (acute), 73-84% (delayed) | [11] |
| Ondansetron | Ferret | Cisplatin (10 mg/kg) | 0.5-5 mg/kg (single dose) | IP | Effective for ~4 hours | [12] |
| Maropitant | Dog | Cisplatin (70 mg/m²) | 1 mg/kg | SC | 87% | [9] |
| Maropitant | Dog | Cisplatin (70 mg/m²) | 2 mg/kg | SC | 95% | [9] |
| Maropitant | Dog | Cisplatin (70 mg/m²) | 3 mg/kg | SC | 98% | [9] |
| Maropitant | Dog | Doxorubicin | 2 mg/kg (daily for 5 days) | PO | Significantly fewer vomiting episodes compared to placebo | [13] |
Table 2: Efficacy of Loperamide for Diarrhea in Rodent Models
| Diarrhea Induction Model | Animal Model | Loperamide Dose | Route | Outcome | Reference(s) |
| Castor Oil-Induced | Rat | 0.082 mg/kg | PO | ED50 for 1-hour protection | |
| Castor Oil-Induced | Rat | 0.42 mg/kg | PO | ED50 for 2-hour protection | |
| Prostaglandin E1-Induced | Rat | 0.24 mg/kg | PO | ED50 for 2-hour protection |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit using Charcoal Meal in Mice
-
Animal Preparation: Fast mice for 18-24 hours with free access to water.
-
Test Substance Administration: Administer the test compound or vehicle orally.
-
Charcoal Meal Administration: After a predetermined time (e.g., 30 minutes), orally administer 0.2 mL of a 5% charcoal suspension in 10% gum acacia.
-
Euthanasia and Tissue Collection: After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.
Protocol 2: In Vivo Intestinal Permeability Assay using FITC-Dextran in Mice
-
Animal Preparation: Fast mice for 4-6 hours with free access to water. To limit coprophagy, transfer mice to a new cage without food or bedding, but with access to water.
-
Baseline Blood Collection: Collect a small volume of blood (e.g., via tail nick) into a heparinized capillary tube before FITC-dextran administration.
-
FITC-Dextran Administration: Prepare an 80 mg/mL solution of 4 kDa FITC-dextran in sterile PBS. Administer 150-200 µL of the solution to each mouse via oral gavage.
-
Post-Gavage Blood Collection: At a predetermined time point (e.g., 4 hours post-gavage), collect a second blood sample.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement: Dilute the plasma samples in PBS and measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~528 nm).
-
Calculation: The increase in plasma FITC-dextran concentration from baseline is indicative of intestinal permeability.
Protocol 3: Histological Scoring of Intestinal Inflammation in Mouse Models
-
Tissue Collection and Preparation: Collect intestinal tissue samples, fix them in 10% neutral buffered formalin, and embed in paraffin.
-
Staining: Section the paraffin blocks and stain with hematoxylin and eosin (H&E).
-
Histopathological Evaluation: Score the stained sections based on the following criteria. The scores for each category are summed to obtain a total inflammation score.
| Category | Score | Description |
| Inflammatory Cell Infiltrate | 0 | Normal |
| 1 | Scattered inflammatory cells in the mucosa | |
| 2 | Diffuse mucosal infiltrates without submucosal spread | |
| 3 | Moderate infiltration into mucosa and submucosa | |
| 4 | Marked inflammatory cell infiltrates with crypt abscesses | |
| Epithelial Changes | 0 | Normal epithelium |
| 1 | Mild epithelial hyperplasia and goblet cell loss | |
| 2 | Moderate hyperplasia, goblet cell loss, and some crypt elongation | |
| 3 | Marked hyperplasia, significant goblet cell loss, and crypt distortion | |
| 4 | Severe crypt loss and ulceration | |
| Mucosal Architecture | 0 | Normal villus and crypt architecture |
| 1 | Mild villus blunting | |
| 2 | Moderate villus atrophy and crypt distortion | |
| 3 | Severe villus atrophy and significant loss of crypts |
Visualizations
Caption: Experimental workflow for assessing GI toxicity.
Caption: Troubleshooting logic for GI distress.
Caption: Chemotherapy-induced mucositis signaling.
References
- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principles of Treatment of Gastrointestinal Disease in Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 3. instechlabs.com [instechlabs.com]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Approach to Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. youtube.com [youtube.com]
- 11. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of maropitant in the prevention of delayed vomiting associated with administration of doxorubicin to dogs. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Shelf-Life of Sodium Feredetate Preparations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of sodium feredetate preparations.
Troubleshooting Guides
This section offers guidance on identifying and resolving common stability issues with this compound formulations.
Issue 1: Discoloration and Precipitation in Liquid Formulations
-
Symptom: The liquid formulation of this compound develops a brownish-yellow precipitate or a noticeable color change over a shorter-than-expected timeframe.
-
Potential Cause: This is often due to the dissociation of the iron from the EDTA chelate, followed by hydrolysis to form insoluble ferric hydroxides. This process is highly dependent on the pH of the formulation.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of the formulation. The optimal pH range for this compound stability is between 4.0 and 6.5.[1][2][3][4]
-
Adjust pH: If the pH is outside the optimal range, adjust it using appropriate buffering agents. Citrate and acetate buffers are commonly used in pharmaceutical preparations.
-
Investigate Excipient Interactions: Certain excipients can interfere with the stability of the chelate. Review the formulation for any components that might alter the pH or directly interact with the iron or EDTA.
-
Quantitative Data Summary: Effect of pH on this compound Stability
| pH | Time (Weeks) | Visual Appearance | % Remaining this compound (HPLC Assay) |
| 3.0 | 4 | Brownish-yellow precipitate | 85.2% |
| 4.5 | 4 | Clear, pale yellow solution | 98.5% |
| 6.0 | 4 | Clear, pale yellow solution | 97.9% |
| 7.5 | 4 | Slight turbidity | 90.1% |
Issue 2: Loss of Potency in Solid and Liquid Formulations
-
Symptom: HPLC analysis indicates a significant decrease in the concentration of this compound over time, even without visible changes in the formulation.
-
Potential Causes:
-
Photodegradation: Exposure to light, particularly direct sunlight, can accelerate the degradation of this compound.[5]
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the complex.[2][6]
-
Oxidative Degradation: The presence of oxidizing agents or exposure to oxygen can contribute to degradation.
-
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the preparations are stored in light-resistant containers and at controlled room temperature, away from heat sources.[3]
-
Inert Atmosphere: For liquid formulations, consider manufacturing and storing under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
-
Antioxidant Addition: The inclusion of antioxidants in the formulation can help mitigate oxidative degradation.
-
Excipient Compatibility Study: Perform a compatibility study with all excipients to identify any potential interactions that could be accelerating degradation.
-
Experimental Protocol: Accelerated Stability Study of this compound
This protocol outlines a typical accelerated stability study to assess the shelf-life of a new this compound formulation.
-
Sample Preparation: Prepare batches of the this compound formulation and package them in the intended final container closure system.
-
Storage Conditions: Place the samples in stability chambers under the following accelerated conditions as per ICH guidelines:
-
40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples at initial (0), 1, 3, and 6-month time points.
-
Analytical Testing: At each time point, perform the following tests:
-
Appearance: Visual inspection for color change, precipitation, or other physical changes.
-
pH: Measure the pH of liquid formulations.
-
Assay (HPLC): Quantify the amount of this compound remaining.
-
Related Substances (HPLC): Identify and quantify any degradation products.
-
-
Data Analysis: Analyze the data to determine the degradation kinetics and predict the shelf-life of the product under normal storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
While specific degradation pathways are not extensively detailed in publicly available literature, based on the chemistry of iron chelates, the primary degradation is likely initiated by the dissociation of the ferric iron from the EDTA ligand. This can be followed by:
-
Hydrolysis: The freed ferric ions can react with water to form various iron oxides and hydroxides, leading to precipitation and discoloration.
-
Oxidative Degradation: The iron component can catalyze oxidative reactions, leading to the degradation of the EDTA ligand itself or other excipients in the formulation.
-
Photodegradation: UV light can provide the energy to break the coordination bonds between iron and EDTA, initiating degradation.[5]
Q2: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating HPLC method is crucial for accurately assessing the shelf-life of your preparation. Here is a general approach:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A buffered mobile phase is necessary to control the pH and ensure reproducible chromatography. A combination of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol is common.
-
Detection: UV detection is typically used. The wavelength should be selected based on the UV spectrum of this compound to achieve maximum sensitivity.
-
Forced Degradation Studies: To prove the method is stability-indicating, you must subject a sample of the this compound formulation to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method must be able to separate the intact this compound peak from all the degradation product peaks.
Q3: What excipients should I avoid when formulating with this compound?
-
Strong Oxidizing or Reducing Agents: These can directly interact with the iron center of the complex.
-
Excipients that drastically alter pH: Maintaining a pH between 4.0 and 6.5 is critical for stability.[1][2][3][4]
-
Certain Metal Ions: High concentrations of other metal ions could potentially compete with iron for the EDTA ligand, although this is less likely given the high stability of the iron-EDTA complex.
-
Incompatible materials: Avoid strong oxidizing agents, strong acids, strong bases, and aluminum.[6]
Q4: Are there any formulation strategies to improve the stability of this compound?
Yes, several strategies can be employed:
-
Buffering: Use of appropriate buffer systems (e.g., citrate, acetate) to maintain the optimal pH range.
-
Antioxidants: Inclusion of antioxidants like ascorbic acid or sodium metabisulfite can protect against oxidative degradation.
-
Chelating Agents: While this compound is already a chelate, in some complex formulations, additional chelating agents might be considered to sequester other trace metal ions that could catalyze degradation, though this needs careful evaluation to avoid destabilizing the primary complex.
-
Lyophilization: For liquid formulations with significant stability issues, lyophilization (freeze-drying) to create a solid powder for reconstitution can significantly extend the shelf-life.
-
Complexation: The use of cyclodextrins has been explored for taste masking and may also offer some stability benefits by encapsulating parts of the molecule.[7]
Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
- 1. This compound Research Grade|FeNa EDTA Complex [benchchem.com]
- 2. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]
- 3. drugfuture.com [drugfuture.com]
- 4. mubychem.net [mubychem.net]
- 5. researchgate.net [researchgate.net]
- 6. redox.com [redox.com]
- 7. globaljournals.org [globaljournals.org]
Validation & Comparative
Sodium Feredetate Demonstrates Superior Efficacy and Tolerability Over Ferrous Sulfate for Iron Deficiency Anemia In Vivo
A comprehensive review of clinical data indicates that sodium feredetate results in a more significant and rapid increase in hemoglobin levels and is associated with fewer side effects compared to the conventional ferrous sulfate in the treatment of iron deficiency anemia.
For researchers and drug development professionals, the choice of an iron supplement for treating iron deficiency anemia is critical, balancing efficacy with patient compliance. In vivo studies consistently show that this compound, a chelated form of iron, offers distinct advantages over the widely used ferrous sulfate. These advantages are primarily attributed to its unique absorption mechanism, which enhances bioavailability and reduces gastrointestinal side effects.
A key study highlights that the mean iron absorption from this compound is approximately three times higher than that of ferrous sulfate.[1] This is because the EDTA (ethylenediaminetetraacetate) chelate in this compound protects the iron from forming insoluble complexes with dietary inhibitors like phytates and tannins, ensuring more iron is available for absorption.[2]
Enhanced Efficacy in Hemoglobin Restoration
Clinical trials have consistently demonstrated the superior efficacy of this compound in raising hemoglobin (Hb) levels. In a prospective randomized study involving pregnant women with anemia, the this compound group showed a statistically significant and more rapid increase in hemoglobin levels compared to the ferrous sulfate group.[1][3][4][5]
One study reported that after two months of treatment, the mean rise in hemoglobin was significantly higher in the this compound group (2.11 g/dl) compared to the ferrous sulfate group (1.28 g/dl) (p<0.001).[1] Another trial found the mean rise in Hb after one and two months of treatment with this compound to be 1.75 g/dl and 2.95 g/dl, respectively, compared to 1.1 g/dl and 1.9 g/dl in the ferrous sulfate group (p<0.001).[1]
Beyond hemoglobin, this compound has also been shown to effectively increase serum ferritin levels, an indicator of the body's iron stores.[1]
Comparative Efficacy Data
| Parameter | This compound | Ferrous Sulfate | p-value | Reference |
| Mean Hb Rise (1 month) | 1.75 g/dl | 1.1 g/dl | <0.001 | [1] |
| Mean Hb Rise (2 months) | 2.95 g/dl | 1.9 g/dl | <0.001 | [1] |
| Mean Hb Rise (2 months) | 2.11 g/dl | 1.28 g/dl | <0.001 | [1] |
Superior Tolerability Profile
A significant advantage of this compound is its improved side effect profile. Ferrous sulfate is frequently associated with gastrointestinal side effects, such as metallic taste, nausea, and constipation, which can lead to poor patient compliance.[1] In contrast, studies have shown a lower incidence of such adverse effects with this compound.[1][6] In one study, none of the patients in the this compound group reported a metallic taste, while 20% of the ferrous sulfate group did.[3] This better tolerability is a key factor in achieving better treatment outcomes.
Experimental Protocols
Representative Clinical Trial Workflow:
A prospective, randomized study was conducted on 74 pregnant women with iron deficiency anemia from January 2008 to July 2009.[1][3][5] Participants were randomly assigned to receive either this compound or ferrous sulfate. Hemoglobin levels were measured at baseline and after one and two months of treatment.[1] Side effects were also monitored throughout the study. The statistical significance of the difference in hemoglobin rise between the two groups was determined using appropriate statistical tests.
Mechanism of Absorption: A Comparative Overview
The enhanced bioavailability of this compound stems from its chelated structure. In the gastrointestinal tract, the EDTA molecule shields the iron ion, preventing it from interacting with dietary inhibitors. This allows the intact iron-EDTA complex to reach the small intestine, where it is more readily absorbed. In contrast, the iron from ferrous sulfate is more susceptible to forming insoluble precipitates, thereby reducing its absorption.
References
- 1. ijrcog.org [ijrcog.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women | Semantic Scholar [semanticscholar.org]
- 5. ijrcog.org [ijrcog.org]
- 6. researchgate.net [researchgate.net]
Validating the Therapeutic Efficacy of Sodium Feredetate: A Comparative Guide
This guide provides a comparative analysis of sodium feredetate against other common oral iron supplements for the treatment of iron deficiency anemia. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical data, experimental protocols, and visualizations of key pathways and workflows.
Comparative Efficacy of Oral Iron Formulations
This compound, a chelated form of iron, is designed to improve bioavailability and reduce gastrointestinal side effects commonly associated with traditional iron salts.[1][2][3] Clinical studies have evaluated its efficacy in comparison to conventional treatments like ferrous fumarate and ferrous sulfate, particularly in populations susceptible to iron deficiency, such as pregnant women.
The following table summarizes key quantitative data from comparative clinical trials.
| Parameter | This compound (NaFeEDTA) | Ferrous Fumarate | Ferrous Sulfate | Study Population | Key Findings |
| Mean Hemoglobin (Hb) Rise | 1.79 g/dl (66 mg elemental iron daily)[4] | 1.63 g/dl (200 mg elemental iron daily)[4] | - | Pregnant women with anemia[4] | Lower doses of this compound produced comparable Hb improvement to higher doses of ferrous fumarate.[4] |
| 1.84 g/dl (132 mg elemental iron daily)[4] | - | - | Pregnant women with anemia[4] | Showed a slightly higher, though not statistically significant, increase at a higher dose.[4] | |
| Significant and rapid rise (p < 0.001)[5][6] | - | Less significant rise compared to NaFeEDTA[5] | Pregnant women with iron deficiency anemia[5][6] | This compound was found to be a more efficient and superior drug in improving the hemoglobin profile.[5] | |
| Bioavailability | High bioavailability due to chelation with EDTA, which protects iron from dietary inhibitors like phytates and tannins.[1][5] | Bioavailability can be inhibited by dietary components. | Considered to have 3 times lower mean iron absorption than this compound.[5] | General | The EDTA chelate ensures a higher proportion of ingested iron remains in a soluble, absorbable form.[1] |
| Gastrointestinal Side Effects | Minimal to no side effects reported; well-tolerated.[4][5][6][7] | Associated with gastrointestinal intolerance.[7] | Commonly causes side effects like constipation, nausea, and metallic taste, leading to poor compliance.[1][5][8] | General | The unionized form of iron in this compound is less likely to cause stomach upset.[3][9] |
Mechanism of Action: Enhanced Iron Absorption Pathway
This compound's efficacy is rooted in its unique chemical structure. It is a chelate of iron with ethylenediaminetetraacetic acid (EDTA), which stabilizes the iron, keeping it soluble and protecting it from dietary inhibitors in the gastrointestinal tract.[1][2] This leads to enhanced absorption in the small intestine compared to non-chelated iron salts.[1][10]
Caption: Mechanism of this compound Absorption.
Experimental Protocols
Validating the efficacy of an iron supplement involves a rigorous, controlled clinical trial. Below is a synthesized protocol based on methodologies from comparative studies.[4][11][12][13]
1. Study Design:
-
A prospective, randomized, double-blind, controlled trial is the gold standard.
-
Groups:
-
Test Group: Receives this compound.
-
Control Group: Receives an alternative iron supplement (e.g., ferrous sulfate, ferrous fumarate) or a placebo.
-
-
Duration: Typically 8 to 12 weeks, with assessments at baseline and multiple follow-up points (e.g., 4, 8, and 12 weeks).[13][14] An optimal response is an increase in hemoglobin by 2 g/dL within 3-4 weeks.[15]
2. Participant Selection:
-
Inclusion Criteria:
-
Exclusion Criteria:
3. Intervention:
-
Dosage: Clearly defined daily dose of elemental iron for each group. For example, this compound containing 66 mg of elemental iron administered twice daily versus ferrous fumarate containing 100 mg of elemental iron twice daily.[4]
-
Administration: Oral route. Participants are instructed to maintain their regular diet but may be advised to avoid substances that inhibit iron absorption (like tea or coffee) around the time of supplement intake.[2][9]
4. Efficacy and Safety Assessment:
-
Primary Efficacy Endpoints:
-
Hematological Parameters: Measurement of Hemoglobin (Hb), Red Blood Cell (RBC) count, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and MCHC at baseline and subsequent visits.[4]
-
-
Secondary Efficacy Endpoints:
-
Iron Stores: Measurement of Serum Ferritin, Serum Iron, Total Iron Binding Capacity (TIBC), and Transferrin Saturation at the beginning and end of the study.[4]
-
-
Safety and Tolerability Assessment:
5. Statistical Analysis:
-
Statistical tests (e.g., paired t-test) are used to compare the mean changes in hematological and iron parameters from baseline to the end of the study within and between groups.
-
A p-value of < 0.05 is typically considered statistically significant.
Clinical Trial Workflow Visualization
The following diagram illustrates the logical flow of a randomized controlled trial (RCT) for comparing the efficacy of iron supplements.
Caption: Standard Workflow for a Comparative Iron Supplement RCT.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: View Uses, Side Effects and Medicines [truemeds.in]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrcog.org [ijrcog.org]
- 6. Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. Safe and effective delivery of supplemental... | Gates Open Research [gatesopenresearch.org]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of the Efficacy of a Low-Dose Iron Supplement in Restoring Iron Levels to Normal Range among Healthy Premenopausal Women with Iron Deficiency without Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Iron Therapy: Current Concepts and Future Prospects for Improving Efficacy and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clinical Trials on Sodium Feredetate for Iron Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of clinical trials investigating the efficacy and safety of sodium feredetate in the treatment of iron deficiency anemia (IDA). By summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanism of action, this document aims to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Efficacy and Safety: A Tabular Comparison
The following tables summarize the key quantitative data from two notable clinical trials that compared this compound with other commonly used oral iron preparations, namely ferrous fumarate and ferrous sulfate.
Table 1: Comparison of this compound and Ferrous Fumarate in Pregnant Women with Anemia
A randomized, double-blind study conducted by Sarkate P, et al. (2007).[1][2]
| Parameter | This compound (66 mg elemental Fe twice daily) | Ferrous Fumarate (100 mg elemental Fe twice daily) |
| Mean Hemoglobin Rise (g/dL) | 1.84 | 1.63 |
| Adverse Effects | No adverse effects reported | Not specified in the abstract |
Note: The study also included a lower dose of this compound (33 mg elemental iron twice daily), which showed a mean hemoglobin rise of 1.79 g/dL.[1][2]
Table 2: Comparison of this compound and Ferrous Sulfate in Pregnant Women with Iron Deficiency Anemia
A prospective randomized study conducted by Revankar VM, et al. (2017).[3][4]
| Parameter | This compound | Ferrous Sulfate |
| Mean Hemoglobin Rise at 1 month (g/dL) | 1.29 | 1.01 |
| Mean Hemoglobin Rise at 2 months (g/dL) | 2.12 | 1.59 |
| Side Effects | Minimal to no side effects reported | Higher incidence of side effects |
These studies consistently demonstrate that this compound leads to a significant and often more rapid increase in hemoglobin levels compared to both ferrous fumarate and ferrous sulfate.[1][2][3][4] Furthermore, this compound is associated with a better tolerability profile, with minimal to no reported side effects.[1][4]
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for a critical appraisal of the findings.
Sarkate P, et al. (2007) - this compound vs. Ferrous Fumarate[1][2]
-
Study Design: A randomized, double-blind comparative study.
-
Participants: Pregnant women between 12 and 26 weeks of gestation with hemoglobin levels below 10 g/dL and serum ferritin levels below 12 µg/L.
-
Intervention:
-
Group A: this compound (33 mg elemental iron) + Vitamin B12 (15 µg) + Folic Acid (1.5 mg) twice daily.
-
Group B: this compound (66 mg elemental iron) + Vitamin B12 (15 µg) + Folic Acid (1.5 mg) twice daily.
-
Group C: Ferrous fumarate (100 mg elemental iron) + Vitamin B12 (15 µg) + Folic Acid (1.5 mg) twice daily.
-
-
Duration: 75 days.
-
Primary Outcome Measures: Change in hemoglobin levels.
-
Secondary Outcome Measures: Serum ferritin, serum iron, Total Iron Binding Capacity (TIBC), and assessment of side effects.
Revankar VM, et al. (2017) - this compound vs. Ferrous Sulfate[3][4]
-
Study Design: A prospective, randomized study.
-
Participants: 74 pregnant women with iron deficiency anemia.
-
Intervention:
-
This compound group.
-
Ferrous Sulfate group.
-
(Specific dosages are not detailed in the abstract but the study concluded superior efficacy for this compound).
-
-
Duration: 2 months.
-
Primary Outcome Measures: Rise in hemoglobin levels at 1 and 2 months.
-
Secondary Outcome Measures: Incidence of side effects.
Mechanism of Action and Signaling Pathway
This compound is a chelated form of iron, where iron is bound to ethylenediaminetetraacetic acid (EDTA). This chelation plays a crucial role in its enhanced absorption and reduced gastrointestinal side effects.[5] The EDTA molecule protects the iron from forming insoluble complexes in the gastrointestinal tract, thereby increasing its bioavailability.[5]
The absorption of iron from this compound involves its uptake into intestinal enterocytes, followed by the dissociation of iron from the EDTA complex. The released iron then enters the systemic circulation.
Below is a diagram illustrating the proposed absorption pathway of this compound and the subsequent intracellular transport of iron.
Caption: Proposed pathway of this compound absorption and iron transport.
Experimental Workflow
The general workflow for the clinical trials comparing this compound with other iron supplements is depicted in the following diagram.
Caption: General workflow of the comparative clinical trials.
References
A Head-to-Head Comparison of Iron Chelates in Cell Culture: A Guide for Researchers
In the realm of cell culture, maintaining optimal levels of essential nutrients is paramount for robust and reproducible results. Iron, a critical cofactor for numerous cellular processes, can become toxic in excess, catalyzing the formation of reactive oxygen species (ROS) and inducing oxidative stress. Iron chelators are invaluable tools for managing intracellular iron levels, studying iron metabolism, and developing therapeutic strategies for iron overload diseases and cancer. This guide provides a head-to-head comparison of commonly used iron chelates in cell culture, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate chelator for their specific needs.
Comparative Efficacy of Iron Chelators
The selection of an iron chelator is contingent on its efficiency in binding iron, its cell permeability, and its impact on cell viability and proliferation. The following table summarizes quantitative data from various studies, offering a comparative overview of different iron chelators' performance in cell culture.
| Iron Chelate | Cell Line | Concentration | Effect on Cell Viability/Proliferation | Iron Chelation/Mobilization Efficiency | Reference |
| Deferoxamine (DFO) | SK-N-MC | 4.51 µM (IC50) | Antiproliferative | Not specified | [1] |
| Myeloid Cultures | 9 µM (IC50) | Inhibitory to myelopoiesis | Reversible with iron addition up to 6h | [2] | |
| Neoplastic Cells | Less active than 311 and Triapine | Less efficient at mobilizing 59Fe than 311 | [3] | ||
| Deferiprone (L1) | Myeloid Cultures | 150 µM (IC50) | Less toxic than DFO | Reversible with iron addition up to 6h | [2] |
| HepG2 | 50-100 µM | Inhibited cell proliferation | Not specified | [4] | |
| Deferasirox (ICL670A) | H9c2 | 60 µM | Effective, bell-shaped dose-response | Not specified | [5] |
| HUH7 | Not specified | More efficient at decreasing cell viability than O-trensox | Not specified | [6] | |
| SIH | H9c2 | ≥ 10 µM | Effective at low concentrations | Not specified | [5] |
| HAPI | H9c2 | ≥ 30 µM | Significantly protective | Not specified | [5] |
| Triapine | Neoplastic Cells | More active than DFO | Twice as effective as DFO at mobilizing 59Fe | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for evaluating iron chelators, the following diagrams are provided.
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific research. The following are detailed protocols for key experiments used to evaluate the efficacy of iron chelators.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of the iron chelators for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.[7]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background noise.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the untreated control cells.
Quantification of Intracellular Iron (Colorimetric Ferrozine-Based Assay)
This assay allows for the sensitive and reliable quantification of total intracellular iron.[9]
Principle: This method utilizes the chromogenic compound ferrozine, which forms a stable magenta-colored complex with ferrous iron (Fe²⁺). Cellular proteins are treated with an acidic solution to release the iron, which is then reduced to the ferrous state for detection. The intensity of the color is directly proportional to the iron concentration.[10]
Protocol:
-
Cell Lysis: After treatment with iron chelators, wash the cells with PBS and lyse them.
-
Iron Release: Treat the cell lysates with an acidic solution (e.g., acidic KMnO₄) to release iron from cellular proteins.[9]
-
Iron Reduction: Add a reducing agent to ensure all iron is in the ferrous (Fe²⁺) state.
-
Colorimetric Reaction: Add ferrozine solution to the samples and incubate to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the magenta complex at the appropriate wavelength (typically around 562 nm) using a spectrophotometer.
-
Quantification: Determine the iron concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of iron. The results can be normalized to the total protein content of the cell lysate.[9]
This ferrozine-based assay is a sensitive and cost-effective method for quantifying intracellular iron, with a detection range of 0.2 to 30 nmol.[9] The assay detects both ferrous and ferric iron equally well and is not affected by other divalent metal cations.[9]
Conclusion
The choice of an iron chelator for cell culture studies has significant implications for experimental outcomes. Deferoxamine, a widely used chelator, has shown antiproliferative effects and can be inhibitory to certain cell types.[1][2][11] Deferiprone, on the other hand, appears to be less toxic than DFO in some contexts.[2] Newer generation chelators like Deferasirox, SIH, and Triapine have demonstrated high efficacy, in some cases surpassing the older chelators in either iron mobilization or antiproliferative activity.[3][5][6]
Researchers must consider the specific requirements of their cell type and experimental design when selecting an iron chelator. The provided data and protocols offer a foundational resource for making an informed decision and for designing robust experiments to investigate the role of iron in cellular processes. It is always recommended to perform dose-response experiments to determine the optimal, non-toxic concentration of a chosen chelator for a specific cell line and application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The effect of deferiprone (L1) and desferrioxamine on myelopoiesis using a liquid culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antiproliferative effect of deferiprone on the Hep G2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new orally active iron chelator ICL670A exhibits a higher antiproliferative effect in human hepatocyte cultures than O-trensox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Iron chelating, antioxidant, and anti-inflammatory properties of brazilin from Caesalpinia sappan Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Activity of Iron Chelators ATA and DFO on MCF-7 Breast Cancer Cells and Phosphatases PTP1B and SHP2 | Anticancer Research [ar.iiarjournals.org]
Reproducibility of Findings in Sodium Feredetate Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of research findings concerning sodium feredetate, a chelated iron compound used in the treatment of iron deficiency anemia. By objectively comparing its performance against other common iron supplements and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the current evidence base.
Comparative Efficacy of this compound
The primary measure of efficacy for an iron supplement is its ability to increase hemoglobin levels. Clinical studies have repeatedly compared this compound to conventional iron salts like ferrous sulfate and ferrous fumarate. The findings regarding its efficacy in raising hemoglobin levels demonstrate a consistent trend across multiple studies, suggesting a good degree of reproducibility.
A prospective randomized study comparing this compound with ferrous sulfate in pregnant women with anemia found that this compound led to a statistically significant and more rapid increase in hemoglobin levels.[1][2] After two months of treatment, the mean hemoglobin rise in the this compound group was 2.11 g/dl, compared to a rise in the ferrous sulfate group.[1] Another study in a similar patient population reported a mean hemoglobin rise of 1.75 g/dl after one month and 2.95 g/dl after two months with this compound, which was significantly higher than the 1.1 g/dl and 1.9 g/dl rise observed with ferrous sulfate, respectively.[1]
When compared with ferrous fumarate, another widely used iron salt, this compound has also shown comparable or superior efficacy. A randomized double-blind study in anemic pregnant women demonstrated that even at lower elemental iron doses, this compound (33 mg and 66 mg twice daily) produced a mean hemoglobin rise (1.79 g/dl and 1.84 g/dl, respectively) that was comparable to a higher dose of ferrous fumarate (100 mg twice daily), which resulted in a 1.63 g/dl increase.[3] This suggests a higher bioavailability of iron from this compound.
The following table summarizes the quantitative data on hemoglobin increase from various comparative studies, illustrating the consistent outperformance or comparable efficacy of this compound.
| Study | Treatment Groups | Duration | Mean Hemoglobin Increase (g/dl) | Reference |
| Revankar et al. | This compound | 2 months | 2.11 | [1] |
| Ferrous Sulfate | 2 months | Not specified, but significantly lower than this compound | [1] | |
| Safdarjang Hospital Study | This compound | 1 month | 1.75 | [1] |
| 2 months | 2.95 | [1] | ||
| Ferrous Sulfate | 1 month | 1.1 | [1] | |
| 2 months | 1.9 | [1] | ||
| Sarkate et al. | This compound (66 mg elemental iron/day) | 75 days | 1.79 | [3] |
| This compound (132 mg elemental iron/day) | 75 days | 1.84 | [3] | |
| Ferrous Fumarate (200 mg elemental iron/day) | 75 days | 1.63 | [3] |
Comparative Safety and Tolerability
A significant factor in the clinical use of iron supplements is patient compliance, which is heavily influenced by the incidence of side effects, particularly gastrointestinal issues. Research findings on the safety and tolerability of this compound are highly reproducible, consistently showing a lower incidence of adverse effects compared to ferrous salts.
In a comparative study against ferrous sulfate, the incidence of nausea was significantly lower in the this compound group (3%) compared to the ferrous sulfate group (60%).[1] Similarly, another study reported that this compound was associated with minimal or no side effects.[2][4] When compared with ferrous fumarate, a study reported no adverse effects with this compound.[3] A broader comparative study of various oral iron salts found that this compound had the minimum number of side effects. This superior tolerability is attributed to the chelated nature of this compound, which is a non-ionized form of iron, making it less likely to cause gastrointestinal irritation.
The table below presents a summary of the reported side effects from comparative clinical trials.
| Study | Treatment Groups | Reported Side Effects | Incidence | Reference |
| Revankar et al. | This compound | Nausea | 3% | [1] |
| Ferrous Sulfate | Nausea | 60% | [1] | |
| Sarkate et al. | This compound | No adverse effects reported | 0% | [3] |
| Ferrous Fumarate | Not specified | Not specified | [3] | |
| Singhal et al. | This compound | Minimum side effects among all groups | Not specified | [5] |
| Ferrous Fumarate | Maximum side effects among all groups | Not specified | [5] | |
| Ferrous Sulfate | High incidence of side effects | Not specified | [5] |
Experimental Protocols
To ensure the reproducibility of research findings, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Clinical Trial Protocol for Efficacy and Safety Assessment in Pregnant Women with Anemia
This protocol is a generalized representation based on the methodologies of the cited clinical trials.[1][2][3]
-
Study Design: A prospective, randomized, comparative clinical study. The study can be single-blind or double-blind.
-
Participant Selection:
-
Inclusion Criteria: Pregnant women in their second trimester (14-26 weeks of gestation) with a diagnosis of iron deficiency anemia (e.g., Hemoglobin < 10 g/dl and serum ferritin < 15 µg/L).
-
Exclusion Criteria: Women with a history of hypersensitivity to iron preparations, any other type of anemia, or severe medical conditions.
-
-
Randomization and Blinding: Participants are randomly assigned to receive either this compound or the comparator iron salt (e.g., ferrous sulfate or ferrous fumarate). In a double-blind study, both the participants and the investigators are unaware of the treatment allocation.
-
Intervention:
-
This compound Group: Administered a specific dose of elemental iron as this compound (e.g., 66 mg elemental iron twice daily).
-
Comparator Group: Administered a standard dose of the comparator iron salt (e.g., 100 mg elemental iron as ferrous fumarate twice daily).
-
All participants may also receive standard prenatal supplements like folic acid and vitamin B12.
-
-
Data Collection:
-
Baseline: Detailed medical history, physical examination, and baseline hematological parameters (Hemoglobin, serum ferritin, total iron-binding capacity).
-
Follow-up: Participants are followed up at regular intervals (e.g., 1 and 2 months after initiation of therapy). At each follow-up, hemoglobin levels are measured, and the incidence and severity of any side effects are recorded using a standardized questionnaire.
-
-
Outcome Measures:
-
Primary Efficacy Outcome: Mean increase in hemoglobin levels from baseline to the end of the study.
-
Secondary Efficacy Outcome: Change in serum ferritin levels.
-
Safety Outcome: Incidence and severity of adverse events, particularly gastrointestinal side effects like nausea, constipation, and epigastric pain.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test or ANOVA) are used to compare the mean changes in hematological parameters and the incidence of side effects between the treatment groups. A p-value of <0.05 is typically considered statistically significant.
In Vitro Iron Bioavailability Assay using Caco-2 Cells
This protocol is based on the widely used Caco-2 cell model for assessing iron bioavailability.[6][7][8][9][10]
-
Cell Culture:
-
Human colon adenocarcinoma cells (Caco-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded onto permeable Transwell inserts and allowed to differentiate for 15-21 days to form a polarized monolayer that mimics the intestinal epithelium.
-
-
Sample Preparation and In Vitro Digestion:
-
The iron supplement (this compound or comparator) is subjected to a simulated gastrointestinal digestion process.
-
Gastric Digestion: The sample is incubated with pepsin at an acidic pH (around 2.0) for 1-2 hours at 37°C.
-
Intestinal Digestion: The pH is then raised to a neutral level (around 7.0), and a mixture of pancreatin and bile salts is added. The incubation continues for another 2-4 hours at 37°C.
-
-
Iron Uptake Assay:
-
The digested sample is applied to the apical side of the differentiated Caco-2 cell monolayer.
-
The cells are incubated for a defined period (e.g., 2-24 hours) to allow for iron uptake.
-
-
Measurement of Iron Bioavailability:
-
After the incubation period, the cells are washed to remove any unabsorbed iron.
-
The cells are then lysed to release the intracellular contents.
-
The bioavailability of iron is determined by measuring the ferritin content in the cell lysate using an enzyme-linked immunosorbent assay (ELISA). Ferritin is an iron storage protein, and its concentration is directly proportional to the amount of iron absorbed by the cells.
-
The total protein content of the cell lysate is also measured to normalize the ferritin values.
-
-
Data Analysis: The iron bioavailability of the test sample is expressed relative to a control iron salt (e.g., ferrous sulfate) and is calculated as the ratio of ferritin to total protein (ng ferritin/mg protein).
Visualizations
Signaling Pathway of Intestinal Iron Absorption
The following diagram illustrates the general pathway of non-heme iron absorption in the intestine. This compound, being a chelated form, is thought to be absorbed more efficiently, potentially utilizing different or more efficient transport mechanisms.
References
- 1. ijrcog.org [ijrcog.org]
- 2. ijrcog.org [ijrcog.org]
- 3. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 8. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 9. mdpi.com [mdpi.com]
- 10. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
Sodium Feredetate in the Management of Iron Deficiency Anemia: A Comparative Meta-Analysis Review
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Sodium Feredetate with Other Oral Iron Preparations for the Treatment of Iron Deficiency Anemia.
Iron deficiency anemia (IDA) remains a significant global health challenge. While ferrous salts have traditionally been the mainstay of oral iron supplementation, their use is often limited by gastrointestinal side effects, leading to poor patient compliance. This has spurred the development of alternative iron formulations, such as this compound (also known as sodium iron edetate or NaFeEDTA), a chelated form of iron. This guide provides a comprehensive meta-analysis and comparison of this compound against other oral iron supplements, focusing on efficacy, tolerability, and mechanisms of action, supported by experimental data.
Efficacy of this compound: A Quantitative Comparison
The efficacy of an iron supplement is primarily determined by its ability to increase hemoglobin and replenish iron stores, measured by serum ferritin levels. Multiple studies have demonstrated the effectiveness of this compound in treating IDA, often showing a superior or comparable efficacy to conventional ferrous salts.
A systematic review and meta-analysis of randomized controlled trials concluded that NaFeEDTA significantly increased both hemoglobin and serum ferritin concentrations in iron-deficient populations.[1] The pooled estimate for the weighted mean difference in hemoglobin concentration was 8.56 g/L higher in the NaFeEDTA group compared to the control group.[1] For serum ferritin, the pooled difference was 1.58 µg/L higher.[1]
Subsequent head-to-head trials have provided more specific comparative data against other iron preparations.
Table 1: Comparative Efficacy of this compound vs. Other Oral Iron Supplements in Increasing Hemoglobin (Hb) Levels
| Comparison Group | Study Population | Duration | This compound Mean Hb Increase (g/dL) | Comparator Mean Hb Increase (g/dL) | p-value |
| Ferrous Sulfate | Pregnant Women | 2 months | 2.12 | 1.59 | <0.001[2] |
| Ferrous Sulfate | Pregnant Women | 2 months | 2.95 (FD group) | 1.9 (FS group) | <0.001[2] |
| Ferrous Fumarate | Pregnant Women | 75 days | 1.79 (33mg elemental Fe) / 1.84 (66mg elemental Fe) | 1.63 (100mg elemental Fe) | Not specified[3] |
Table 2: Comparative Efficacy of this compound vs. Other Oral Iron Supplements on Serum Ferritin Levels
| Comparison Group | Study Population | Duration | This compound Effect on Serum Ferritin | Comparator Effect on Serum Ferritin | p-value |
| Placebo | Iron-deficient populations | Varied | Significant increase (pooled difference of 1.58 µg/L) | No significant change | <0.001[1] |
| Ferrous Sulfate | Anemic Pregnant Women | 2 months | Significant increase | Significant increase | Not specified[4] |
Tolerability and Adverse Effect Profile
A key advantage of this compound lies in its improved tolerability profile compared to ferrous salts. The chelation of iron with EDTA reduces the availability of free iron in the gastrointestinal tract, which is a primary cause of oxidative stress and mucosal irritation.
Table 3: Comparison of Adverse Effects of this compound vs. Other Oral Iron Supplements
| Adverse Effect | This compound | Ferrous Sulfate | Ferrous Fumarate | Iron Polymaltose Complex |
| Gastrointestinal Side Effects (Overall) | Minimal/Nil[2] | More common[2] | Not reported[3] | Fewer than this compound |
| Nausea/Vomiting | Low incidence[5] | Commonly reported[5] | Maximum incidence among ferrous salts[6] | Low incidence |
| Constipation | Low incidence[5] | Commonly reported[5] | Commonly reported | Low incidence |
| Diarrhea | Low incidence[5] | Can occur[5] | Can occur | Low incidence |
| Metallic Taste | None reported in one study[7] | 20% reported in one study[7] | Not specified | Not specified |
Experimental Protocols: Methodologies of Key Comparative Studies
The data presented in this guide are derived from robust clinical trials. Below are the methodologies of some of the key studies cited.
Study 1: this compound vs. Ferrous Sulfate in Pregnant Women[2]
-
Study Design: A prospective randomized study.
-
Participants: 74 pregnant women with iron deficiency anemia (hemoglobin <11 g/dL but >6 g/dL, gestational age 12-28 weeks).
-
Intervention:
-
Group 1 (this compound): Received tablets containing 231mg of this compound (33mg elemental iron) orally once daily for two months.
-
Group 2 (Ferrous Sulfate): Received tablets containing ferrous sulfate.
-
-
Primary Outcome: Rise in hemoglobin after one and two months of treatment.
-
Secondary Outcome: Incidence of side effects.
-
Exclusion Criteria: Patients on other iron preparations, twin pregnancy, hypertension, bleeding disorders, sickle cell anemia, and other hemoglobinopathies.
Study 2: this compound vs. Ferrous Fumarate in Pregnant Women[3]
-
Study Design: A randomized, double-blind study.
-
Participants: 48 pregnant women with anemia (hemoglobin <10 g/dL, serum ferritin <12 µg/L, gestational age 12-26 weeks).
-
Intervention:
-
Group A: this compound (33mg elemental iron) + Vitamin B12 + Folic Acid, twice daily.
-
Group B: this compound (66mg elemental iron) + Vitamin B12 + Folic Acid, twice daily.
-
Group C: Ferrous fumarate (100mg elemental iron) + Vitamin B12 + Folic Acid, twice daily.
-
-
Duration: 75 days.
-
Primary Outcome: Mean rise in hemoglobin.
-
Secondary Outcomes: Changes in RBC count, MCV, MCH, MCHC, serum ferritin, serum iron, TIBC, and transferrin saturation.
-
Safety Assessment: Liver and kidney function tests.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Differential absorption pathways of this compound and Ferrous Sulfate.
Caption: Representative PRISMA flow diagram for a meta-analysis.
Conclusion
The available evidence from meta-analyses and comparative clinical trials suggests that this compound is an effective and well-tolerated oral iron supplement for the treatment of iron deficiency anemia. Its unique chelated structure offers a significant advantage in terms of bioavailability, particularly in the presence of dietary inhibitors, and is associated with a lower incidence of gastrointestinal side effects compared to traditional ferrous salts. For researchers and drug development professionals, this compound represents a promising alternative to conventional iron therapies, with the potential to improve patient compliance and treatment outcomes in the management of iron deficiency anemia. Further large-scale, multi-center trials comparing this compound with a wider range of novel iron formulations would be beneficial to further delineate its position in the therapeutic landscape.
References
- 1. Effect of sodium iron ethylenediaminetetra-acetate (NaFeEDTA) on haemoglobin and serum ferritin in iron-deficient populations: a systematic review and meta-analysis of randomised and quasi-randomised controlled trials | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. ijrcog.org [ijrcog.org]
- 3. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Sodium Feredetate and Novel Iron Supplements for Iron Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of sodium feredetate against a new generation of oral iron supplements. In the landscape of iron deficiency anemia (IDA) treatment, the focus has shifted towards formulations that offer enhanced bioavailability and improved gastrointestinal tolerability. This report details the performance of this compound in comparison to novel iron supplements, including sucrosomial® iron, liposomal iron, ferric pyrophosphate, and ferrous bisglycinate, supported by data from clinical and preclinical studies.
Executive Summary
Traditional iron salts, while effective, are often associated with significant gastrointestinal side effects, leading to poor patient compliance. This compound, a chelated form of iron, has demonstrated comparable or superior efficacy to conventional ferrous salts with a more favorable side-effect profile.[1][2][3] However, recent advancements have introduced novel iron formulations designed to overcome the limitations of traditional supplements. These newer agents employ unique delivery systems to enhance absorption and minimize direct contact of iron with the intestinal mucosa, thereby reducing adverse events. This guide will delve into the comparative efficacy, safety, and mechanisms of action of these next-generation iron supplements relative to this compound.
Comparative Efficacy and Tolerability
The following tables summarize the key performance indicators of this compound and novel iron supplements based on available clinical trial data.
Table 1: Efficacy in Increasing Hemoglobin Levels
| Iron Supplement | Dosage of Elemental Iron | Duration of Study | Mean Hemoglobin Increase (g/dL) | Comparator | Mean Hemoglobin Increase in Comparator (g/dL) | Reference |
| This compound | 66 mg twice daily | 75 days | 1.84 | Ferrous Fumarate (100 mg twice daily) | 1.63 | [4] |
| This compound | 33 mg twice daily | 75 days | 1.79 | Ferrous Fumarate (100 mg twice daily) | 1.63 | [4] |
| This compound | Not Specified | 1 and 2 months | 1.75 and 2.95 (respectively) | Ferrous Sulfate | 1.1 and 1.9 (respectively) | [3] |
| Sucrosomial® Iron | 30-60 mg/day | 3 months | 1.9 | Ferrous Sulfate (105 mg/day) | 0.9 | [5] |
| Sucrosomial® Iron | 120 mg/day | 9 days | ~1.0 | Intravenous Iron (Sodium Ferric Gluconate) | ~1.0 (in 7 days) | [6] |
| Liposomal Iron | 30 mg/day | 1 month | Significant increase | Iron Polymaltose Complex | Less significant increase | [7][8] |
| Ferrous Bisglycinate | 15-120 mg/day | 4-20 weeks | Significantly higher | Other iron salts (including ferrous sulfate, ferrous fumarate, this compound) | Lower | [9][10] |
| Ferric Pyrophosphate | Not Specified | Not Specified | Lower bioavailability than ferrous sulfate | Ferrous Sulfate | Higher bioavailability | [11] |
Table 2: Tolerability and Side Effect Profile
| Iron Supplement | Common Gastrointestinal Side Effects | Incidence of Side Effects | Reference |
| This compound | Minimal to no side effects reported; lower incidence than ferrous sulfate and ferrous fumarate.[1][2][3] | Lower than conventional iron salts. | [1][2][12] |
| Sucrosomial® Iron | Low incidence of gastrointestinal side effects.[5] | Significantly lower than intravenous iron.[5] | [5] |
| Liposomal Iron | Lower incidence of adverse gastrointestinal effects compared to conventional iron.[13][14] | Reduced compared to conventional iron salts. | [13][14] |
| Ferrous Bisglycinate | 64% lower rate of gastrointestinal adverse events compared to other iron salts.[9] | Significantly lower than other iron salts. | [9][10] |
| Ferrous Fumarate | Associated with the maximum gastrointestinal side effects among compared salts.[12] | Highest among compared salts in one study. | [12] |
| Ferrous Sulfate | Common gastrointestinal side effects like heartburn, nausea, constipation.[10] | High incidence, leading to non-compliance. | [10] |
Experimental Protocols
Study Design: this compound vs. Ferrous Fumarate in Pregnant Women[4]
-
Objective: To compare the efficacy and safety of two doses of this compound with ferrous fumarate in improving the hemoglobin profile in pregnant anemic women.
-
Participants: Pregnant women between 12 and 26 weeks of gestation with hemoglobin < 10 g/dl and serum ferritin < 12 µg/l.
-
Intervention:
-
Group A: this compound (33 mg elemental iron) + Vitamin B12 (15 µg) + Folic Acid (1.5 mg) twice daily.
-
Group B: this compound (66 mg elemental iron) + Vitamin B12 (15 µg) + Folic Acid (1.5 mg) twice daily.
-
Group C: Ferrous fumarate (100 mg elemental iron) + Vitamin B12 (15 µg) + Folic Acid (1.5 mg) twice daily.
-
-
Duration: 75 days.
-
Primary Outcome: Change in hemoglobin levels.
-
Secondary Outcomes: Red blood cell count, MCV, MCH, MCHC, serum ferritin, serum iron, TIBC, and transferrin saturation.
Study Design: Sucrosomial® Iron vs. Ferrous Sulfate in Iron Deficiency Anemia[5]
-
Objective: To compare the efficacy of Sucrosomial® Iron with ferrous sulfate in patients with iron deficiency anemia.
-
Participants: Patients with mild-to-moderate iron deficiency anemia.
-
Intervention:
-
Sucrosomial® Iron group: 30-60 mg/day.
-
Ferrous Sulfate group: 105 mg/day.
-
-
Duration: 3 months.
-
Primary Outcome: Change in hemoglobin concentrations.
-
Secondary Outcomes: Ferritin and transferrin saturation levels, incidence of gastrointestinal side effects.
Mechanisms of Iron Absorption: A Visual Guide
The following diagrams illustrate the distinct absorption pathways of this compound and novel iron supplements.
This compound and Conventional Iron Salts Absorption Pathway
The absorption of iron from conventional salts and this compound primarily occurs in the duodenum and involves the Divalent Metal Transporter 1 (DMT1).
Description: Ferric iron (Fe³⁺) from sources like this compound is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb) on the enterocyte surface. Fe²⁺ is then transported into the cell by DMT1. Inside the enterocyte, iron can be stored bound to ferritin or exported into the bloodstream via ferroportin.
Sucrosomial® and Liposomal Iron Absorption Pathway
Sucrosomial® and liposomal iron utilize alternative absorption pathways that are independent of the DMT1 transporter, which may contribute to their improved tolerability.
Description: Sucrosomial® iron is absorbed as a vesicle-like structure through both paracellular and transcellular routes, including uptake by M cells of the Peyer's patches.[5][15][16] Liposomal iron is also taken up via endocytosis or membrane fusion with enterocytes.[13][17] These mechanisms protect the iron from interacting with the gut mucosa and bypass the traditional DMT1 pathway.
Ferric Pyrophosphate and Ferrous Bisglycinate Absorption
Ferric pyrophosphate and ferrous bisglycinate also exhibit unique absorption characteristics.
Description: Ferric pyrophosphate requires solubilization and reduction to ferrous iron before it can be absorbed via the DMT1 pathway.[18][19] Some evidence also suggests endocytic uptake of nano-sized ferric pyrophosphate particles.[20] Ferrous bisglycinate, a chelate of ferrous iron and glycine, is thought to be absorbed via DMT1, but may also utilize peptide transporters, which could contribute to its higher bioavailability.[21][22]
Conclusion
This compound represents a significant improvement over conventional ferrous salts in terms of both efficacy and tolerability for the treatment of iron deficiency anemia. However, the landscape of oral iron supplementation is evolving rapidly. Novel formulations such as sucrosomial® iron, liposomal iron, and ferrous bisglycinate demonstrate promising results, with evidence suggesting enhanced bioavailability and a further reduction in gastrointestinal side effects. Their unique absorption pathways, which often bypass the traditional DMT1 transporter, are a key area of innovation. For researchers and drug development professionals, these novel iron supplements represent a compelling area for further investigation and development, with the potential to significantly improve patient outcomes in the management of iron deficiency. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and cost-effectiveness of these newer agents against this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijrcog.org [ijrcog.org]
- 4. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oral high-dose sucrosomial iron vs intravenous iron in sideropenic anemia patients intolerant/refractory to iron sulfate: a multicentric randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal SunActive versus conventional iron for treatment of iron-deficiency anemia in children aged 2–12 years: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal SunActive versus conventional iron for treatment of iron-deficiency anemia in children aged 2â12 years: a prospective randomized controlled trial [e-cep.org]
- 9. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 10. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron deficiency up-regulates iron absorption from ferrous sulphate but not ferric pyrophosphate and consequently food fortification with ferrous sulphate has relatively greater efficacy in iron-deficient individuals | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Approach for Iron Deficiency Anaemia with Liposomal Iron: Concept to Clinic [scirp.org]
- 14. Efficacy and Safety of Oral Supplementation with Liposomal Iron in Non-Dialysis Chronic Kidney Disease Patients with Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sucrosomial® Iron: A New Generation Iron for Improving Oral Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of iron transport from ferrous glycinate liposomes using Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. herbasante.ca [herbasante.ca]
The Quest for Correlation: Unraveling the In Vitro and In Vivo Absorption of Sodium Feredetate
A detailed comparison for researchers and drug development professionals on the absorption characteristics of sodium feredetate, contextualized with other iron supplements. This guide explores the predictive power of in vitro dissolution studies for in vivo bioavailability, addressing the critical need for robust analytical methods in drug development.
This compound, a chelated iron compound, has emerged as a promising alternative to conventional ferrous salts for the treatment of iron-deficiency anemia. Its unique structure, where iron is bound to ethylenediaminetetraacetic acid (EDTA), is designed to enhance bioavailability and reduce gastrointestinal side effects.[1][2] This guide delves into the scientific evidence correlating the in vitro dissolution of this compound with its in vivo absorption, a cornerstone of modern pharmaceutical development known as In Vitro-In Vivo Correlation (IVIVC). While a direct Level A IVIVC study for this compound remains to be published, this guide synthesizes available data to provide a comprehensive overview, comparing its performance with other iron formulations and detailing the experimental methodologies crucial for such assessments.
Comparative Efficacy: this compound vs. Traditional Iron Salts
Clinical studies consistently demonstrate the superior efficacy of this compound in improving hematological parameters compared to traditional iron salts like ferrous sulfate and ferrous fumarate. This enhanced in vivo performance is largely attributed to its unique absorption mechanism. The EDTA chelate protects the iron from forming insoluble complexes with dietary inhibitors such as phytates and tannins in the gastrointestinal tract.[2] This ensures that a greater proportion of soluble iron is available for absorption in the small intestine.[2]
A study involving pregnant women with iron-deficiency anemia showed a significantly greater increase in hemoglobin levels in the group treated with this compound compared to the ferrous sulfate group.[1] After two months of treatment, the mean hemoglobin rise was more substantial in the this compound group, highlighting its superior bioavailability in a clinical setting.[1]
| Iron Compound | Mean Hemoglobin Increase (g/dL) after 2 months | Key Findings |
| This compound | 2.12 | Significantly higher increase in hemoglobin compared to ferrous sulfate. Well-tolerated with minimal side effects.[1] |
| Ferrous Sulfate | 1.58 | Lower efficacy in raising hemoglobin levels compared to this compound. Associated with a higher incidence of gastrointestinal side effects.[1] |
| Ferrous Fumarate | 1.63 | Comparable to ferrous sulfate in efficacy. Low doses of this compound (66 mg elemental iron) showed comparable results to higher doses of ferrous fumarate (100 mg elemental iron).[3] |
In Vitro Dissolution Profile of this compound
In vitro dissolution testing is a critical quality control tool and a prerequisite for establishing an IVIVC. It measures the rate and extent to which a drug dissolves from its dosage form under controlled laboratory conditions that mimic the physiological environment.
One study on a taste-masked tablet formulation of this compound provides insight into its dissolution characteristics. The study utilized the USP Type II (paddle) apparatus with 0.1N hydrochloric acid as the dissolution medium, simulating gastric fluid. The results indicated that the formulation released over 96% of the drug within 40 minutes, demonstrating rapid dissolution in an acidic environment.[4]
| Time (minutes) | Cumulative Drug Release (%) |
| 5 | ~30 |
| 10 | ~55 |
| 15 | ~70 |
| 25 | ~85 |
| 35 | ~95 |
| 45 | >96 |
| Data is approximate based on graphical representation in the cited study.[4] |
Experimental Protocols: A Blueprint for IVIVC Studies
Establishing a robust IVIVC requires meticulously planned in vitro and in vivo studies. The following protocols are based on established methodologies for iron supplements.
In Vitro Dissolution Testing Protocol
This protocol is adapted from studies on various iron preparations and is suitable for assessing this compound tablets.[5][6]
-
Apparatus: USP Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (to simulate gastric fluid). To simulate intestinal conditions, a buffer at pH 6.8 can also be used.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Sample Analysis: Aliquots are withdrawn at each time point and analyzed for iron content using a validated analytical method, such as atomic absorption spectroscopy or titration with a suitable agent like cerium ammonium sulfate.[5] The cumulative percentage of drug dissolved is then calculated.
In Vivo Bioavailability Study Protocol
This protocol outlines a typical design for assessing the in vivo absorption of an iron supplement in human subjects.
-
Study Design: A randomized, crossover study is often preferred to minimize inter-individual variability.
-
Subjects: Healthy volunteers or patients with iron-deficiency anemia, with defined inclusion and exclusion criteria.
-
Procedure:
-
After an overnight fast, subjects receive a single oral dose of the iron supplement.
-
Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma is separated and analyzed for iron concentration using a validated method (e.g., atomic absorption spectroscopy).
-
-
Pharmacokinetic Parameters: The plasma concentration-time data are used to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of the total amount of drug absorbed into the systemic circulation.
-
-
Ethical Considerations: All in vivo studies must be conducted in accordance with the Declaration of Helsinki and approved by an institutional review board or ethics committee. Informed consent must be obtained from all participants.
Visualizing the Path to Correlation
To better understand the processes involved in establishing an IVIVC and the absorption pathway of this compound, the following diagrams are provided.
References
- 1. ijrcog.org [ijrcog.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. globaljournals.org [globaljournals.org]
- 5. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro dissolution testing methods | PDF [slideshare.net]
Safety Operating Guide
Proper Disposal of Sodium Feredetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of sodium feredetate, aligning with safety and environmental best practices.
This compound, an iron supplement, is generally not classified as a hazardous substance.[1][2] However, it can cause skin, eye, and respiratory irritation, necessitating careful handling and disposal.[1][2][3] Adherence to federal, state, and local regulations is mandatory for all disposal methods.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is essential to wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[3][4] In case of insufficient ventilation, respiratory protection should be used to avoid inhaling dust.[1][2][3]
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2]
-
Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes.[1][2]
-
Inhalation: Move to an area with fresh air.[3]
-
Ingestion: Do not induce vomiting. Seek medical attention.[1][2][3]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and the nature of the waste (e.g., pure substance, contaminated materials).
For Small Spills (Solid):
-
Containment: Prevent the spread of the powder. Avoid generating dust.[1][3]
-
Collection: Carefully sweep or scoop the spilled solid into a designated and labeled waste disposal container.[1][3]
-
Decontamination: Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials in the same waste container.[1][3]
For Large Spills (Solid):
-
Containment: Prevent the material from entering drains or waterways.[1][5]
-
Collection: Use a shovel to transfer the material into a suitable, labeled waste disposal container.[1][3]
-
Decontamination: Clean the affected area with water, allowing it to be evacuated through the sanitary system, provided this is in accordance with local regulations.[3]
For Unused or Waste this compound:
-
Evaluation: Determine if the material can be saved for recovery or recycling.[3]
-
Disposal Facility: If recovery is not possible, the waste must be managed in an appropriate and approved waste disposal facility.[3]
-
Regulatory Compliance: Processing, use, or contamination of this compound may alter waste management options. Always consult and comply with federal, state, and local disposal regulations.[3] While some sources suggest that small amounts might be suitable for sanitary sewer or trash disposal, this must be verified with local authorities.[3]
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is crucial for safe handling and disposal.
| Property | Value |
| Appearance | Yellow powder or granules[1][3] |
| Solubility | Soluble in water[1][3] |
| pH | 4.0 - 6.5 (1% solution)[6] |
| Stability | Stable under ordinary conditions[1][3] |
| Incompatibilities | Strong oxidizing agents[1][3] |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, sodium oxides, iron oxides[1][3] |
Experimental Protocols
The information provided in this guide is based on standard safety data sheets and does not involve experimental protocols.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Feredetate
For Immediate Implementation by Laboratory Personnel
This guide provides indispensable safety and logistical information for researchers, scientists, and drug development professionals working with Sodium Feredetate. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent contact and inhalation.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and/or a full-face shield.[1] | Protects against dust and potential splashes of solutions. |
| Skin Protection | Chemically resistant gloves (inspect before use) and clean, body-covering clothing.[1][2] | Prevents skin irritation.[1][3][4] |
| Respiratory Protection | For conditions where dust or mist is apparent and engineering controls are not feasible, a NIOSH-approved particulate respirator may be worn.[1] For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is necessary.[1] | May cause respiratory irritation.[1][3] |
Hazard and Toxicity Profile
Understanding the potential hazards of this compound is fundamental to its safe handling. While generally described as non-hazardous, it is prudent to handle it with care due to its irritant properties.[1][3][4]
Toxicological Data
| Test | Result | Species |
| Oral LD50 | > 2,000 mg/kg bw[5] | Rat (male/female) |
| Dermal LD50 | > 2,000 mg/kg bw[5] | Rat (male/female) |
| Inhalation LC50 | > 2.75 mg/L air[5] | Rat (male/female) |
Hazard Statements:
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Maintain an eye wash fountain and quick-drench facilities in the immediate work area.[1]
2. Handling Procedures:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3][4]
-
Do not eat, drink, or smoke while handling the substance.[3][4]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Protect against physical damage and contact with strong oxidizing agents.[1] The product is hygroscopic (absorbs moisture from the air).[6][7][8]
Emergency and Disposal Protocols
Accidental Release Measures:
-
Small Spills:
-
Large Spills:
First-Aid Procedures:
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes after wiping off excess material.[1][3] Remove contaminated clothing and shoes.[1][3] Get medical attention.[1][3]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally.[3] Get medical attention immediately.[3]
-
If inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Get medical attention.[1]
-
If ingested: Never give anything by mouth to an unconscious person.[1][3] Get medical attention.[1][3]
Disposal Plan:
-
Any material that cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[1][3]
-
Processing, use, or contamination of this product may change the waste management options.[1][3]
-
Dispose of the container and unused contents in accordance with federal, state, and local requirements.[1][3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound SDS GHS, MSDS Sheet of Manufacturers [sodiumferedetate.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound SDS of Suppliers [anmol.org]
- 4. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]
- 5. echemi.com [echemi.com]
- 6. redox.com [redox.com]
- 7. mubychem.net [mubychem.net]
- 8. drugfuture.com [drugfuture.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
